Aldoxorubicin hydrochloride
Description
Properties
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-UKFSEGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361563-03-2 | |
| Record name | ALDOXORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aldoxorubicin Hydrochloride: A Technical Guide to its Mechanism of Action in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldoxorubicin hydrochloride is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin. It was developed to enhance the therapeutic index of doxorubicin by enabling tumor-targeted drug delivery, thereby increasing efficacy at the tumor site while mitigating off-target toxicities, most notably cardiotoxicity. This document provides an in-depth technical overview of aldoxorubicin's mechanism of action, from systemic administration to its cytotoxic effects within the tumor cell. It consolidates pharmacokinetic data, outlines key experimental methodologies, and visualizes the critical pathways involved.
Systemic Transport and Tumor Targeting
Aldoxorubicin is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[1] This structure incorporates a key feature: an acid-sensitive hydrazone linker. Following intravenous administration, the maleimide portion of the linker facilitates a rapid and covalent bond formation with the free thiol group of cysteine-34 on circulating serum albumin.[2][3]
This albumin-binding strategy is central to aldoxorubicin's tumor-targeting mechanism. The resulting aldoxorubicin-albumin conjugate has a significantly longer circulatory half-life compared to free doxorubicin and a narrow volume of distribution, keeping the drug primarily within the bloodstream.[4][5] Tumor tissues often exhibit a phenomenon known as the Enhanced Permeability and Retention (EPR) effect, characterized by leaky vasculature and poor lymphatic drainage.[2][6] The large size of the albumin-drug conjugate promotes its preferential accumulation in the tumor interstitium via the EPR effect, effectively concentrating the cytotoxic payload at the desired site of action while bypassing healthy tissues like the heart.[1]
Cellular Uptake and Intracellular Drug Release
Once the aldoxorubicin-albumin conjugate has accumulated in the tumor microenvironment, it is internalized by tumor cells. This process is thought to occur through endocytosis.[2][6] The conjugate is trafficked into acidic intracellular compartments, such as endosomes and lysosomes.[3]
The acidic environment (pH 4.5-5.0) of these organelles is the critical trigger for drug activation. The hydrazone linker, which is stable at the physiological pH of blood (around 7.4), is rapidly hydrolyzed under acidic conditions.[3][5][7] This acid-catalyzed cleavage breaks the bond between doxorubicin and the albumin carrier, releasing the active, unmodified doxorubicin directly inside the tumor cell.[1][2]
Molecular Mechanisms of Cytotoxicity
The released doxorubicin executes its anticancer effects through multiple established mechanisms, primarily centered on disrupting DNA replication and function.
DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin's primary cytotoxic mechanism involves its function as a DNA topoisomerase II (Topo II) poison.[8] Topo II is a vital enzyme that resolves DNA topological problems, such as overwinding and tangles, by creating transient double-strand breaks (DSBs).[6][8]
The process unfolds in two key steps:
-
DNA Intercalation: The planar anthracycline ring of doxorubicin inserts itself between DNA base pairs, distorting the helical structure.[9]
-
Topo II Poisoning: This distortion stabilizes the "cleavage complex," a transient intermediate where Topo II is covalently bound to the cleaved DNA strands. Doxorubicin inhibits the re-ligation step of the Topo II catalytic cycle.[8][10]
This stabilization of the cleavage complex transforms the essential Topo II enzyme into a cellular toxin. The accumulation of these complexes leads to permanent, protein-linked DNA double-strand breaks, which overwhelm the cell's repair machinery and trigger apoptotic cell death pathways.[8]
Generation of Reactive Oxygen Species (ROS)
A secondary mechanism involves the generation of free radicals. Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and cellular membranes, further contributing to cytotoxicity.[9]
Overcoming Doxorubicin Resistance
A significant challenge in doxorubicin therapy is the development of multidrug resistance (MDR).[11] A primary MDR mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport doxorubicin out of the cancer cell, reducing its intracellular concentration.[11][12] Aldoxorubicin's delivery mechanism may help circumvent this. Because the active doxorubicin is released deep within the cell in lysosomes, it may bypass the P-gp pumps located on the cell membrane, leading to higher intracellular drug accumulation and potentially overcoming this form of resistance.
Quantitative Data Summary: Pharmacokinetics
Clinical studies have characterized the pharmacokinetic (PK) profile of aldoxorubicin, highlighting its distinct behavior compared to conventional doxorubicin. The data below is compiled from studies in patients with advanced solid tumors.
| PK Parameter | Dose: 230 mg/m² | Dose: 350 mg/m² | Reference(s) |
| Cmax (Aldoxorubicin) | 64 - 67.4 µg/mL | 105 µg/mL | [5][13] |
| tmax (Aldoxorubicin) | 0.25 - 0.75 h | 1.00 h | [4][13] |
| tmax (Free Doxorubicin) | 0.58 h | 0.68 h | [4] |
| Mean Half-life (t½) | 19.7 - 20.1 h | 21.1 h | [4][5][13] |
| Mean Volume of Distribution (VD) | 3.91 - 3.96 L/m² | 4.08 - 4.09 L/m² | [4][5][13] |
| Mean Clearance (CL) | 0.136 - 0.153 L/h/m² | 0.152 L/h/m² | [4][5][13] |
Note: Doses of 230 mg/m² and 350 mg/m² aldoxorubicin are equivalent to 170 mg/m² and 260 mg/m² of doxorubicin, respectively.[4][14]
These data confirm that aldoxorubicin remains stable in circulation with a long half-life and slow clearance.[4][14] Critically, plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, were found to be only a small fraction of the total albumin-bound drug.[5][15]
Key Experimental Protocols
The following outlines the methodologies used to elucidate the mechanism and pharmacokinetics of aldoxorubicin.
Pharmacokinetic Analysis in Human Subjects
-
Objective: To determine the concentration-time profiles of aldoxorubicin, free doxorubicin, and doxorubicinol in plasma and urine.
-
Methodology:
-
Patient Cohorts: Patients with advanced solid tumors receive aldoxorubicin (e.g., 230 mg/m² or 350 mg/m²) as a 30-minute intravenous infusion every 21 days.[14]
-
Sample Collection: Blood samples are collected at multiple time points pre- and post-infusion (e.g., 5, 15, 30, 60 min, and 2, 4, 8, 12, 16, 24, 48, 72 h). Urine samples are collected over 72 hours.[14]
-
Sample Analysis: Serum and urine concentrations of albumin-bound doxorubicin, free doxorubicin, and doxorubicinol are measured using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).
-
Data Analysis: PK parameters (Cmax, tmax, t½, AUC, VD, CL) are calculated from the concentration-time data using non-compartmental analysis.[4]
-
In Vitro Cellular Uptake and Drug Release
-
Objective: To confirm that the aldoxorubicin-albumin conjugate is taken up by tumor cells and releases free doxorubicin intracellularly.
-
Methodology:
-
Cell Culture: A relevant tumor cell line (e.g., MCF-7 breast cancer cells) is cultured under standard conditions.[3]
-
Treatment: Cells are incubated with aldoxorubicin that has been pre-bound to albumin.
-
Detection: At various time points, cells are harvested and lysed. The intracellular concentration of free doxorubicin is measured. Given doxorubicin's intrinsic fluorescence, this can be visualized and quantified using fluorescence microscopy or flow cytometry.[9][16] An increase in intracellular doxorubicin signal over time confirms uptake and release.[3]
-
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
-
Objective: To demonstrate that doxorubicin released from aldoxorubicin inhibits the catalytic activity of Topoisomerase II.
-
Methodology:
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with purified human Topoisomerase II enzyme in a reaction buffer containing ATP.
-
Drug Addition: Test compounds (doxorubicin as a positive control) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at 37°C. In the absence of an inhibitor, Topo II will relax the supercoiled plasmid into its open circular form.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized. Inhibition of Topo II is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it.
-
References
- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin–Loaded Human Serum Albumin Submicron Particles: Preparation, Characterization and In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Overcoming of doxorubicin resistance in breast cancer cells by cationic peptides - MedCrave online [medcraveonline.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Aldoxorubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Aldoxorubicin Hydrochloride (also known as INNO-206). Aldoxorubicin is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin, engineered to enhance tumor-specific drug delivery and reduce systemic toxicity.
Chemical Structure and Properties
Aldoxorubicin is a derivative of doxorubicin, created by chemically attaching a linker molecule to the C-13 keto position of the doxorubicin aglycone.[1] This modification is central to its function as a tumor-targeted agent.
The structure consists of three key components:
-
Doxorubicin: The cytotoxic anthracycline antibiotic that exerts its anti-cancer effect by intercalating DNA and inhibiting topoisomerase II.[2]
-
Acid-Sensitive Hydrazone Linker: A chemical bond formed between doxorubicin and the linker molecule. This bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found in tumor microenvironments and intracellular lysosomes.[1]
-
N-ε-maleimidocaproic acid hydrazide (EMCH): The linker molecule that contains a terminal maleimide group. This group is highly reactive towards thiol groups, specifically the free thiol on cysteine-34 of circulating human serum albumin.[1][2]
The IUPAC name for the active aldoxorubicin free base is N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide.[2] The hydrochloride salt is the form typically used for administration.
Data Presentation: Physicochemical Properties
The key physicochemical properties of doxorubicin and this compound are summarized for comparison in the table below.
| Property | Doxorubicin | This compound |
| Molecular Formula | C₂₇H₂₉NO₁₁ | C₃₇H₄₃ClN₄O₁₃ |
| Molecular Weight ( g/mol ) | 543.5[3] | 787.25[4] |
| Appearance | Red, crystalline solid[3] | Orange-red solid |
Data Presentation: Pharmacokinetic Parameters of Aldoxorubicin
Pharmacokinetic studies in patients with advanced solid tumors have characterized the behavior of aldoxorubicin in circulation.
| Parameter | Value | Reference |
| Mean Half-life (t½) | 20.1 - 21.1 hours | [5] |
| Mean Volume of Distribution (Vd) | 3.96 - 4.08 L/m² | [5] |
| Mean Clearance (CL) | 0.136 - 0.152 L/h/m² | [5] |
These parameters indicate that aldoxorubicin is stable in circulation and largely confined to the bloodstream, consistent with its mechanism as an albumin-bound prodrug.[5]
Synthesis of this compound
The synthesis of aldoxorubicin is a targeted chemical modification of doxorubicin. The core of the synthesis is the formation of a hydrazone from a hydrazide and a ketone. Specifically, it involves the reaction of the C-13 ketone of doxorubicin with the hydrazide moiety of the N-ε-maleimidocaproic acid hydrazide (EMCH) linker.[6]
Experimental Protocols: Representative Synthesis of Aldoxorubicin
The following protocol is a representative procedure based on the principles of hydrazone formation chemistry. Specific conditions such as solvent, temperature, and reaction time may be optimized.
Objective: To synthesize the (6-maleimidocaproyl)hydrazone of doxorubicin (Aldoxorubicin).
Materials:
-
Doxorubicin Hydrochloride
-
N-ε-maleimidocaproic acid hydrazide (EMCH linker)
-
Anhydrous methanol or a similar suitable organic solvent
-
A weak acid catalyst (e.g., a trace amount of acetic acid)
-
Inert gas (e.g., Argon or Nitrogen)
-
Purification system (e.g., Silica gel chromatography or HPLC)
Methodology:
-
Preparation of Reactants: Doxorubicin hydrochloride is dissolved in anhydrous methanol under an inert atmosphere. A slight molar excess of the N-ε-maleimidocaproic acid hydrazide (EMCH) linker is similarly dissolved in the solvent.
-
Condensation Reaction: The EMCH solution is added to the doxorubicin solution. A catalytic amount of weak acid may be added to facilitate the reaction. The mixture is stirred at room temperature, protected from light, for several hours (e.g., 2-24 hours).
-
Monitoring the Reaction: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to observe the consumption of doxorubicin and the formation of the aldoxorubicin product.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified to remove unreacted starting materials and any side products. Silica gel chromatography is a common method for this purification step.
-
Characterization: The final product is characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to verify the chemical structure.
-
Salt Formation (Optional): If the hydrochloride salt is desired, the purified aldoxorubicin free base can be treated with a stoichiometric amount of hydrochloric acid in a suitable solvent, followed by precipitation or lyophilization.
Mechanism of Action: A Structurally-Guided Process
The chemical structure of aldoxorubicin dictates its unique, tumor-targeting mechanism of action, which can be visualized as a multi-step workflow.
-
Intravenous Administration and Albumin Binding: Following intravenous administration, the maleimide group of aldoxorubicin rapidly and selectively reacts with the thiol group of cysteine-34 on circulating serum albumin, forming a stable covalent bond.[2]
-
Tumor Accumulation: Albumin naturally accumulates in solid tumors due to the Enhanced Permeability and Retention (EPR) effect, which is characterized by leaky tumor vasculature and poor lymphatic drainage.[1] The aldoxorubicin-albumin conjugate takes advantage of this phenomenon, leading to a higher concentration of the drug at the tumor site compared to healthy tissues.
-
Acid-Catalyzed Drug Release: Once the conjugate is within the acidic tumor microenvironment or is taken up by tumor cells into acidic endosomes and lysosomes, the hydrazone linker is hydrolyzed.[1] This cleavage releases the active cytotoxic agent, doxorubicin, directly at the site of action. This targeted release mechanism is designed to maximize efficacy against cancer cells while minimizing the systemic exposure and associated toxicities, such as cardiotoxicity, commonly seen with standard doxorubicin.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Doxo-emch | C37H42N4O13 | CID 71300693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Journey of Aldoxorubicin: A Doxorubicin Prodrug from Concept to Clinic
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of aldoxorubicin, a doxorubicin prodrug designed to enhance tumor-specific delivery and reduce systemic toxicity. This document details the scientific rationale, experimental validation, and clinical evaluation of aldoxorubicin, presenting key data in structured formats and outlining the methodologies of pivotal experiments.
Introduction: The Rationale for a Doxorubicin Prodrug
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, demonstrating efficacy against a wide range of cancers, including soft tissue sarcomas. Its clinical utility, however, is significantly hampered by dose-limiting toxicities, most notably cardiotoxicity, which can lead to irreversible heart damage. This severe side effect restricts the cumulative dose that can be safely administered to a patient, often compromising therapeutic outcomes.
The discovery and development of aldoxorubicin were driven by the pressing need to improve the therapeutic index of doxorubicin. The central hypothesis was that a prodrug strategy could mitigate the systemic toxicity of doxorubicin while increasing its concentration at the tumor site. The design of aldoxorubicin is predicated on two key biological phenomena:
-
The enhanced permeability and retention (EPR) effect, which describes the tendency of macromolecules and nanoparticles to accumulate in tumor tissue more than in normal tissues.
-
The acidic microenvironment characteristic of many solid tumors.
Aldoxorubicin was engineered to exploit these features by linking doxorubicin to a chemical moiety that binds to circulating serum albumin, effectively creating a large drug-carrier complex. This complex preferentially accumulates in tumors due to the EPR effect. The linker itself is designed to be acid-sensitive, ensuring that doxorubicin is released from its albumin carrier within the acidic environment of the tumor, thereby concentrating the cytotoxic payload where it is most needed.
The Parent Compound: Doxorubicin's Mechanism of Action
To understand the innovation of aldoxorubicin, it is essential to first grasp the cytotoxic mechanisms of its parent drug, doorubicin. Doxorubicin exerts its anticancer effects through a multi-pronged attack on cancer cells.[1][2] The primary mechanisms include:
-
DNA Intercalation : Doxorubicin's planar aromatic rings insert themselves between DNA base pairs, distorting the DNA helix. This physical obstruction interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]
-
Topoisomerase II Inhibition : Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. By trapping the enzyme in its DNA-cleaving state, doxorubicin leads to the accumulation of double-strand breaks, a level of DNA damage that is often irreparable and triggers cell death.[1][4]
-
Generation of Reactive Oxygen Species (ROS) : Doxorubicin can undergo redox cycling, a process that generates highly reactive free radicals.[1] These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxicity.[1] This mechanism is also believed to be a major contributor to doxorubicin-induced cardiotoxicity.
Figure 1: Doxorubicin's Cellular Signaling Pathway.
Aldoxorubicin: A Prodrug Designed for Targeted Delivery
Aldoxorubicin, chemically known as the (6-maleimidocaproyl) hydrazone of doxorubicin (DOXO-EMCH), is a prodrug that elegantly addresses the limitations of conventional doxorubicin.[3][4] Its design incorporates an acid-sensitive linker that connects doxorubicin to a maleimide group.
Mechanism of Action
The mechanism of aldoxorubicin can be delineated in a stepwise manner:
-
Intravenous Administration and Albumin Binding : Upon intravenous infusion, the maleimide group of aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[4][5] This in-situ conjugation forms a stable drug-albumin complex.
-
Tumor Accumulation : The large size of the aldoxorubicin-albumin complex limits its extravasation into healthy tissues but promotes its accumulation in solid tumors through the EPR effect.[4]
-
Acid-Catalyzed Release : The tumor microenvironment is often more acidic than normal tissues. Within this acidic milieu, or inside the even more acidic lysosomes of cancer cells following endocytosis, the hydrazone linker connecting doxorubicin to albumin is cleaved.[4][6]
-
Cytotoxic Effect : The released doxorubicin is then free to exert its cytotoxic effects on the cancer cells through the mechanisms described in the previous section.
Figure 2: Mechanism of Aldoxorubicin Activation.
Prodrug Design Rationale
The design of aldoxorubicin follows a logical progression to overcome the challenges associated with doxorubicin.
Figure 3: Logical Design of Aldoxorubicin.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of aldoxorubicin.
Synthesis of Aldoxorubicin (DOXO-EMCH)
Aldoxorubicin is synthesized by conjugating doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH) through a hydrazone bond.
Materials:
-
Doxorubicin hydrochloride
-
N-ε-maleimidocaproic acid hydrazide (EMCH)
-
Anhydrous methanol
-
Trifluoroacetic acid (catalytic amount)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve doxorubicin hydrochloride in anhydrous methanol under an inert atmosphere.
-
Add a slight molar excess of N-ε-maleimidocaproic acid hydrazide (EMCH) to the solution.
-
Add a catalytic amount of trifluoroacetic acid to the reaction mixture to facilitate the hydrazone formation.
-
Stir the reaction mixture at room temperature, protected from light, for 24-48 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture.
-
Purify the crude product using preparative HPLC to isolate aldoxorubicin.
-
Characterize the final product using techniques such as mass spectrometry and NMR to confirm its identity and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Human soft tissue sarcoma cell line (e.g., HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aldoxorubicin and doxorubicin stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the soft tissue sarcoma cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of aldoxorubicin and doxorubicin in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol describes a typical preclinical efficacy study of aldoxorubicin in a mouse xenograft model of human soft tissue sarcoma.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human soft tissue sarcoma cell line (e.g., HT-1080)
-
Matrigel (optional)
-
Aldoxorubicin, doxorubicin, and vehicle control solutions for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of human soft tissue sarcoma cells (e.g., 2-5 x 10^6 cells in 100-200 µL of PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, aldoxorubicin).
-
Administer the treatments intravenously according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the different treatment groups.
Preclinical Development Data
Preclinical studies were instrumental in demonstrating the proof-of-concept for aldoxorubicin and establishing its improved safety profile compared to doxorubicin.
| Parameter | Doxorubicin | Aldoxorubicin | Species | Reference |
| Minimum LD50 | 1x | 2- to >5-fold higher | Mouse, Rat | [3] |
| Maximum Tolerated Dose (MTD) | 1x | ~2-fold higher | Dog | [3] |
| Cardiotoxicity | Severe myocardial damage | Minimal to no gross pathologic changes | Rat | [3] |
Table 1: Comparative Preclinical Toxicity of Doxorubicin and Aldoxorubicin
Clinical Development of Aldoxorubicin
Aldoxorubicin has undergone extensive clinical evaluation, primarily in patients with soft tissue sarcomas. The clinical trials have aimed to determine its safety, pharmacokinetics, and efficacy.
Clinical Trial Workflow
The progression of a patient through a typical randomized clinical trial for aldoxorubicin is illustrated below.
Figure 4: Generalized Clinical Trial Workflow.
Phase I Clinical Trial Data
Phase I studies were designed to determine the maximum tolerated dose (MTD) and safety profile of aldoxorubicin in humans.
| Study Phase | Patient Population | Dose Escalation (mg/m²) | MTD (mg/m²) | Dose-Limiting Toxicities | Reference |
| Phase I | Advanced Solid Tumors | 20 - 460 | 350 | Grade 4 Neutropenia, Grade 3 Febrile Neutropenia, Mucositis | [5][7] |
Table 2: Summary of Phase I Clinical Trial Data for Aldoxorubicin
Phase II Clinical Trial Data
Phase II trials evaluated the efficacy of aldoxorubicin in specific cancer types, particularly soft tissue sarcoma.
| Study Phase | Patient Population | Treatment Arms | N | Median PFS (months) | ORR (%) | Reference |
| Phase IIb | First-line advanced STS | Aldoxorubicin (350 mg/m²) | 83 | 5.6 | 25 | [8][9] |
| Doxorubicin (75 mg/m²) | 40 | 2.7 | 0 | [8][9] |
Table 3: Key Efficacy Results from the Phase IIb Trial in Soft Tissue Sarcoma (STS)
Phase III Clinical Trial Data
The pivotal Phase III trial compared aldoxorubicin to an investigator's choice of therapy in patients with relapsed or refractory soft tissue sarcoma.
| Patient Subgroup | Treatment Arms | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Reference |
| Total Population | Aldoxorubicin | 4.06 | 0.82 (0.64-1.06) | 0.12 | [5] |
| Investigator's Choice | 2.96 | [5] | |||
| North American Patients | Aldoxorubicin | 4.21 | 0.71 (0.53-0.97) | 0.027 | [5] |
| Investigator's Choice | 2.96 | [5] | |||
| L-Sarcomas | Aldoxorubicin | 5.32 | 0.62 (0.44-0.88) | 0.007 | [5] |
| Investigator's Choice | 2.96 | [5] |
Table 4: Progression-Free Survival (PFS) from the Phase III Trial in Relapsed/Refractory Soft Tissue Sarcoma (STS)
Pharmacokinetic Data
Pharmacokinetic studies revealed that aldoxorubicin has a distinct profile from doxorubicin, characterized by a long half-life and limited release of free doxorubicin in circulation.
| Parameter | Aldoxorubicin (350 mg/m²) | Doxorubicin (from Aldoxorubicin) | Doxorubicinol (from Aldoxorubicin) | Reference |
| tmax (median, h) | 1.00 | 0.68 | 48.5 | |
| t½ (mean, h) | 21.1 | - | - | |
| Volume of Distribution (mean, L/m²) | 4.08 | - | - | |
| Clearance (mean, L/h/m²) | 0.152 | - | - |
Table 5: Pharmacokinetic Parameters of Aldoxorubicin and its Metabolites
Conclusion
Aldoxorubicin represents a significant advancement in the field of chemotherapy, demonstrating the potential of prodrug strategies to improve the therapeutic window of potent cytotoxic agents. By leveraging the unique physiology of the tumor microenvironment, aldoxorubicin successfully enhances the delivery of doxorubicin to cancer cells while mitigating its debilitating systemic toxicities, particularly cardiotoxicity. The comprehensive preclinical and clinical data gathered to date underscore the validity of its design and its potential as a valuable therapeutic option for patients with soft tissue sarcomas and potentially other solid tumors. Further research may continue to refine its application and explore its use in combination with other anticancer therapies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 4. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sarcomaoncology.com [sarcomaoncology.com]
- 6. Aldoxorubicin for the treatment of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Antitumor Efficacy of PhAc-ALGP-Dox, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Blueprint of Aldoxorubicin: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of aldoxorubicin, an albumin-bound prodrug of the widely used chemotherapeutic agent doxorubicin. By leveraging the natural transport properties of albumin, aldoxorubicin is designed to enhance drug delivery to tumor tissues while mitigating the systemic toxicity associated with conventional doxorubicin. This document summarizes key pharmacokinetic data, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and clinical trial workflows.
Introduction: A Novel Approach to a Classic Drug
Aldoxorubicin, also known as INNO-206, is a derivative of doxorubicin chemically conjugated to a 6-maleimidocaproyl hydrazone linker (EMCH).[1][2] This linker facilitates a rapid and covalent bond with the cysteine-34 residue of circulating serum albumin upon intravenous administration.[3][4] The resulting aldoxorubicin-albumin conjugate is engineered to be stable at physiological pH but to release the active doxorubicin payload in the acidic microenvironment characteristic of tumor tissues.[3][5] This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by concentrating its cytotoxic effects at the tumor site and reducing exposure to healthy tissues, particularly the heart.[4][6]
Pharmacokinetic Profile
Clinical studies in patients with advanced solid tumors have elucidated the distinct pharmacokinetic properties of aldoxorubicin, which differ significantly from those of standard doxorubicin.[7] The binding to albumin results in a prolonged circulation time and a more confined distribution within the vascular compartment.
Absorption and Distribution
Following intravenous infusion, aldoxorubicin rapidly binds to endogenous albumin.[4] The volume of distribution (Vd) of aldoxorubicin is narrow, suggesting limited distribution into tissues outside of the bloodstream.[4][6] This is in stark contrast to conventional doxorubicin, which exhibits a much larger volume of distribution. This altered distribution profile is a key factor in reducing the cardiotoxicity associated with doxorubicin, as less of the drug reaches the heart muscle.[4]
Metabolism and Excretion
Aldoxorubicin primarily circulates in its albumin-bound form. The release of doxorubicin from the albumin carrier is pH-dependent, occurring preferentially in the acidic environment of tumors.[1][8] Consequently, the plasma concentrations of free doxorubicin and its major cardiotoxic metabolite, doxorubicinol, are significantly lower compared to the administration of an equivalent dose of conventional doxorubicin.[4][9] Urinary excretion of doxorubicin and doxorubicinol is also substantially reduced following aldoxorubicin administration, further indicating lower systemic exposure to the active drug and its toxic metabolite.[4][10][11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of aldoxorubicin from a phase 1b clinical trial in patients with advanced solid tumors who received aldoxorubicin at doses of 230 mg/m² and 350 mg/m².[4]
Table 1: Pharmacokinetic Parameters of Aldoxorubicin (Albumin-Bound Doxorubicin) in Cycle 1 [4]
| Parameter | 230 mg/m² Aldoxorubicin (n=11) | 350 mg/m² Aldoxorubicin (n=7) |
| Cmax (µg/mL) | 67.8 ± 14.5 | 101.1 ± 20.3 |
| Tmax (h) | 0.75 (median) | 1.00 (median) |
| t½ (h) | 20.1 ± 3.3 | 21.1 ± 3.4 |
| AUC₀₋∞ (h*µg/mL) | 1481 ± 344 | 2277 ± 535 |
| Clearance (L/h/m²) | 0.152 ± 0.038 | 0.136 ± 0.035 |
| Vss (L/m²) | 4.08 ± 1.01 | 3.96 ± 0.98 |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median.
Table 2: Pharmacokinetic Parameters of Free Doxorubicin after Aldoxorubicin Administration in Cycle 1 [4]
| Parameter | 230 mg/m² Aldoxorubicin (n=11) | 350 mg/m² Aldoxorubicin (n=7) |
| Cmax (µg/mL) | 0.22 ± 0.07 | 0.36 ± 0.11 |
| Tmax (h) | 0.58 (median) | 0.68 (median) |
| AUC₀₋∞ (h*µg/mL) | 4.4 ± 1.5 | 7.9 ± 2.6 |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median.
Table 3: Pharmacokinetic Parameters of Doxorubicinol after Aldoxorubicin Administration in Cycle 1 [4]
| Parameter | 230 mg/m² Aldoxorubicin (n=11) | 350 mg/m² Aldoxorubicin (n=7) |
| Cmax (ng/mL) | 10.9 ± 3.8 | 18.2 ± 6.1 |
| Tmax (h) | 36.5 (median) | 48.5 (median) |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median. AUC₀₋∞ could not be calculated.
Experimental Protocols
The pharmacokinetic data presented above were generated from a Phase 1b, open-label, single-center clinical trial.[4][12]
Patient Population
Eligible participants were patients with metastatic solid tumors who had either relapsed or not responded to standard therapies.[10][12] Key inclusion criteria included an ECOG performance status of 0-2, a left ventricular ejection fraction (LVEF) of >45% of the predicted normal, and adequate hematological function.[10]
Dosing and Administration
Patients received either 230 mg/m² or 350 mg/m² of aldoxorubicin as a 30-minute intravenous infusion on day 1 of a 21-day cycle.[4][10]
Pharmacokinetic Sampling
Blood samples for pharmacokinetic analysis were collected in cycle 1 at the following time points: pre-infusion, 5, 15, 30, and 60 minutes, and 2, 4, 8, 12, 16, 24, 48, and 72 hours post-infusion.[4][11] Limited blood sampling was also performed in cycle 3. Urine samples were collected in cycle 1 at 24, 48, and 72 hours post-infusion.[4][11]
Bioanalytical Method
Serum and urine concentrations of albumin-bound doxorubicin, free doxorubicin, and doxorubicinol were determined using a validated analytical method.[10] While the specific details of the assay were not provided in the cited literature, such analyses typically involve high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for sensitive and specific quantification of the analytes.[13]
Visualizing the Pathway and Process
Mechanism of Action
The following diagram illustrates the proposed mechanism of action of aldoxorubicin, from intravenous administration to the release of doxorubicin within the tumor microenvironment.
Caption: Mechanism of action of albumin-bound aldoxorubicin.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps in the clinical trial protocol for evaluating the pharmacokinetic profile of aldoxorubicin.
Caption: Experimental workflow for the pharmacokinetic study of aldoxorubicin.
Conclusion
The pharmacokinetic profile of albumin-bound aldoxorubicin is characterized by a prolonged half-life, a small volume of distribution, and slow clearance from the circulation.[4][7] This leads to reduced systemic exposure to free doxorubicin and its cardiotoxic metabolite, doxorubicinol, which may explain the favorable cardiac safety profile observed in clinical trials.[4][6] The targeted delivery of doxorubicin to the acidic tumor microenvironment holds the potential to improve the therapeutic window of this important anticancer agent. The data and methodologies presented in this guide provide a solid foundation for further research and development in the field of albumin-based drug delivery.
References
- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. Frontiers | Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration [frontiersin.org]
Preclinical In Vivo Efficacy of Aldoxorubicin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of aldoxorubicin hydrochloride (also known as INNO-206). Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin, designed to enhance tumor-targeted delivery and reduce off-target toxicity. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Concept and Mechanism of Action
Aldoxorubicin is a rationally designed doxorubicin conjugate that leverages the unique pathophysiology of solid tumors. It consists of doxorubicin attached to an acid-sensitive linker. Following intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1][2] This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[3]
The acidic microenvironment characteristic of tumor tissues and the acidic conditions within the endosomes and lysosomes of cancer cells facilitate the cleavage of the acid-sensitive hydrazone linker.[1][2][3] This cleavage releases free doxorubicin directly at the tumor site, allowing it to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[1][2][3] This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by maximizing its concentration in the tumor while minimizing exposure to healthy tissues, particularly the heart.[1][2]
Preclinical In Vivo Efficacy Data
Aldoxorubicin has demonstrated superior or comparable antitumor efficacy compared to doxorubicin in a range of preclinical cancer models. The following tables summarize the quantitative data from key in vivo studies.
Table 1: Efficacy in Human Tumor Xenograft Models
| Tumor Model | Treatment Group | Dose and Schedule | Median Relative Tumor Volume (Day 44) | Outcome vs. Doxorubicin | Reference |
| 3366 Breast Carcinoma | Doxorubicin | 2 x 8 mg/kg | ~10 | - | Graeser et al., 2010 |
| INNO-206 | 3 x 24 mg/kg | ~0 (Tumor Remission) | Superior | Graeser et al., 2010 | |
| A2780 Ovarian Carcinoma | Doxorubicin | 2 x 8 mg/kg | ~12 | - | Graeser et al., 2010 |
| INNO-206 | 3 x 24 mg/kg | ~0 (Tumor Remission) | Superior | Graeser et al., 2010 | |
| H209 Small Cell Lung Cancer | Doxorubicin | 2 x 8 mg/kg | ~16 | - | [4] |
| INNO-206 | 3 x 24 mg/kg | ~3.5 | Superior | [4] |
Table 2: Efficacy in Orthotopic Pancreatic Carcinoma Model
| Tumor Model | Treatment Group | Dose and Schedule | Median Relative Tumor Volume (Day 49) | Outcome vs. Doxorubicin | Reference |
| AsPC-1 Pancreatic Carcinoma | Doxorubicin | 2 x 8 mg/kg | ~2.5 | - | Graeser et al., 2010 |
| INNO-206 | 3 x 24 mg/kg | ~0.5 | Superior | Graeser et al., 2010 |
Table 3: Efficacy in Glioblastoma Xenograft Model
| Tumor Model | Treatment Group | Dose and Schedule | Tumor Volume Inhibition (TVI) vs. Vehicle (Day 56) | Survival Rate (Day 90) | Reference |
| U87 Glioblastoma | Aldoxorubicin | 16 mg/kg, weekly | Moderate | 12.5% | [5][6] |
| Temozolomide | 0.9 mg/kg, daily | 92% (p=0.0317) | 37.5% | [6] | |
| Aldoxorubicin + Temozolomide | 16 mg/kg, weekly + 0.9 mg/kg, daily | 90% (p=0.0190) | 37.5% | [6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical in vivo experiments cited in this guide.
Human Tumor Xenograft Models (Breast, Ovarian, and Small Cell Lung Cancer)
-
Animal Model: Female NMRI nude mice.
-
Tumor Implantation: Subcutaneous injection of human tumor cell lines (3366 breast carcinoma, A2780 ovarian carcinoma, or H209 small cell lung cancer) into the flank of each mouse.
-
Treatment Initiation: Treatment was initiated when tumors reached a palpable size.
-
Drug Administration:
-
INNO-206 (Aldoxorubicin): Administered intravenously at a dose of 24 mg/kg on days 1, 8, and 15.
-
Doxorubicin: Administered intravenously at a dose of 8 mg/kg on days 1 and 8.
-
-
Endpoint Measurement: Tumor volume was measured regularly, and the relative tumor volume was calculated over time.
-
Reference: Graeser, R., et al. (2010). INNO-206, the (6-maleimidocaproyl hydrazone derivative of doxorubicin), shows superior antitumor efficacy compared to doxorubicin in different tumor xenograft models and in an orthotopic pancreas carcinoma model. Investigational New Drugs, 28(1), 14-19.
Orthotopic Pancreatic Carcinoma Model
-
Animal Model: Male NMRI nude mice.
-
Tumor Implantation: Orthotopic implantation of AsPC-1 human pancreatic carcinoma cells into the pancreas of each mouse.
-
Treatment Initiation: Treatment was initiated when tumors were established.
-
Drug Administration:
-
INNO-206 (Aldoxorubicin): Administered intravenously at a dose of 24 mg/kg on days 1, 8, and 15.
-
Doxorubicin: Administered intravenously at a dose of 8 mg/kg on days 1 and 8.
-
-
Endpoint Measurement: Tumor volume was monitored, and relative tumor volume was calculated.
-
Reference: Graeser, R., et al. (2010). INNO-206, the (6-maleimidocaproyl hydrazone derivative of doxorubicin), shows superior antitumor efficacy compared to doxorubicin in different tumor xenograft models and in an orthotopic pancreas carcinoma model. Investigational New Drugs, 28(1), 14-19.
Glioblastoma Xenograft Model
-
Animal Model: Foxn1 nude mice.
-
Tumor Implantation: Intracranial injection of U87-luc human glioblastoma cells into the right lobe of the brain.
-
Treatment Initiation: Treatment began 7 days after tumor cell injection.
-
Drug Administration:
-
Endpoint Measurement: Tumor growth was quantified by bioluminescence imaging. Survival was monitored until day 90.[6]
-
Reference: Da Ros, M., et al. (2018). Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma. Oncotarget, 9(79), 34935–34944.
Experimental Workflows
The following diagrams illustrate the workflows for the described preclinical studies.
Conclusion
The preclinical in vivo data for this compound strongly support its proposed mechanism of tumor-targeted drug delivery. Across a variety of challenging cancer models, including breast, ovarian, small cell lung, pancreatic, and glioblastoma, aldoxorubicin has consistently demonstrated superior or comparable efficacy to the parent compound, doxorubicin. The ability to deliver a higher effective dose of doxorubicin to the tumor site while potentially reducing systemic toxicity underscores the therapeutic promise of this agent. The detailed experimental protocols provided herein offer a foundation for the design and interpretation of future preclinical and clinical investigations of aldoxorubicin and other albumin-binding drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Interaction of Aldoxorubicin Hydrochloride with Serum Albumin Cysteine-34
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldoxorubicin hydrochloride is a rationally designed prodrug of the potent chemotherapeutic agent doxorubicin. Its design leverages the unique physiological properties of circulating serum albumin to enhance drug delivery to tumor tissues while mitigating the systemic toxicity associated with conventional doxorubicin. The core of this strategy lies in the specific, covalent conjugation of aldoxorubicin to the free thiol group of the cysteine-34 (Cys34) residue of serum albumin. This guide provides a comprehensive technical overview of this interaction, detailing the underlying mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the critical pathways involved.
The Core Interaction: Mechanism and Specificity
Upon intravenous administration, aldoxorubicin is engineered to rapidly and selectively bind to circulating endogenous serum albumin.[1] This interaction is not a simple non-covalent association but a specific chemical ligation.
-
Covalent Bond Formation : Aldoxorubicin is synthesized by attaching a (6-maleimidocaproyl) hydrazone linker (EMCH) to doxorubicin at the C-13 keto position.[2][3] The maleimide group on this linker is highly reactive towards free sulfhydryl (thiol) groups. Human serum albumin possesses a single free thiol group on its cysteine-34 residue, which is solvent-accessible and hyper-reactive.[3] The maleimide moiety of aldoxorubicin undergoes a Michael addition reaction with the thiol of Cys34, forming a stable, covalent thioether bond.[3][4][5] This rapid and selective in-vivo conjugation effectively transforms aldoxorubicin into a macromolecular drug conjugate.[1][5]
-
Acid-Sensitive Release : The hydrazone bond connecting doxorubicin to the linker is designed to be stable at physiological pH (~7.4) but labile in acidic environments.[2][5] Tumors often exhibit a slightly acidic extracellular microenvironment (pH 6.5-6.9).[3] Following accumulation of the albumin-aldoxorubicin conjugate in the tumor via the Enhanced Permeability and Retention (EPR) effect, the conjugate is internalized by tumor cells into acidic endosomes and lysosomes (pH 5.0-6.5).[2][3] The low pH within these compartments catalyzes the hydrolysis of the hydrazone bond, releasing active doxorubicin directly at the site of action.[2][3][6]
Visualization of the Binding and Release Mechanism
Caption: Covalent binding and acid-triggered release of Doxorubicin.
Quantitative Data and Pharmacokinetics
The covalent binding of aldoxorubicin to albumin dramatically alters its pharmacokinetic profile compared to free doxorubicin. This strategy prolongs circulation time, reduces the volume of distribution, and minimizes premature drug release.
Table 1: Pharmacokinetic Parameters of Aldoxorubicin in Human Patients
| Parameter | 230 mg/m² Dose (n=11) | 350 mg/m² Dose (n=7) | Unit | Reference |
| Mean Half-life (t½) | 20.1 ± 3.3 | 21.1 ± 3.4 | hours | [6] |
| Mean Volume of Distribution (Vd) | 3.96 | 4.08 | L/m² | [6] |
| Mean Clearance (CL) | 0.152 | 0.136 | L/h/m² | [6] |
| Median Cmax (Albumin-bound) | 64 | N/A (pending at time of pub.) | µg/mL | [7] |
| Median tmax | 0.25 | N/A (pending at time of pub.) | hours | [7] |
| Free Doxorubicin (% of total) | ~0.8 | N/A (pending at time of pub.) | % | [7] |
Data presented as mean ± pseudo-standard deviation where available.
Table 2: Comparative Binding and Release Data (ABD–Dox vs. Doxorubicin)
| Parameter | ABD–Dox with HSA | Doxorubicin with HSA | Unit | Reference |
| Equilibrium Dissociation Constant (KD) | 125 x 10⁻⁹ | N/A | M | [3] |
| Stoichiometry (n) | 1.03 | N/A | (drug:protein) | [3] |
| Binding Efficiency (in vitro) | N/A | 14% | % | [4] |
| Dox Release at pH 5.0 (24h) | ~70% | N/A | % | [3] |
| Dox Release at pH 7.4 (24h) | Negligible | N/A | % | [3] |
HSA: Human Serum Albumin. ABD-Dox is a peptide-based doxorubicin conjugate, not aldoxorubicin, but demonstrates high-affinity albumin binding.
Experimental Protocols for Characterization
The characterization of the aldoxorubicin-albumin interaction involves a suite of biophysical and analytical techniques to confirm binding, quantify pharmacokinetics, and assess stability.
High-Performance Liquid Chromatography (HPLC)
-
Objective : To separate and quantify albumin-bound doxorubicin, free (unbound) doxorubicin, and its metabolites (e.g., doxorubicinol) in biological samples (serum, urine).
-
Methodology :
-
Sample Preparation : Collect blood samples at various time points post-infusion.[6] Serum is separated via centrifugation.
-
Chromatographic Separation : Employ a reverse-phase HPLC column. A gradient elution method is typically used, with a mobile phase consisting of an aqueous component (e.g., water with an ion-pairing agent and acid) and an organic component (e.g., acetonitrile).
-
Detection : Use tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection and quantification of aldoxorubicin, doxorubicin, and doxorubicinol.[6]
-
Analysis : Pharmacokinetic parameters are calculated from the resulting concentration-time profiles.[6][8]
-
Isothermal Titration Calorimetry (ITC)
-
Objective : To determine the thermodynamic parameters of the drug-protein binding interaction, including the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Methodology (General for Drug-Albumin Interaction) :
-
Preparation : Dialyze human serum albumin (HSA) extensively against a specific buffer (e.g., PBS). Prepare a concentrated solution of the drug in the same dialysis buffer.
-
Titration : Place the HSA solution in the ITC sample cell. Fill the injection syringe with the drug solution.
-
Measurement : Perform a series of small, sequential injections of the drug into the HSA solution while monitoring the heat released or absorbed during the binding event.
-
Analysis : Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable model (e.g., an independent binding site model) to calculate the thermodynamic parameters.[3]
-
Gel Filtration Chromatography
-
Objective : To provide a qualitative or semi-quantitative assessment of binding efficiency by separating the large albumin-drug conjugate from the smaller, unbound drug.
-
Methodology :
-
Incubation : Incubate the drug (e.g., aldoxorubicin) with HSA at 37°C for a set period (e.g., 60 minutes).
-
Separation : Apply the mixture to a gel filtration column (e.g., Sephadex). The larger albumin-drug conjugate will elute earlier than the smaller, free drug.
-
Detection : Monitor the column eluate using a UV-Vis spectrophotometer at a wavelength where the drug absorbs (e.g., 480 nm for doxorubicin).[4]
-
Analysis : The percentage of drug associated with the albumin fraction relative to the total amount of drug loaded provides the binding efficiency.[4]
-
Visualization of a General Experimental Workflow
Caption: Workflow for characterizing a drug-albumin conjugate.
Conclusion and Implications
The specific, covalent interaction between aldoxorubicin and the cysteine-34 residue of serum albumin is a cornerstone of its design as a tumor-targeted prodrug. This strategy effectively hijacks the most abundant protein in plasma to create a natural nanoparticle drug delivery system. The resulting conjugate exhibits a significantly improved pharmacokinetic profile, characterized by a long circulatory half-life and a reduced volume of distribution, which minimizes off-target toxicities, particularly cardiotoxicity.[6] The acid-labile linker ensures that the potent cytotoxic payload, doxorubicin, is preferentially released in the acidic milieu of the tumor, thereby enhancing therapeutic efficacy. The principles demonstrated by aldoxorubicin serve as a powerful paradigm for the development of next-generation chemotherapeutics, where leveraging endogenous macromolecules for targeted delivery can widen the therapeutic window of highly potent drugs.
References
- 1. Probing the cysteine-34 position of endogenous serum albumin with thiol-binding doxorubicin derivatives. Improved efficacy of an acid-sensitive doxorubicin derivative with specific albumin-binding properties compared to that of the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
Beyond Topoisomerase II: An In-depth Technical Guide to the Molecular Targets of Aldoxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin, a prodrug of the potent anthracycline doxorubicin, represents a significant advancement in chemotherapy by harnessing the natural transport properties of serum albumin to enhance tumor-specific drug delivery and mitigate off-target toxicities. While the ultimate cytotoxic effects of aldoxorubicin are largely attributed to the intracellular release of doxorubicin and its subsequent inhibition of topoisomerase II, a comprehensive understanding of aldoxorubicin's molecular interactions extends beyond this singular mechanism. This technical guide provides an in-depth exploration of the molecular targets and pathways engaged by aldoxorubicin, with a particular focus on the unique aspects conferred by its albumin-binding strategy. We will delve into the molecular interactions of the aldoxorubicin-albumin conjugate, its cellular uptake mechanisms, and the downstream signaling consequences that differentiate its activity from that of conventional doxorubicin.
Core Molecular Target: Serum Albumin
The foundational molecular target of aldoxorubicin is serum albumin. Upon intravenous administration, aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on circulating human serum albumin[1][2][3]. This specific and stable conjugation is the cornerstone of its design, creating a macromolecular prodrug with a significantly altered pharmacokinetic and pharmacodynamic profile compared to free doxorubicin.
The binding of aldoxorubicin to albumin is not merely a passive carrier mechanism; it is a targeted strategy that exploits the physiological characteristics of tumors. The enhanced permeability and retention (EPR) effect, a phenomenon characterized by the leaky vasculature and poor lymphatic drainage in solid tumors, leads to the preferential accumulation of the large aldoxorubicin-albumin conjugate within the tumor microenvironment[1][3].
Quantitative Analysis of Aldoxorubicin-Albumin Binding
The binding kinetics of aldoxorubicin to albumin are crucial for its efficacy and safety profile. The following table summarizes key quantitative parameters related to this interaction and the resulting conjugate's properties.
| Parameter | Value | Significance | Reference |
| Binding Site | Cysteine-34 of Human Serum Albumin | Specific covalent binding | [1][2] |
| Chemical Half-life (pH 7.4) | 158 hours | Stability of the conjugate in circulation | [2] |
| Chemical Half-life (pH 5.0) | 3.2 hours | Rapid release of doxorubicin in acidic tumor microenvironment | [2] |
| Mean Circulating Half-life (t½) | 20.1–21.1 hours | Prolonged circulation time compared to free doxorubicin | [4][5] |
| Mean Volume of Distribution (VD) | 3.96–4.08 L/m² | Limited distribution to non-target tissues | [3][5] |
| Mean Clearance (Cl) | 0.136–0.152 L/h/m² | Slower clearance from the body | [3][5] |
Cellular Uptake and Intracellular Trafficking: A Gateway to Cytotoxicity
While the aldoxorubicin-albumin conjugate itself is not known to have direct intracellular molecular targets, its mechanism of cellular entry and subsequent processing are critical determinants of its therapeutic activity. The uptake of the conjugate into tumor cells is a key step that precedes the release of doxorubicin.
Tumor cells are known to actively take up albumin as a source of nutrients to fuel their rapid proliferation. This process is mediated by various mechanisms, including macropinocytosis and receptor-mediated endocytosis involving receptors such as the secreted protein acidic and rich in cysteine (SPARC) and gp60 (albondin)[6]. Once internalized, the aldoxorubicin-albumin conjugate is trafficked to endosomes and lysosomes[1][2].
Experimental Workflow: Tracking Cellular Uptake
The following diagram illustrates a typical experimental workflow to investigate the cellular uptake and intracellular localization of the aldoxorubicin-albumin conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of doxorubicin-induced changes in the proteome of HepG2cells combining 2-D DIGE and LC-MS/MS approaches [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acid-Sensitive Cleavage of Aldoxorubicin's Hydrazone Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of aldoxorubicin, focusing on the acid-sensitive cleavage of its hydrazone linker. Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin, designed to enhance its therapeutic index by achieving targeted delivery to tumor tissues.[1] The key to this targeting strategy lies in the specific chemical properties of the hydrazone bond that links doxorubicin to a maleimide moiety, which in turn covalently binds to circulating serum albumin.[1][2]
The Chemistry of Aldoxorubicin and its Hydrazone Linker
Aldoxorubicin is chemically described as (6-maleimidocaproyl)hydrazone of doxorubicin.[2] This structure consists of three key components:
-
Doxorubicin: The potent cytotoxic agent.
-
6-Maleimidocaproyl Moiety: This serves as the carrier, enabling the covalent attachment of the prodrug to the thiol group of cysteine-34 on serum albumin.[3]
-
Hydrazone Linker: An acid-labile bond that connects doxorubicin to the maleimide carrier. This linker is the pivotal element for the pH-dependent release of doxorubicin.[4][]
Upon intravenous administration, aldoxorubicin rapidly binds to serum albumin, forming a stable conjugate that circulates in the bloodstream.[1][6] This albumin-bound form has a significantly longer half-life in circulation compared to free doxorubicin and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1]
The Mechanism of Acid-Sensitive Cleavage
The hydrazone linker in aldoxorubicin is designed to be stable at the physiological pH of the blood (approximately 7.4) but undergoes rapid hydrolysis under acidic conditions.[][7][8] This pH-sensitivity is the cornerstone of its tumor-targeting mechanism. The acidic microenvironment of solid tumors and the even lower pH within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) of cancer cells provide the trigger for the cleavage of the hydrazone bond.[8][9]
The acid-catalyzed hydrolysis of the hydrazone bond proceeds through the protonation of one of the nitrogen atoms in the linker, which makes the carbon atom of the C=N double bond more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the bond and the release of free doxorubicin and the 6-maleimidocaproyl-albumin conjugate.
dot
Caption: Mechanism of Acid-Sensitive Hydrazone Cleavage.
Quantitative Analysis of Linker Stability and Cleavage
The stability of the hydrazone linker is critically dependent on the pH of the surrounding environment. Quantitative studies have demonstrated a significant difference in the rate of doxorubicin release at physiological pH versus acidic pH.
| pH | Half-life (t½) of Doxorubicin Release | Reference |
| 7.4 | Stable | [7] |
| 5.0 | Significantly shorter than at pH 7.4 | [10] |
| < 5.0 | Rapid Release | [11] |
Note: Specific half-life values for aldoxorubicin's linker at various pH points are proprietary and vary across different studies and linker modifications. The general trend of increased hydrolysis rate at lower pH is consistently reported.
Experimental Protocols for Assessing Aldoxorubicin Cleavage
The release of doxorubicin from aldoxorubicin can be quantified using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most common.
In Vitro Doxorubicin Release Assay
This protocol outlines a general procedure to assess the pH-dependent release of doxorubicin from aldoxorubicin.
Materials:
-
Aldoxorubicin
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5, 4.5)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or other suitable mobile phase modifier
-
Doxorubicin hydrochloride standard
-
Internal standard (e.g., daunorubicin)
-
HPLC system with a fluorescence or UV detector
-
LC-MS/MS system (for higher sensitivity and specificity)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of aldoxorubicin and doxorubicin standard in a suitable solvent (e.g., DMSO or water).
-
Incubate a known concentration of aldoxorubicin in the different pH buffers at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Extraction of Doxorubicin:
-
To the collected aliquot, add a protein precipitation agent (e.g., cold acetonitrile with an internal standard).
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins (if any).
-
Collect the supernatant containing the released doxorubicin.
-
-
HPLC or LC-MS/MS Analysis:
-
Inject the supernatant into the HPLC or LC-MS/MS system.
-
Separate doxorubicin from aldoxorubicin and other components using a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with formic acid).[12][13][14][15]
-
Quantify the concentration of released doxorubicin by comparing its peak area to a standard curve of doxorubicin.[1][16][17][18][19]
-
dot
Caption: Experimental Workflow for Doxorubicin Release Assay.
Cellular Uptake, Intracellular Trafficking, and Mechanism of Action
The therapeutic efficacy of aldoxorubicin is dependent on the cellular uptake of the albumin conjugate, the intracellular release of doxorubicin, and its subsequent action in the nucleus.
-
Cellular Uptake: The aldoxorubicin-albumin conjugate is taken up by cancer cells primarily through endocytosis.[3][4]
-
Intracellular Trafficking: Once inside the cell, the endocytic vesicles mature into endosomes and then fuse with lysosomes. The internal environment of these organelles is acidic.[20][21]
-
Doxorubicin Release: The acidic pH within the endosomes and lysosomes triggers the cleavage of the hydrazone linker, releasing free doxorubicin into the cytoplasm.[4]
-
Nuclear Localization and Cytotoxicity: The released doxorubicin translocates to the nucleus, where it intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and ultimately apoptosis (programmed cell death).[22][23][24][25]
dot
Caption: Cellular Processing and Action of Aldoxorubicin.
Conclusion
The acid-sensitive hydrazone linker is a critical component of aldoxorubicin's design, enabling the targeted delivery of doxorubicin to tumor tissues. The pH-dependent cleavage mechanism ensures that the potent cytotoxic drug is preferentially released in the acidic tumor microenvironment and within cancer cells, thereby enhancing its therapeutic efficacy while potentially reducing systemic toxicity. A thorough understanding of the chemistry, kinetics, and analytical methods associated with this cleavage is essential for the continued development and optimization of such targeted cancer therapies.
References
- 1. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Structural optimization of a "smart" doxorubicin-polypeptide conjugate for thermally targeted delivery to solid tumors. [scholars.duke.edu]
- 12. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmahealthsciences.net [pharmahealthsciences.net]
- 15. agilent.com [agilent.com]
- 16. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ekjcp.org [ekjcp.org]
- 18. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular trafficking of nuclear localization signal conjugated nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]
- 23. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Aldoxorubicin Hydrochloride (CAS Number: 480998-12-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldoxorubicin hydrochloride, a derivative of the well-established chemotherapeutic agent doxorubicin, is a tumor-targeted prodrug designed to enhance the therapeutic index of its parent compound. This technical guide provides an in-depth overview of this compound (CAS No. 480998-12-7), consolidating key technical data, experimental methodologies, and mechanistic insights. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development and oncology.
Introduction
This compound is a rationally designed prodrug that leverages the unique pathophysiology of solid tumors to achieve targeted delivery of doxorubicin.[1][2] It consists of doxorubicin covalently linked to a 6-maleimidocaproyl hydrazone linker (EMCH).[3][4] This linker facilitates rapid and specific binding to the cysteine-34 residue of circulating serum albumin following intravenous administration.[1][5] The resulting Aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[6] Within the acidic microenvironment of the tumor or the lysosomes of cancer cells, the acid-sensitive hydrazone linker is cleaved, releasing active doxorubicin to exert its cytotoxic effects.[1][5][6] This targeted delivery strategy aims to increase the concentration of doxorubicin at the tumor site while minimizing systemic exposure and associated toxicities, particularly cardiotoxicity, which is a significant dose-limiting side effect of conventional doxorubicin therapy.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 480998-12-7 | [7] |
| Molecular Formula | C₃₇H₄₂N₄O₁₃ · HCl | [7] |
| Molecular Weight | 787.2 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Purity | ≥95% | [7] |
| Solubility | Soluble in DMSO and Ethanol. | [7][9] |
| Storage | -20°C | [7] |
| Stability | ≥ 4 years at -20°C | [7] |
Mechanism of Action
The mechanism of action of this compound is a multi-step process that culminates in the targeted release of doxorubicin within the tumor microenvironment.
Albumin Binding and Tumor Targeting
Following intravenous administration, the maleimide moiety of Aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on serum albumin.[1][4][5] This albumin-drug conjugate has a prolonged circulation half-life and accumulates in solid tumors through the EPR effect, a phenomenon characterized by leaky tumor vasculature and impaired lymphatic drainage.[6]
pH-Dependent Drug Release
The hydrazone linker connecting doxorubicin to the albumin-binding moiety is designed to be stable at physiological pH (around 7.4) but labile under acidic conditions.[1][5] The tumor microenvironment is often more acidic (pH 6.5-7.2) than normal tissues. Furthermore, upon internalization of the Aldoxorubicin-albumin conjugate by tumor cells via endocytosis, it is trafficked to lysosomes where the pH is even lower (pH 4.5-5.0).[1] This acidic environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of free doxorubicin.
Intracellular Cytotoxicity of Doxorubicin
Once released, doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and the induction of apoptosis.[1][10] Doxorubicin-induced apoptosis involves the activation of various signaling pathways, including the p53 tumor suppressor pathway.[5][9]
Signaling Pathways
The ultimate cytotoxic effect of Aldoxorubicin is mediated by the released doxorubicin, which triggers a cascade of intracellular events leading to programmed cell death (apoptosis). A simplified representation of the doxorubicin-induced apoptosis signaling pathway is depicted below.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), A2780 (human ovarian carcinoma), and other relevant cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
-
Cell Lines: As per the MTT assay.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired time period (e.g., 24-48 hours). Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
-
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound for intravenous (tail vein) injection at the desired doses (e.g., equimolar doses to doxorubicin). The vehicle control group should receive injections of the vehicle solution.
-
Administer the treatment according to a predefined schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume with calipers twice weekly and calculate using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Albumin Binding Assay
Gel filtration chromatography can be used to assess the binding of Aldoxorubicin to serum albumin.
-
Materials: Gel filtration column (e.g., Sephadex G-25), human serum albumin (HSA), this compound, phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Equilibrate the gel filtration column with PBS.
-
Prepare a solution of HSA in PBS.
-
Incubate this compound with the HSA solution for a specified time (e.g., 30 minutes) at 37°C.
-
Apply the incubation mixture to the top of the equilibrated column.
-
Elute the column with PBS and collect fractions.
-
Measure the absorbance of the collected fractions at 280 nm (for protein) and at the wavelength of maximum absorbance for Aldoxorubicin (around 480 nm).
-
The fractions containing both high protein and high drug absorbance indicate the presence of the Aldoxorubicin-albumin conjugate. Unbound drug will elute in later fractions.
-
Quantify the amount of bound and free drug to determine the binding efficiency.
-
Pharmacokinetic Data
Pharmacokinetic studies in patients with solid tumors have provided valuable insights into the clinical behavior of Aldoxorubicin. A summary of key pharmacokinetic parameters is presented in Table 2.
| Parameter | Aldoxorubicin Dose | Value | Reference(s) |
| t½ (half-life) | 230 mg/m² | 20.1 ± 3.3 h | [7] |
| 350 mg/m² | 21.1 ± 3.4 h | [7] | |
| Vd (Volume of Distribution) | 230 mg/m² | 3.96 L/m² | [7] |
| 350 mg/m² | 4.08 L/m² | [7] | |
| CL (Clearance) | 230 mg/m² | 0.136 L/h/m² | [7] |
| 350 mg/m² | 0.152 L/h/m² | [7] | |
| Tmax (Time to Peak Concentration) | 230 mg/m² | 0.75 h | [7] |
| 350 mg/m² | 1.00 h | [7] |
The long half-life and low volume of distribution suggest that Aldoxorubicin remains largely within the circulatory system, bound to albumin, which is consistent with its proposed mechanism of action.[7]
Clinical Development and Efficacy
Aldoxorubicin has been evaluated in several clinical trials for various solid tumors, with a particular focus on soft tissue sarcomas.[1][2] Phase I and II studies demonstrated a manageable safety profile and promising anti-tumor activity.[10][11] A Phase III trial in patients with relapsed or refractory soft tissue sarcoma did not meet its primary endpoint of progression-free survival compared to the investigator's choice of therapy.[4] However, subgroup analyses and other clinical data suggest potential benefits in certain patient populations, warranting further investigation.[1]
Conclusion
This compound represents a sophisticated approach to enhancing the therapeutic window of doxorubicin through targeted delivery. Its unique mechanism of action, leveraging the physiological characteristics of tumors, has been extensively studied preclinically and clinically. This technical guide has summarized the core technical data, provided detailed experimental protocols for its evaluation, and outlined its mechanism of action and clinical development history. This information serves as a foundational resource for researchers and drug development professionals working to advance cancer therapeutics.
References
- 1. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. advetresearch.com [advetresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Initial investigations into aldoxorubicin for soft tissue sarcoma
An In-depth Technical Guide to the Initial Investigations of Aldoxorubicin for Soft Tissue Sarcoma
Introduction
Soft tissue sarcomas (STS) are a heterogeneous group of rare malignancies, and for decades, doxorubicin has been a cornerstone of first-line systemic therapy for advanced or metastatic disease.[1][2] However, its use is limited by modest efficacy and significant cumulative cardiotoxicity.[1][3] Aldoxorubicin (formerly INNO-206) was developed as a novel prodrug of doxorubicin to enhance its therapeutic index. It is designed to selectively target tumor tissue, thereby increasing the drug concentration at the site of action while minimizing systemic exposure and associated toxicities, particularly cardiotoxicity.[1][4][5] This guide provides a detailed overview of the initial clinical investigations of aldoxorubicin in patients with soft tissue sarcoma, focusing on its mechanism of action, experimental protocols, and key clinical data.
Mechanism of Action
Aldoxorubicin is a derivative of doxorubicin that features an acid-sensitive linker (EMCH).[6] Following intravenous administration, this linker facilitates the rapid and covalent binding of aldoxorubicin to the cysteine-34 residue of endogenous circulating albumin.[1][7] The resulting drug-albumin conjugate is stable at the physiological pH of the bloodstream.[1][7]
Tumors often exhibit an enhanced permeability and retention (EPR) effect, which leads to the preferential accumulation of macromolecules like albumin.[7] Once the aldoxorubicin-albumin conjugate is taken up by tumor cells into the acidic environment of endosomes and lysosomes, the acid-labile linker is cleaved.[1][7] This cleavage releases free doxorubicin, which can then exert its cytotoxic effects through established mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[1][7][8][9] This tumor-targeted delivery mechanism allows for the administration of significantly higher equivalent doses of doxorubicin compared to the standard formulation.[6][10]
Phase I/Ib Clinical Investigations
Initial Phase I and Ib studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and preliminary efficacy of aldoxorubicin in patients with advanced solid tumors, including a significant cohort with soft tissue sarcoma.
Experimental Protocols
The Phase Ib/II study enrolled patients with recurrent or refractory malignant solid tumors.[10] Aldoxorubicin was administered as an intravenous infusion on day 1 of a 21-day cycle for up to 8 cycles.[10] The study followed a dose-escalation design with cohorts receiving 230 mg/m², 350 mg/m², and 450 mg/m² of aldoxorubicin.[10] The primary objectives were to assess safety and determine the MTD.[10] Secondary objectives included preliminary efficacy assessments such as overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).[10]
Data Summary: Phase Ib/II Trial
The MTD was established at 350 mg/m². The most common drug-related adverse events included myelosuppression, nausea, fatigue, and stomatitis.[10] Notably, no clinically significant cardiac toxicities were reported.[10]
| Parameter | All Patients (N=25) | STS Patients at MTD (N=13) |
| Maximum Tolerated Dose (MTD) | 350 mg/m² | - |
| Dose-Limiting Toxicities (DLTs) | Grade 4 Neutropenia, Grade 3 Febrile Neutropenia | - |
| Partial Response (PR) | 20% | 38% |
| Stable Disease (SD) | 40% | 46% |
| Median Progression-Free Survival (PFS) | 4.80 months | 11.25 months |
| Median Overall Survival (OS) | 11.25 months | 21.71 months |
| Data sourced from the Phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma.[10] |
Phase IIb Randomized Clinical Trial
Following the promising results from early-phase studies, a randomized Phase IIb trial was initiated to directly compare the efficacy and safety of first-line aldoxorubicin with the standard of care, doxorubicin, in patients with advanced STS.
Experimental Protocol
This international, multicenter, open-label trial randomized 123 patients with metastatic, locally advanced, or unresectable STS in a 2:1 ratio.[2][11] Patients received either aldoxorubicin at 350 mg/m² (equivalent to 260 mg/m² of doxorubicin) or doxorubicin at 75 mg/m², administered intravenously every 3 weeks for a maximum of 6 cycles.[2][11] The primary endpoint was PFS, evaluated by a blinded, independent central review.[2] Secondary endpoints included ORR, 6-month PFS rate, OS, and safety.[2][11] Tumor response was monitored via CT scans every 6 weeks during treatment, 2 months post-treatment, and then every 3 months until progression.[2]
Data Summary: Phase IIb Trial
Aldoxorubicin demonstrated a statistically significant improvement in PFS compared to doxorubicin.[11] The ORR was also significantly higher in the aldoxorubicin arm, whereas no partial responses were observed in the doxorubicin arm.[11] Grade 3/4 neutropenia was more frequent with aldoxorubicin, but febrile neutropenia rates were similar.[2][11] Importantly, no acute cardiotoxicity was seen with aldoxorubicin, while 3 patients (9.5%) in the doxorubicin arm experienced a drop in left ventricular ejection fraction to less than 50%.[2][12]
| Parameter (Independent Review) | Aldoxorubicin (n=83) | Doxorubicin (n=40) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| 6-Month PFS Rate | 46% | 23% | 0.02 |
| Overall Response Rate (ORR) | 25% | 0% | 0.004[6] |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |
| Grade 3/4 Neutropenia | 29% | 12% | - |
| Grade 3/4 Febrile Neutropenia | 14% | 18% | - |
| LVEF < 50% | 0% | 9.5% | - |
| Data sourced from the randomized Phase 2b trial of aldoxorubicin versus doxorubicin.[2][11] |
Phase III Randomized Clinical Trial
Based on the positive Phase IIb results, a large-scale Phase III trial was conducted to evaluate aldoxorubicin in patients with relapsed or refractory soft tissue sarcomas.
Experimental Protocol
This open-label Phase III study randomized 433 patients with STS who had relapsed or were refractory to prior chemotherapy.[5][13] Patients were randomized 1:1 to receive either aldoxorubicin (350 mg/m²) or an investigator's choice (IC) of one of five standard-of-care therapies: doxorubicin, ifosfamide, dacarbazine, pazopanib, or gemcitabine/docetaxel.[13][14] The primary endpoint was PFS. Secondary endpoints included OS, ORR, and disease control rate (DCR).[13]
Data Summary: Phase III Trial
In the overall study population, aldoxorubicin did not demonstrate a statistically significant improvement in PFS compared to the investigator's choice arm (p=0.12).[5][13] However, a pre-specified subgroup analysis of patients with leiomyosarcoma and liposarcoma (L-sarcomas) showed a significant PFS benefit for aldoxorubicin.[5][13] The disease control rate was also significantly higher for aldoxorubicin in the total population and in key subgroups.[13] Grade 3 or 4 treatment-emergent adverse events were more common in the aldoxorubicin arm (61.0% vs 46.4%).[13]
| Parameter | Aldoxorubicin | Investigator's Choice | P-value | Hazard Ratio (95% CI) |
| Median PFS (Total Population) | 4.06 months | 2.96 months | 0.12 | 0.82 (0.64-1.06) |
| Median PFS (North America) | 4.21 months | 2.96 months | 0.027 | 0.71 (0.53-0.97) |
| Median PFS (L-Sarcomas) | 5.32 months | 2.96 months | 0.007 | 0.62 (0.44-0.88) |
| DCR (Total Population) | 30.3% | 20.9% | 0.028 | - |
| DCR (L-Sarcomas) | 37.5% | 23.0% | 0.018 | - |
| Data sourced from the Phase III study of aldoxorubicin vs investigator's choice.[5][13] |
Doxorubicin Cytotoxic Signaling Pathways
As aldoxorubicin's cytotoxic payload is doxorubicin, its ultimate anticancer effects are mediated through doxorubicin's established signaling pathways. These are complex and multifactorial, primarily involving DNA damage and the generation of oxidative stress.
Conclusion
The initial investigations into aldoxorubicin for soft tissue sarcoma demonstrated a clear clinical rationale and promising activity. The novel, tumor-targeting mechanism of action allows for the administration of higher equivalent doses of doxorubicin with a favorable cardiac safety profile.[6][10] In the first-line setting for advanced STS, a Phase IIb study showed that aldoxorubicin was superior to doxorubicin in terms of progression-free survival and objective response rate.[11] While a subsequent Phase III trial in the relapsed/refractory setting did not meet its primary endpoint in the overall population, it did show a significant benefit in the large subgroup of patients with L-sarcomas.[1][5][13] These initial studies establish aldoxorubicin as an active agent in soft tissue sarcoma, highlighting the potential of this albumin-binding prodrug technology to improve the therapeutic index of established cytotoxic agents.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase III study of aldoxorubicin vs investigators' choice as treatment for relapsed/refractory soft tissue sarcomas. | Performance Analytics [scinapse.io]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sarcomaoncology.com [sarcomaoncology.com]
- 11. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sarcomaoncology.com [sarcomaoncology.com]
- 13. ascopubs.org [ascopubs.org]
- 14. cancernetwork.com [cancernetwork.com]
Aldoxorubicin's Tumor Targeting Through the Enhanced Permeability and Retention (EPR) Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of aldoxorubicin's tumor-targeting mechanism, which is primarily mediated by the Enhanced Permeability and Retention (EPR) effect. Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to selectively accumulate in tumor tissues, thereby increasing therapeutic efficacy while mitigating the severe cardiotoxicity associated with conventional doxorubicin administration. This document details the underlying mechanisms, summarizes key quantitative data from preclinical and clinical studies, provides representative experimental protocols, and visualizes the critical pathways and workflows involved.
Core Mechanism: Leveraging the EPR Effect for Targeted Drug Delivery
Aldoxorubicin's design capitalizes on the unique pathophysiology of solid tumors. After intravenous administration, aldoxorubicin, which contains a maleimide linker, rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin[1][2]. This drug-albumin conjugate, with its large hydrodynamic radius, is too large to extravasate through the tight junctions of normal blood vessels.
However, the vasculature of solid tumors is characterized by fenestrations and leaky junctions, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect[3][4]. This allows the aldoxorubicin-albumin conjugate to preferentially accumulate in the tumor interstitium. Furthermore, the poor lymphatic drainage within tumors leads to the retention of these macromolecules, further increasing their concentration at the tumor site[5][6].
Once concentrated in the acidic microenvironment of the tumor, the acid-sensitive hydrazone linker of aldoxorubicin is cleaved, releasing active doxorubicin directly at the site of action[1][2]. This targeted release mechanism is crucial for maximizing the cytotoxic effect on tumor cells while minimizing exposure to healthy tissues, particularly the heart.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of aldoxorubicin, providing insights into its pharmacokinetic profile and clinical efficacy.
Table 1: Pharmacokinetic Parameters of Aldoxorubicin in Patients with Solid Tumors
| Parameter | Aldoxorubicin (230 mg/m²) | Aldoxorubicin (350 mg/m²) | Doxorubicin (Conventional) | Reference |
| Cmax (Peak Plasma Concentration) | 64 - 69 µg/mL | 102 µg/mL | Not directly comparable | [7][8][9][10] |
| tmax (Time to Peak Plasma Concentration) | 0.25 - 0.75 hr | 1.0 hr | ~5 min | [7][8][9][10] |
| t½ (Half-life) | 19.7 - 20.5 hr | 20.0 hr | Biphasic: ~1-3 hr (alpha), ~30-40 hr (beta) | [7][8][9][10] |
| Vd (Volume of Distribution) | 3.78 - 3.91 L/m² | 3.41 L/m² | ~700-1100 L/m² | [2] |
| CL (Clearance) | 0.145 - 0.153 L/h/m² | 0.126 L/h/m² | ~30-45 L/h/m² | [7][8][9][10] |
Table 2: Efficacy of Aldoxorubicin in a Phase IIb Trial in Patients with Advanced Soft Tissue Sarcoma
| Endpoint | Aldoxorubicin (350 mg/m²) | Doxorubicin (75 mg/m²) | p-value | Reference |
| Number of Patients | 83 | 40 | - | [4][5][11] |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 | [4] |
| 6-Month PFS Rate | 46% | 23% | 0.02 | [4] |
| Overall Response Rate (ORR) | 25% | 0% | 0.004 | [2][4] |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 | [4] |
Table 3: Cardiotoxicity Profile of Aldoxorubicin
| Study Population | Key Finding | Reference |
| Patients with advanced solid tumors (Phase I/II) | No clinically significant acute cardiac abnormalities observed at cumulative doxorubicin equivalent doses >2000 mg/m². | [12] |
| Patients with advanced soft tissue sarcoma (Phase IIb) | No acute cardiotoxic effects observed. LVEF < 50% occurred in 0% of aldoxorubicin-treated patients versus 9.5% of doxorubicin-treated patients. | [4][11] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to evaluate the tumor-targeting and efficacy of aldoxorubicin.
In Vivo Tumor Accumulation Study in a Xenograft Mouse Model
Objective: To quantify the accumulation of aldoxorubicin in tumor tissue compared to healthy organs.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old.
-
Human glioblastoma cell line (e.g., U87-luc).
-
Aldoxorubicin and Doxorubicin for injection.
-
Vehicle control (e.g., sterile saline).
-
Anesthesia (e.g., isoflurane).
-
Instrumentation for in vivo imaging (e.g., bioluminescence imaging system).
-
High-performance liquid chromatography (HPLC) system for drug quantification.
Procedure:
-
Tumor Cell Implantation: U87-luc cells (5 x 10⁵ cells in 5 µL of sterile PBS) are stereotactically injected into the striatum of the brain of anesthetized mice[6].
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups (n=8 per group): Vehicle control, Doxorubicin (e.g., 6 mg/kg), and Aldoxorubicin (e.g., 18 mg/kg doxorubicin equivalents)[6]. Drugs are administered via tail vein injection once a week.
-
Tissue Harvesting: At selected time points post-injection (e.g., 6, 24, 48 hours), mice are euthanized. Blood is collected via cardiac puncture, and tumors and major organs (heart, liver, kidneys, spleen, lungs) are excised, weighed, and snap-frozen.
-
Drug Quantification: Tumor and organ tissues are homogenized. Doxorubicin concentrations in plasma and tissue homogenates are quantified using a validated HPLC method.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and tumor. Statistical analysis (e.g., ANOVA) is used to compare drug accumulation between treatment groups.
Cellular Uptake and Cytotoxicity Assay in a Cancer Cell Line
Objective: To assess the cellular uptake and cytotoxic effects of aldoxorubicin in a relevant cancer cell line.
Materials:
-
Human breast cancer cell line (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Aldoxorubicin and Doxorubicin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Fluorescence microscope.
-
Plate reader.
Procedure:
-
Cell Culture: MCF-7 cells are maintained in complete culture medium at 37°C in a humidified 5% CO₂ incubator.
-
Cellular Uptake (Fluorescence Microscopy):
-
Cells are seeded on coverslips in 12-well plates and allowed to adhere overnight.
-
Cells are treated with aldoxorubicin or doxorubicin at a specific concentration (e.g., 10 µM) for various time points (e.g., 1, 4, 24 hours).
-
At each time point, cells are washed with PBS, fixed with 4% paraformaldehyde, and counterstained with a nuclear stain (e.g., DAPI).
-
Coverslips are mounted on slides, and the intracellular fluorescence of doxorubicin is visualized using a fluorescence microscope.
-
-
Cytotoxicity (MTT Assay):
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach for 24 hours.
-
Cells are treated with serial dilutions of aldoxorubicin and doxorubicin for 72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT reagent (0.5 mg/mL) and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a plate reader.
-
-
Data Analysis:
-
For cellular uptake, fluorescence intensity can be quantified using image analysis software.
-
For cytotoxicity, the half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and workflows related to aldoxorubicin's mechanism of action.
Aldoxorubicin Tumor Targeting and Doxorubicin Release Workflow
References
- 1. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. sarcomaoncology.com [sarcomaoncology.com]
- 5. [PDF] First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 6. Therapeutic efficacy of aldoxorubicin in an intracranial xenograft mouse model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. clausiuspress.com [clausiuspress.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. LC-MS/MS Proteomic Study of MCF-7 Cell Treated with Dox and Dox-Loaded Calcium Carbonate Nanoparticles Revealed Changes in Proteins Related to Glycolysis, Actin Signalling, and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Aldoxorubicin Hydrochloride: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin hydrochloride is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed for targeted delivery to tumor tissues, capitalizing on the acidic microenvironment often found in tumors. Aldoxorubicin covalently binds to albumin in the bloodstream, and the resulting conjugate is preferentially taken up by tumor cells. Within the acidic lysosomes of cancer cells, the acid-labile linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[1][2] This targeted approach aims to increase the therapeutic index of doxorubicin by enhancing its concentration at the tumor site while minimizing systemic toxicity.
This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound. It includes methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest.
Mechanism of Action
Aldoxorubicin's mechanism of action is initiated by its binding to serum albumin and subsequent accumulation in tumor tissues. Once internalized by cancer cells, the acidic environment of the endosomes and lysosomes facilitates the cleavage of the hydrazone linker, releasing active doxorubicin.[1][2] Doxorubicin then intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to DNA damage, cell cycle arrest, and apoptosis.[3][4]
Data Presentation
Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin in several common cancer cell lines. While specific IC50 values for aldoxorubicin are not as widely published, these doxorubicin values can serve as a reference point for designing initial dose-response experiments. It is important to note that the efficacy of aldoxorubicin is dependent on the cellular uptake of the albumin conjugate and the subsequent intracellular release of doxorubicin.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 24 | 2.50 | [5] |
| 48 | 1.25 | [5] | ||
| 72 | 0.1 | [5] | ||
| HeLa | Cervical Carcinoma | 24 | 2.92 | [5] |
| A549 | Lung Carcinoma | 24 | > 20 | [5] |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.18 | [5] |
| PC-3 | Prostate Adenocarcinoma | Not Specified | 2.64 | [6] |
| HCT116 | Colon Carcinoma | Not Specified | 24.30 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of aldoxorubicin in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of aldoxorubicin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with aldoxorubicin at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using PI staining and flow cytometry. Doxorubicin is known to induce a G2/M phase arrest.[7][8]
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of aldoxorubicin for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use software to deconvolute the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway
The cytotoxic effects of doxorubicin, the active metabolite of aldoxorubicin, are mediated through multiple signaling pathways. A key mechanism involves the inhibition of topoisomerase II, which leads to DNA double-strand breaks. This DNA damage activates the p53 tumor suppressor protein, which in turn can induce cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair.[9][10] If the damage is too severe, p53 can trigger apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, such as caspase-3, which execute the apoptotic program.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 7. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Aldoxorubicin in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It has been developed to enhance the therapeutic index of doxorubicin by enabling tumor-targeted delivery and reducing systemic toxicity, particularly cardiotoxicity. This is achieved through a linker that covalently binds to the cysteine-34 residue of circulating serum albumin, forming an aldoxorubicin-albumin conjugate. This conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment within the tumor then cleaves the acid-sensitive linker, releasing doxorubicin directly at the tumor site. Preclinical studies in various mouse xenograft models have demonstrated the potential of aldoxorubicin to improve anti-tumor efficacy and survival compared to conventional doxorubicin.
These application notes provide a comprehensive overview of the dosing and administration of aldoxorubicin in mouse xenograft models, summarizing key quantitative data and presenting detailed experimental protocols to guide researchers in their preclinical studies.
Mechanism of Action of Aldoxorubicin
Caption: Mechanism of action of aldoxorubicin.
Quantitative Data Summary
The following tables summarize the dosing regimens and reported efficacy of aldoxorubicin in various mouse xenograft models based on published preclinical studies.
Table 1: Aldoxorubicin Dosing and Administration in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Xenograft Model | Aldoxorubicin Dose | Doxorubicin Dose (Control) | Administration Route | Dosing Schedule | Reference |
| Glioblastoma | Immunodeficient | U87-luc Intracranial | 24 mg/kg or 18 mg/kg | 6 mg/kg | Intravenous (tail-vein) | Once a week | |
| Glioblastoma | Nude | U87MG-luc Intracranial | 16 mg/kg | N/A | Intravenous | Weekly for 5 weeks | |
| Soft Tissue Sarcoma | N/A | Patient-Derived Xenografts | Not specified | Not specified | Not specified | Not specified | |
| Breast Carcinoma | N/A | 3366 | Not specified | Not specified | Not specified | Not specified | |
| Ovarian Carcinoma | N/A | A2780 | Not specified | Not specified | Not specified | Not specified | |
| Small Cell Lung Carcinoma | N/A | H209 | Not specified | Not specified | Not specified | Not specified |
Table 2: Efficacy of Aldoxorubicin in Mouse Xenograft Models
| Cancer Type | Xenograft Model | Efficacy Outcome | Aldoxorubicin Treatment Group | Control Group (Doxorubicin or Vehicle) | p-value | Reference |
| Glioblastoma | U87-luc Intracranial | Median Survival | 62 days | 26 days | < 0.05 | |
| Glioblastoma | U87-luc Intracranial | Tumor Growth | Significantly slower | N/A | < 0.05 | |
| Glioblastoma | U87MG-luc Intracranial | Survival Rate (at day 90) | 12.5% | 0% | N/A | |
| Glioblastoma | U87MG-luc Intracranial | Tumor Volume Inhibition | Moderate | N/A | N/A | |
| Soft Tissue Sarcoma | Patient-Derived Xenografts | Tumor Growth Delay | Comparable to aldoxorubicin | N/A | N/A | |
| Breast Carcinoma | 3366 | Tumor Inhibition | Greater than doxorubicin | N/A | N/A | |
| Ovarian Carcinoma | A2780 | Tumor Inhibition | Greater than doxorubicin | N/A | N/A | |
| Small Cell Lung Carcinoma | H209 | Tumor Inhibition | Greater than doxorubicin | N/A | N/A |
Experimental Protocols
This section provides a detailed methodology for conducting studies with aldoxorubicin in mouse xenograft models, based on commonly employed techniques.
Preparation of Aldoxorubicin for Injection
Materials:
-
Aldoxorubicin powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or phosphate-buffered saline (PBS), pH 7.4)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
All procedures should be performed in a laminar flow hood using aseptic techniques.
-
Calculate the required amount of aldoxorubicin based on the desired dose (mg/kg) and the body weight of the mice.
-
Reconstitute the aldoxorubicin powder with the appropriate volume of sterile vehicle to achieve the final desired concentration.
-
Gently vortex the solution until the aldoxorubicin is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilize the aldoxorubicin solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light and at 2-8°C. Use the solution within the recommended timeframe after reconstitution.
Mouse Xenograft Model Establishment
Materials:
-
Immunocompromised mice (e.g., nude, SCID, NSG)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, for subcutaneous models)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthetic (if required for the implantation procedure)
Protocol (for subcutaneous xenografts):
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells when they reach 70-80% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS.
-
Determine the cell viability and concentration using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL). For some models, resuspending the cells in a 1:1 mixture of medium and Matrigel can improve tumor take rate and growth.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Administration of Aldoxorubicin
Materials:
-
Prepared aldoxorubicin solution
-
Mouse restrainer
-
Sterile syringes (e.g., insulin syringes) and needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
Protocol (for intravenous tail vein injection):
-
Warm the mouse under a heat lamp for a short period to dilate the tail veins.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Disinfect the tail with 70% ethanol.
-
Load the sterile syringe with the correct volume of aldoxorubicin solution based on the mouse's body weight.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the aldoxorubicin solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection in a more proximal location.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Experimental Workflow
Caption: Experimental workflow for aldoxorubicin studies in mouse xenograft models.
Aldoxorubicin hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin hydrochloride is a prodrug of the widely used chemotherapeutic agent doxorubicin. It has been developed to enhance the therapeutic index of doxorubicin by selectively targeting tumor tissues, thereby minimizing systemic toxicity, particularly cardiotoxicity. Aldoxorubicin features a novel linker that reversibly binds to albumin in the bloodstream, leading to preferential accumulation in tumors through the enhanced permeability and retention (EPR) effect. The acidic microenvironment of tumor tissues facilitates the cleavage of this linker, releasing doxorubicin directly at the site of action. Understanding the solubility of this compound in various solvents is critical for its formulation, in vitro assay development, and preclinical studies.
Physicochemical Properties
-
Chemical Name: (6-Maleimidocaproyl) hydrazone of doxorubicin hydrochloride
-
Molecular Formula: C₃₇H₄₂N₄O₁₃ · HCl
-
Molecular Weight: 787.2 g/mol
-
Appearance: Red to orange solid
Solubility Data
The solubility of this compound is a key parameter for its handling and use in experimental settings. Below is a summary of its solubility in common laboratory solvents. For comparison, data for the parent drug, doxorubicin hydrochloride, is also provided.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 6.0[1] | 7.62 | Warming and sonication can facilitate dissolution.[1] |
| Water | Not Soluble[1] | - | |
| Ethanol | Soluble | - | Quantitative data not readily available. |
Table 2: Comparative Solubility of Doxorubicin Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 - 100[2][3][4] | ~17.2 - 172.4 | Solubility can vary between suppliers and batches. |
| Water | ~10 - 50[3][5] | ~17.2 - 86.2 | |
| Ethanol | ~1[2] | ~1.7 | Slightly soluble.[6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 (in 1:1 DMSO:PBS)[2][3] | ~0.86 | Sparingly soluble in aqueous buffers.[2][3] Precipitation may occur.[7] |
Signaling and Drug Delivery Pathway of Aldoxorubicin
Aldoxorubicin's mechanism of action is a multi-step process that relies on the physiological characteristics of tumors. The following diagram illustrates the pathway from administration to cellular effect.
Caption: Aldoxorubicin drug delivery and activation pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (787.2 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 7.87 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Procedure for Aqueous Solution Preparation
This compound is not soluble in water.[1] Therefore, for assays requiring an aqueous buffer, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound and the final percentage of DMSO in your aqueous solution. It is crucial to keep the final DMSO concentration as low as possible to avoid solvent-induced effects on biological systems.
-
Dilution: Prepare the final aqueous solution by adding the DMSO stock solution to the aqueous buffer. For example, to prepare 1 mL of a 100 µM solution with 0.5% DMSO, add 5 µL of a 20 mM DMSO stock to 995 µL of the aqueous buffer.
-
Mix and use: Gently mix the solution. Use the freshly prepared aqueous solution immediately, as the stability of this compound in aqueous solutions may be limited.
Protocol 3: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol provides a general workflow for determining the kinetic solubility of this compound in a chosen solvent.
Caption: Workflow for determining kinetic solubility.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMSO, ethanol, or an aqueous buffer) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., room temperature) for a defined period (typically 24-48 hours) to allow it to reach equilibrium.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.
-
Calculation: The determined concentration represents the solubility of this compound in that solvent under the tested conditions.
Conclusion
These application notes provide essential information on the solubility and handling of this compound for research and development purposes. The provided protocols and diagrams offer practical guidance for the effective use of this targeted chemotherapeutic agent in a laboratory setting. Due to the limited aqueous solubility, careful consideration of the solvent and preparation method is crucial for obtaining reliable and reproducible experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Doxorubicin hydrochloride CAS#: 25316-40-9 [m.chemicalbook.com]
- 5. Doxorubicin hydrochloride 98.0-102.0 (HPLC) Adriamycin [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
Recommended storage and stability for aldoxorubicin hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended storage, stability, and handling of aldoxorubicin hydrochloride. The included protocols are intended to serve as a guide for the development of in-house stability and analysis programs.
Product Information
-
Chemical Name: (1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranoside hydrochloride
-
Synonyms: INNO-206, DOXO-EMCH
-
Mechanism of Action: Aldoxorubicin is a prodrug of the anthracycline antibiotic doxorubicin. It is designed to selectively target tumor tissue. After administration, aldoxorubicin rapidly binds to cysteine-34 of circulating serum albumin. This albumin-drug conjugate accumulates in tumors due to the enhanced permeability and retention (EPR) effect. The acidic environment within tumor cell endosomes and lysosomes (pH ~5) catalyzes the hydrolysis of the hydrazone linker, releasing active doxorubicin. Doxorubicin then exerts its cytotoxic effects through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and apoptosis.
Recommended Storage and Stability
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reliable experimental results.
Solid Form
Storage Conditions:
| Parameter | Recommendation |
| Long-term Storage | Store at or below -20°C in a tightly sealed container. |
| Short-term Storage | Store at 2-8°C for brief periods. |
| Light Exposure | Protect from light. |
| Moisture | Store in a desiccated environment. |
Stability:
| Condition | Shelf Life |
| -20°C, protected from light | ≥ 4 years |
In Solution
This compound solutions are less stable than the solid form and are susceptible to degradation, primarily through hydrolysis of the acid-sensitive linker.
Recommendations:
-
Solutions should be prepared fresh for each experiment.
-
If short-term storage is necessary, store solutions at 2-8°C and protect from light. Use within 24 hours.
-
Avoid storing solutions at room temperature for extended periods.
pH-Dependent Stability:
The stability of aldoxorubicin is highly dependent on pH. The hydrazone linker is designed to be cleaved under acidic conditions.
| pH | Half-life (t½) |
| 7.0 | ~158 hours |
| 5.0 | ~3.2 hours |
This pH-dependent hydrolysis is the intended mechanism for doxorubicin release in the acidic tumor microenvironment. However, it is a critical factor to consider during in vitro experiments and formulation development.
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines, which can be adapted for this compound.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at room temperature, monitoring at various time points (e.g., 30 minutes, 1, 2, 4 hours), as anthracyclines can be highly unstable in basic conditions. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Store at room temperature, protected from light, for a set duration (e.g., 24 hours).
-
Thermal Degradation: Place the solid this compound in a calibrated oven at a high temperature (e.g., 70°C) for an extended period (e.g., 1-2 months).
-
Photostability: Expose the solid drug substance and a solution (e.g., in water or a suitable buffer) to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light in a photostability chamber.
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 3.2) to separate and quantify aldoxorubicin and its degradation products.
Stability-Indicating HPLC Method (Adapted from Doxorubicin HCl Methods)
This protocol provides a starting point for developing a validated stability-indicating HPLC method for this compound. Method optimization and validation are required.
Objective: To quantify this compound and separate it from potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile, methanol). A starting point could be a 65:35 (v/v) ratio of buffer to organic phase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase) to a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability testing to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peak corresponding to this compound and any degradation products. The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.
Visualizations
Mechanism of Action of Aldoxorubicin
Caption: Mechanism of action of aldoxorubicin from administration to cellular effect.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Doxorubicin-Induced DNA Damage Signaling Pathway
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Application Notes: Measuring Aldoxorubicin Release from Albumin In Vitro
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin.[1] It is designed to bind covalently to the cysteine-34 residue of endogenous serum albumin immediately following intravenous administration.[1][2] This binding is facilitated by a linker containing a maleimide group. The critical component of this system is an acid-sensitive hydrazone bond that connects doxorubicin to the linker.[3][4] At the physiological pH of blood (approximately 7.4), this bond is stable, keeping the cytotoxic doxorubicin securely bound to albumin and minimizing systemic exposure.[1][4] However, upon accumulation in the acidic microenvironment of tumors (pH 6.5-6.9) or after internalization into cancer cells and trafficking to acidic endosomes and lysosomes (pH 5.0-6.0), the hydrazone bond is hydrolyzed.[1][2][3] This targeted release of free doxorubicin within the tumor is the key to aldoxorubicin's therapeutic strategy, aiming to increase efficacy while reducing off-target toxicities, particularly cardiotoxicity.[4]
Measuring the release kinetics of doxorubicin from its albumin conjugate in vitro is a critical step in the characterization and quality control of this prodrug. These assays are designed to simulate the pH-dependent release mechanism observed in vivo. The primary method employed is a dialysis-based assay, which separates the released, low-molecular-weight doxorubicin from the high-molecular-weight albumin-drug conjugate.
Core Principles of Aldoxorubicin Release
The central principle for measuring aldoxorubicin release in vitro is the simulation of the pH transition it experiences in vivo. The experiment typically compares the drug release profile at physiological pH (7.4) with that at an acidic pH (e.g., 5.0-5.5) representative of the endosomal/lysosomal compartments.
Figure 1: Conceptual diagram of aldoxorubicin's pH-dependent activation.
Experimental Protocols
The most common and robust method for quantifying drug release from a macromolecular carrier like albumin is the dialysis method.[5][6] This technique uses a semi-permeable membrane that retains the large albumin-drug conjugate while allowing the smaller, released drug to diffuse into an outer buffer solution, where it can be sampled and measured.
Protocol 1: pH-Dependent Release Study using Dialysis
This protocol details the steps to measure and compare the release of doxorubicin from the albumin conjugate at physiological and acidic pH.
1. Materials and Reagents:
-
Aldoxorubicin
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer or Citrate-Phosphate Buffer, pH 5.0
-
Dialysis device/cassette with a suitable molecular weight cut-off (MWCO), typically 10-14 kDa[6]
-
Incubator or temperature-controlled shaker (37°C)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer/Fluorometer
2. Preparation of Aldoxorubicin-Albumin Conjugate:
-
Dissolve aldoxorubicin and albumin in PBS (pH 7.4) at a desired molar ratio.
-
Incubate the mixture at 37°C for approximately 2 minutes to allow for the covalent binding of aldoxorubicin to albumin's cysteine-34.[1]
-
To remove any unbound aldoxorubicin, the conjugate solution can be purified using a gel filtration column (e.g., PD-10).[7]
3. Dialysis Setup:
-
Pre-soak the dialysis membrane in the respective release buffer as per the manufacturer's instructions.
-
Pipette a known volume and concentration of the purified aldoxorubicin-albumin conjugate solution into the dialysis device.
-
Place the sealed dialysis device into a larger container with a known, significantly larger volume of the release buffer (e.g., PBS at pH 7.4 or Acetate buffer at pH 5.0). This ensures sink conditions.
-
Place the entire setup in an incubator shaker set to 37°C with gentle agitation.
4. Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed-volume aliquot from the external buffer (the dialysate).
-
Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume and sink conditions.[6]
-
Quantify the concentration of released doxorubicin in the collected aliquots.
-
HPLC: This is the preferred method for its sensitivity and specificity.[4][6]
-
Spectrophotometry: Doxorubicin has a characteristic absorbance peak around 480 nm, which can be measured.[7][8]
-
Fluorometry: Doxorubicin is fluorescent and can be quantified with high sensitivity (Excitation ~470 nm / Emission ~595 nm).[9]
-
5. Data Calculation:
-
Create a standard curve to correlate the analytical signal (e.g., HPLC peak area, absorbance) with known concentrations of free doxorubicin.
-
Calculate the cumulative amount of doxorubicin released at each time point.
-
Express the release as a percentage of the total initial drug loaded into the dialysis bag.
Cumulative Release (%) = (Concentration in dialysate × Volume of dialysate) / (Initial amount of drug in dialysis bag) × 100
Figure 2: Experimental workflow for the in vitro release assay.
Data Presentation
Quantitative data from release studies should be summarized to allow for clear interpretation and comparison between different conditions.
Table 1: Summary of Typical Experimental Parameters for Aldoxorubicin Release Assay
| Parameter | Value/Condition | Rationale |
| Drug Conjugate | Aldoxorubicin-Albumin | The test article whose release profile is being characterized. |
| Release Media (pH 7.4) | Phosphate Buffered Saline (PBS) | Simulates physiological pH of the bloodstream.[3] |
| Release Media (Acidic) | Acetate or Citrate-Phosphate Buffer (pH 5.0) | Simulates the acidic environment of endosomes/lysosomes where drug release is expected.[3] |
| Temperature | 37°C | Represents physiological body temperature. |
| Dialysis Membrane | Semi-permeable cellulose membrane, 10-14 kDa MWCO | Retains the ~66.5 kDa albumin conjugate while allowing free doxorubicin (~543 Da) to pass through.[6] |
| Analytical Method | HPLC with UV or Fluorescence Detection | Provides high sensitivity and specificity for quantifying doxorubicin.[4][6] |
Table 2: Example Data of Cumulative Doxorubicin Release (%) Over Time
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 1 | < 1 | 25.5 |
| 2 | < 1 | 45.2 |
| 4 | 1.5 | 65.8 |
| 8 | 2.1 | 72.3 |
| 12 | 2.5 | 74.1 |
| 24 | 3.0 | 75.0 |
| t½ (h) | N/A | ~2.8 h |
Note: Data are hypothetical but based on published results where doxorubicin release was negligible at pH 7.4, while approximately 70% was released at pH 5.0 over 24 hours, with a calculated half-life (t½) of 2.8 hours under acidic conditions.[3]
Mechanism of Release
The release of doxorubicin from the albumin conjugate is a chemical process driven by the acidic environment. The low pH catalyzes the cleavage of the hydrazone bond linking the drug to albumin.
Figure 3: Hydrolysis of the acid-sensitive hydrazone bond.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin Binds Doxorubicin via Self–Assembling Dyes as Specific Polymolecular Ligands | MDPI [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doxorubicin–Loaded Human Serum Albumin Submicron Particles: Preparation, Characterization and In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldoxorubicin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to aldoxorubicin hydrochloride, detailed experimental protocols for assessing its cytotoxicity, and an exploration of the signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed for targeted delivery to tumor tissues, aiming to increase efficacy while reducing the systemic toxicity associated with conventional doxorubicin. This is achieved by covalently linking doxorubicin to an acid-sensitive linker that binds to circulating albumin.[1][2] The albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Within the acidic microenvironment of the tumor, the linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[1][3]
Cell Lines Sensitive to this compound
While extensive quantitative data for aldoxorubicin across a wide range of cell lines is not as abundant as for its parent drug, doxorubicin, preclinical studies have demonstrated its efficacy in various cancer models. The sensitivity to aldoxorubicin is intrinsically linked to the sensitivity to doxorubicin, as aldoxorubicin acts as a delivery system for doxorubicin. Therefore, cell lines known to be sensitive to doxorubicin are generally expected to be sensitive to aldoxorubicin.
It is important to note that the in vitro IC50 values for aldoxorubicin may appear higher than those for doxorubicin in some assays. This is because the cytotoxic effect of aldoxorubicin is dependent on the cellular uptake of the albumin conjugate and the subsequent intracellular release of doxorubicin, a process that may be less efficient in standard 2D cell culture compared to the in vivo tumor microenvironment.
Table 1: Reported Efficacy of Aldoxorubicin in Preclinical Models
| Cancer Type | Cell Line/Model | Observed Effect |
| Soft Tissue Sarcoma | Various Xenograft Models | Demonstrated activity in preclinical models.[1][2] |
| Glioblastoma | U87-luc Xenograft Model | Showed pronounced antitumor activity compared to free doxorubicin. |
| Pancreatic Cancer | Preclinical Models | Investigated for its therapeutic efficacy. |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines (as a proxy for Aldoxorubicin sensitivity)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Colon Cancer | HCT116 | 24.30 | Not Specified |
| Prostate Cancer | PC3 | 2.64 | Not Specified |
| Hepatocellular Carcinoma | HepG2 | 14.72 | Not Specified |
| Bladder Cancer | BFTC-905 | 2.26 | 24 |
| Breast Cancer | MCF-7 | 2.50 | 24 |
| Melanoma | M21 | 2.77 | 24 |
| Cervical Cancer | HeLa | 2.92 | 24 |
Note: The IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay type.[4][5] These values should be considered as a general guide to potential sensitivity to aldoxorubicin.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Human Serum Albumin (HSA)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a solution of Human Serum Albumin (HSA) in serum-free medium at a concentration that mimics physiological levels (e.g., 40 mg/mL).
-
Prepare serial dilutions of aldoxorubicin in serum-free medium containing HSA to allow for the formation of the aldoxorubicin-albumin conjugate. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the aldoxorubicin-albumin conjugate. Include wells with medium and HSA only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Caption: Workflow for determining aldoxorubicin cytotoxicity.
Signaling Pathways of Aldoxorubicin Action
As a prodrug of doxorubicin, aldoxorubicin's mechanism of action at the cellular level is primarily that of doxorubicin. Once released from the albumin carrier within the acidic tumor microenvironment, doxorubicin exerts its cytotoxic effects through multiple mechanisms.
DNA Damage and Topoisomerase II Inhibition:
The primary mechanism of doxorubicin-induced cytotoxicity is its ability to intercalate into DNA and inhibit the function of topoisomerase II.[6] This leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of double-strand breaks and ultimately causing DNA damage and cell cycle arrest.
Caption: Doxorubicin's primary mechanism of action.
Induction of Apoptosis:
Doxorubicin is a potent inducer of apoptosis, or programmed cell death. This process is triggered by the extensive DNA damage and cellular stress caused by the drug. Key signaling pathways involved in doxorubicin-induced apoptosis include:
-
p53-dependent pathway: DNA damage activates the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes such as PUMA and Bax, leading to the activation of the intrinsic apoptotic pathway.
-
Fas-mediated pathway: Doxorubicin can upregulate the expression of the Fas receptor (CD95), a member of the death receptor family. Ligation of Fas by its ligand (FasL) initiates the extrinsic apoptotic pathway.
-
Mitochondrial pathway: Doxorubicin can directly affect mitochondrial function, leading to the release of cytochrome c and other pro-apoptotic factors, which activate the caspase cascade.[6]
Caption: Key pathways in doxorubicin-induced apoptosis.
Conclusion
This compound represents a promising tumor-targeted approach to doxorubicin therapy. Its efficacy is dependent on the inherent sensitivity of cancer cells to doxorubicin and the unique characteristics of the tumor microenvironment that facilitate drug delivery and release. The provided protocols and pathway diagrams offer a foundational framework for researchers to investigate the sensitivity of various cancer cell lines to aldoxorubicin and to further elucidate its molecular mechanisms of action. Further research is warranted to establish a comprehensive database of aldoxorubicin IC50 values across a broader spectrum of cancer cell lines and to explore potential resistance mechanisms.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Aldoxorubicin in Orthotopic Pancreatic Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orthotopic pancreatic cancer models, which involve the implantation of cancer cells into the pancreas of an animal model, provide a clinically relevant platform for evaluating novel therapeutics. These models better recapitulate the tumor microenvironment and metastatic progression compared to subcutaneous xenografts. Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to selectively release doxorubicin in the acidic environment of tumors, thereby increasing its therapeutic index.
These application notes provide detailed protocols for the establishment of an orthotopic pancreatic cancer model and the subsequent administration of aldoxorubicin, based on preclinical studies.
Experimental Protocols
Protocol 1: Establishment of Orthotopic Pancreatic Tumors
This protocol describes the surgical procedure for establishing orthotopic pancreatic tumors in nude mice using the human pancreatic cancer cell line AsPC-1.
Materials:
-
AsPC-1 human pancreatic cancer cells
-
NMRI nude mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (e.g., scalpel, forceps, scissors, sutures)
-
27-gauge needle and syringe
Procedure:
-
Cell Preparation: Culture AsPC-1 cells to 70-80% confluency. On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 2.5 x 107 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol. Once the desired level of anesthesia is confirmed (e.g., by lack of pedal reflex), place the mouse in a supine position on a sterile surgical field.
-
Surgical Implantation:
-
Make a small incision in the upper left abdominal quadrant to expose the spleen and pancreas.
-
Carefully exteriorize the spleen to visualize the tail of the pancreas.
-
Inject 20 µL of the AsPC-1 cell suspension (containing 5 x 105 cells) into the pancreatic tail using a 27-gauge needle. A successful injection will create a small, visible bleb.
-
Gently return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneal and skin layers with sutures.
-
-
Post-operative Care: Monitor the animal closely until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. Allow tumors to establish for approximately 10 days, or until they are palpable[1].
References
Application Notes and Protocols for Aldoxorubicin in 3D Spheroid and Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) cultures.[1][2][3][4][5] These models facilitate more relevant preclinical drug screening and mechanistic studies.[6][7][8] Aldoxorubicin, a prodrug of the widely used chemotherapeutic agent doxorubicin, is designed for targeted delivery to tumor tissues, leveraging the acidic tumor microenvironment to release its active payload.[9][10][11][12][13] This targeted approach aims to enhance efficacy while mitigating the cardiotoxicity associated with doxorubicin.[10][11][13]
These application notes provide a comprehensive guide for the utilization of aldoxorubicin in 3D spheroid and organoid cultures, covering experimental protocols, data interpretation, and the underlying biological pathways. While direct literature on aldoxorubicin in these specific models is emerging, the protocols and principles outlined here are adapted from extensive research on doxorubicin in 3D cultures and the known mechanism of action of aldoxorubicin.
Data Presentation: Efficacy of Doxorubicin in 3D Cancer Models
The following tables summarize representative quantitative data on the efficacy of doxorubicin, the active metabolite of aldoxorubicin, in various 3D spheroid models. This data can serve as a benchmark for designing and interpreting experiments with aldoxorubicin. It is important to note that 3D cultures generally exhibit higher resistance to chemotherapeutics compared to 2D cultures, resulting in higher IC50 values.[14][15]
Table 1: Doxorubicin IC50 Values in 2D vs. 3D Spheroid Cultures
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Increase in Resistance | Reference |
| A549 (Lung Carcinoma) | ~5 | >20 | >4x | [14][16] |
| HeLa (Cervical Cancer) | ~2 | ~20 | ~10x | [14][16] |
| U2OS (Osteosarcoma) | ~1 | ~15 | ~15x | [14][16] |
| SH-SY5Y (Neuroblastoma) | ~0.5 | ~5 | ~10x | [14][16] |
| HCT116 (Colorectal Carcinoma) | Not Reported | ~10 (after 24h) | Not Applicable | [17] |
Table 2: Effect of Doxorubicin on Spheroid Size and Viability
| Cell Line | Doxorubicin Concentration (µM) | Treatment Duration (days) | Change in Spheroid Diameter | Change in ATP Levels (Viability) | Reference |
| A549 | 20 | 5 | Decrease | Significant Decrease | [16] |
| HeLa | 20 | 5 | Decrease | Significant Decrease | [16] |
| U2OS | 20 | 5 | Decrease | Significant Decrease | [16] |
| SH-SY5Y | 10 | 5 | Collapse | Significant Decrease | [16] |
| 293T | 10 | 5 | Slight Decrease | Moderate Decrease | [16] |
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids
This protocol describes the liquid overlay technique for generating uniform tumor spheroids.[18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Anti-adhesion coating solution (optional)[18]
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T75 flask to 70-80% confluency.
-
Wash the cells twice with PBS and detach them using trypsin-EDTA.[18]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 186 g for 5 minutes.[18]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).[4]
-
(Optional) Coat the ULA plate wells with an anti-adhesion reagent for 10 minutes and wash with PBS.[18]
-
Seed 100-200 µL of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at 1,000 RPM for 5 minutes to facilitate cell aggregation.[4]
-
Incubate the plate at 37°C and 5% CO2 for 3-7 days to allow for spheroid formation.[19] Monitor spheroid formation and morphology daily.
Protocol 2: Aldoxorubicin Treatment of 3D Spheroids/Organoids
Materials:
-
Pre-formed spheroids or organoids in a 96-well plate
-
Aldoxorubicin stock solution
-
Complete cell culture medium
-
Serological pipettes and pipette tips
Procedure:
-
Prepare a series of aldoxorubicin dilutions in complete cell culture medium. The concentration range should be determined based on preliminary studies, but a starting point could be from 0.1 µM to 100 µM.
-
Carefully remove half of the culture medium from each well containing spheroids/organoids, being cautious not to aspirate the structures themselves.
-
Add an equal volume of the prepared aldoxorubicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).[18]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). For longer-term studies, perform a partial medium change with fresh drug-containing medium every 2-3 days.
Protocol 3: Assessment of Cell Viability using ATP Assay
ATP-based assays are highly suitable for determining cell viability in 3D cultures due to their sensitivity and lytic power.[1][20]
Materials:
-
Treated spheroids/organoids in a 96-well plate
-
3D-compatible cell viability assay kit (e.g., CellTiter-Glo® 3D)[2]
-
Luminometer
Procedure:
-
Allow the assay plate and reagents to equilibrate to room temperature.
-
Add the specified volume of the 3D cell viability reagent to each well. The reagent is designed to lyse the spheroids and release ATP.[2][20]
-
Mix the contents of the wells by shaking the plate on an orbital shaker for 5-10 minutes to ensure complete lysis.
-
Incubate the plate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Live/Dead Staining and Imaging
This protocol allows for the visualization of viable and dead cells within the 3D structure.
Materials:
-
Treated spheroids/organoids
-
Live/Dead viability/cytotoxicity kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of the Live/Dead staining reagents in PBS or culture medium according to the manufacturer's instructions.
-
Carefully remove the culture medium from the wells and replace it with the staining solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for the live (green) and dead (red) cell stains.
-
The penetration of the dyes and the distribution of live and dead cells can provide insights into the drug's efficacy and mechanism of action.
Mandatory Visualizations
Signaling Pathway of Aldoxorubicin Action
Caption: Mechanism of action of aldoxorubicin.
Experimental Workflow for Aldoxorubicin Testing in 3D Spheroids
Caption: Workflow for testing aldoxorubicin in 3D spheroids.
Discussion and Considerations
-
Model Selection: The choice between spheroids and organoids will depend on the research question. Spheroids are generally simpler to generate and suitable for high-throughput screening, while organoids offer a more complex and physiologically relevant model, often derived from patient tissues.[1][21]
-
Drug Penetration: A key feature of 3D models is the barrier to drug penetration.[7][17] Aldoxorubicin's mechanism, relying on accumulation in the tumor microenvironment, may be particularly advantageous in this context. It is crucial to assess not just overall viability but also the spatial distribution of cell death within the spheroid/organoid.
-
Hypoxia: Larger spheroids can develop a hypoxic core, which can influence drug sensitivity.[5] The acidic environment that activates aldoxorubicin is often associated with hypoxic regions in tumors.
-
Extracellular Matrix (ECM): The ECM in 3D models can influence drug response.[4] The interaction of the aldoxorubicin-albumin conjugate with the ECM is an important area for investigation.
-
Adapting Protocols: The provided protocols are general guidelines. Optimization of cell seeding density, treatment duration, and drug concentration will be necessary for each specific cell line and experimental setup.[19]
By employing these advanced 3D culture models and tailored experimental protocols, researchers can gain more profound insights into the efficacy and mechanisms of action of aldoxorubicin, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 3. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 4. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-sensitive and -resistant colorectal cancer spheroid models: assessing tumor microenvironment features for therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Multicellular Tumor Spheroid Generation for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Sensitivity Assays of Human Cancer Organoid Cultures | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Quantitative evaluation of liposomal doxorubicin and its metabolites in spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Generation of 3D Tumor Spheroids for Drug Evaluation Studies [app.jove.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
Application Notes and Protocols for the Quantification of Aldoxorubicin and Free Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a novel prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to enhance the therapeutic index of doxorubicin by selectively targeting tumor tissue. Aldoxorubicin achieves this by covalently binding to the cysteine-34 position of circulating serum albumin via an acid-sensitive linker.[1][2][3] This albumin-bound form of the drug preferentially accumulates in tumors due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then cleaves the linker, releasing free doxorubicin to exert its cytotoxic effects.[1][2][3]
Accurate quantification of both the intact prodrug (aldoxorubicin) and the released active drug (free doxorubicin) in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This document provides detailed protocols and methods for the bioanalysis of aldoxorubicin and doxorubicin, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a common and robust technique for this purpose.
Mechanism of Action and Bioanalytical Strategy
The analytical strategy for aldoxorubicin and doxorubicin must account for the dynamic relationship between the prodrug, its albumin conjugate, and the released active drug.
Analytical Methods and Protocols
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of doxorubicin and its prodrugs in biological matrices due to its high sensitivity and selectivity.[4][5][6] High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be employed.[7][8][9]
Protocol 1: Quantification of Free Doxorubicin by LC-MS/MS
This protocol describes a general method for the quantification of free doxorubicin in plasma. This method would also be suitable for quantifying aldoxorubicin, provided that specific mass transitions are determined for the prodrug and the chromatography is optimized to separate it from doxorubicin.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and rapid method for extracting doxorubicin from plasma samples.[10][11]
Detailed Steps:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of internal standard (IS) working solution (e.g., Daunorubicin, 1 µg/mL).
-
Vortex briefly.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrument and application.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Doxorubicin: 544.2 > 397.0[12] Daunorubicin (IS): 528.1 > 321.0[6] Aldoxorubicin (Proposed): Requires experimental determination (e.g., infusion of a standard) |
| Capillary Voltage | 3.0 kV[12] |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C[12] |
Special Considerations for Aldoxorubicin Quantification
-
Chromatographic Separation : It is imperative to develop a chromatographic method that can baseline-separate aldoxorubicin from free doxorubicin. Due to the addition of the linker, aldoxorubicin will be more hydrophobic and thus have a longer retention time on a C18 column than doxorubicin.
-
Mass Spectrometry : The Multiple Reaction Monitoring (MRM) transitions for aldoxorubicin must be determined empirically by infusing a pure standard into the mass spectrometer. The precursor ion will be the [M+H]+ of aldoxorubicin, and characteristic product ions will need to be identified.
-
Quantification of "Total" Doxorubicin : To measure the total amount of doxorubicin (free + prodrug-bound), an acid hydrolysis step is required prior to extraction. This can be achieved by incubating the plasma sample at a low pH (e.g., pH 4-5) to facilitate the cleavage of the acid-labile linker of aldoxorubicin, converting it to doxorubicin. The sample would then be processed as described above to quantify the total doxorubicin concentration.
-
Sample Stability : The stability of aldoxorubicin in the biological matrix during collection, processing, and storage must be thoroughly evaluated to prevent its premature degradation to doxorubicin, which would lead to an overestimation of the free drug concentration.
Quantitative Data Summary
The following tables summarize the performance of various published methods for the quantification of doxorubicin in different biological matrices. These values can serve as a benchmark when developing and validating a method for aldoxorubicin and doxorubicin.
Table 2: LC-MS/MS Methods for Doxorubicin Quantification
| Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Mouse Plasma | 0.5 | 0.5 - 200 | [6] |
| Mouse Plasma | 5 | 5 - 250 | [5] |
| Dried Blood Spot | 10 | 10 - 200 | [4][12] |
| Rat Plasma | 0.75 | Not Specified | [10][11] |
| Human Plasma | 0.2 | 0.2 - 500 (Total Dox) | [10] |
| Human Plasma | 1.0 | 1.0 - 1000 (Free Dox) | [10] |
Table 3: HPLC Methods for Doxorubicin Quantification
| Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Detection | Reference |
| Cell Culture Media | 5 | 1.5 - 15,000 | Fluorescence | [8] |
| Human/Mouse Plasma | 22 | 22 - 1000 | UV | [13] |
| Pharmaceutical Dosage | 40,000 | 40,000 - 140,000 | UV | [14] |
Method Validation
Any new bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity : Ensure no interference from endogenous matrix components.
-
Linearity : The range over which the assay is accurate and precise.
-
Accuracy and Precision : Intra- and inter-day variability.
-
Lower Limit of Quantification (LLOQ) : The lowest concentration that can be measured with acceptable accuracy and precision.[6]
-
Recovery : The efficiency of the extraction process.
-
Matrix Effect : The effect of the sample matrix on ionization efficiency.
-
Stability : Stability of the analyte under various conditions (freeze-thaw, short-term, long-term, stock solution).
Conclusion
The quantification of aldoxorubicin and free doxorubicin requires a robust and validated bioanalytical method, typically LC-MS/MS. While specific, publicly available protocols for the simultaneous quantification of both analytes are scarce, the extensive literature on doxorubicin analysis provides a strong foundation. Key considerations for aldoxorubicin include ensuring chromatographic separation from doxorubicin, determining its specific mass transitions, and carefully managing sample stability to prevent premature prodrug cleavage. For the measurement of total doxorubicin exposure, a controlled acid hydrolysis step prior to sample extraction is necessary. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate a method tailored to their specific needs in the development of aldoxorubicin and other similar drug delivery systems.
References
- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Doxorubicin Stability-indicating Method and its Main Degradation Products In vitro Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin B-Overexpressed Tumor Cell Activatable Albumin-Binding Doxorubicin Prodrug for Cancer-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of a simple and rapid HPLC-UV method for simultaneous analysis of co-delivered doxorubicin and verapamil and its application to characterization of PLGA nanoparticles [tips.sums.ac.ir]
- 9. Precisely Tailoring Molecular Structure of Doxorubicin Prodrugs to Enable Stable Nanoassembly, Rapid Activation, and Potent Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo study of an albumin-binding prodrug of doxorubicin that is cleaved by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. jddtonline.info [jddtonline.info]
Aldoxorubicin Hydrochloride Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin hydrochloride is a prodrug of the widely used chemotherapeutic agent doxorubicin.[1][2][3] It is designed to selectively target tumor tissue by leveraging the enhanced permeability and retention (EPR) effect.[4] Aldoxorubicin covalently binds to the cysteine-34 residue of circulating albumin in the bloodstream, forming a stable complex at physiological pH.[1][2][3] Upon accumulation in the acidic microenvironment of tumors, the acid-sensitive hydrazone linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[1][2][3][5] This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by enhancing its concentration at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity.[2][6]
These application notes provide detailed protocols for the preclinical evaluation of this compound formulations, including in vitro cytotoxicity assays, in vivo tumor model studies, and pharmacokinetic analysis.
Data Presentation
Table 1: In Vitro Cytotoxicity of Aldoxorubicin vs. Doxorubicin
| Cell Line | Cancer Type | IC50 (Aldoxorubicin) | IC50 (Doxorubicin) | Reference |
| C26 | Murine Colon Carcinoma | 6.4 µM | 0.5 µM | [7] |
| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | 1.4 µM | 0.04 µM | [7] |
| HCT116 | Human Colon Carcinoma | Not explicitly for Aldoxorubicin | 24.30 µg/ml | [8] |
| PC3 | Human Prostate Carcinoma | Not explicitly for Aldoxorubicin | 2.64 µg/ml | [8] |
| Hep-G2 | Human Hepatocellular Carcinoma | Not explicitly for Aldoxorubicin | 14.72 µg/ml | [8] |
Table 2: Preclinical Pharmacokinetic Parameters of Aldoxorubicin
| Parameter | Value | Species/Study | Reference |
| Mean Circulating Half-life (t½) | 20.1–21.1 h | Human (Phase I) | [4][9] |
| Mean Volume of Distribution (Vd) | 3.96–4.08 L/m² | Human (Phase I) | [4][9] |
| Mean Clearance (CL) | 0.136–0.152 L/h/m² | Human (Phase I) | [4][9] |
| Time to Peak Plasma Concentration (tmax) of Aldoxorubicin | 0.75 - 1.00 h | Human (Phase I) | [2] |
| Time to Peak Plasma Concentration (tmax) of free Doxorubicin | 0.58 - 0.68 h | Human (Phase I) | [2] |
| Time to Peak Plasma Concentration (tmax) of Doxorubicinol | 36.5 - 48.5 h | Human (Phase I) | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Doxorubicin hydrochloride (as a control)
-
Selected cancer cell lines (e.g., C26, MIA PaCa-2, HCT116, PC3, Hep-G2)[7][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10⁴ cells/mL in 160 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Drug Preparation: Prepare stock solutions of aldoxorubicin and doxorubicin in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solutions with complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing serial dilutions of aldoxorubicin or doxorubicin. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of this compound in a subcutaneous tumor model.
Materials:
-
This compound formulation for injection
-
Doxorubicin hydrochloride (as a control)
-
Vehicle control (e.g., sterile saline)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., C26 or MIA PaCa-2)[7]
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 75–125 mm³), randomize the animals into treatment groups (e.g., vehicle control, doxorubicin, aldoxorubicin).[7]
-
Drug Administration: Administer the treatments via intravenous (tail vein) injection. A typical dosing schedule might be a single dose or multiple doses over a period of time. Example doses from preclinical studies are 10 mg/kg for doxorubicin and 20 mg/kg for aldoxorubicin.[7]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity. A body weight loss of more than 15% may be considered a sign of significant toxicity.[7]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth between the groups.
Protocol 3: Preclinical Pharmacokinetic Analysis
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in a preclinical model.
Materials:
-
This compound formulation for injection
-
Rodents (e.g., rats or mice)
-
Cannulated animals (optional, for serial blood sampling)
-
Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration: Administer a single intravenous dose of aldoxorubicin to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30, and 60 minutes, and 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[4][9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of aldoxorubicin, free doxorubicin, and its major metabolite, doxorubicinol, in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Signaling Pathways and Experimental Workflows
Aldoxorubicin Mechanism of Action
The following diagram illustrates the proposed mechanism of action of aldoxorubicin.
Caption: Mechanism of action of aldoxorubicin.
Doxorubicin-Induced Apoptosis Signaling Pathway
This diagram shows the key signaling events initiated by doxorubicin leading to apoptosis.
Caption: Doxorubicin-induced apoptosis pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the general workflow for the preclinical assessment of an this compound formulation.
Caption: Preclinical evaluation workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 9. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Combining Aldoxorubicin with Other Agents in Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin, a prodrug of doxorubicin, is designed to selectively target tumor tissue, thereby increasing the therapeutic window and reducing the cardiotoxicity associated with conventional doxorubicin. It achieves this by binding to the cysteine-34 residue of circulating albumin, which leads to its accumulation in tumors. The acidic microenvironment of tumor tissues then facilitates the cleavage of the acid-labile linker, releasing doxorubicin directly at the tumor site. This targeted delivery mechanism has made aldoxorubicin a promising candidate for combination therapies in various cancer models. These application notes provide an overview of preclinical studies combining aldoxorubicin with other agents and detailed protocols for key experimental assays.
Data Presentation: Preclinical Efficacy of Aldoxorubicin Combinations
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of aldoxorubicin in combination with other anticancer agents.
Table 1: In Vitro Cytotoxicity of a Doxorubicin-Albumin Binding Peptide Conjugate (ABD-Dox) vs. Aldoxorubicin and Free Doxorubicin
| Cell Line | Compound | IC50 (µM) |
| C26 (Murine Colon Carcinoma) | ABD-Dox | 6.4 |
| Aldoxorubicin | Not specified in the study | |
| Free Doxorubicin | 0.5 | |
| MIA PaCa-2 (Human Pancreatic) | ABD-Dox | 1.4 |
| Aldoxorubicin | Not specified in the study | |
| Free Doxorubicin | 0.04 |
Data extracted from a study comparing a novel doxorubicin conjugate to aldoxorubicin, highlighting the in vitro potency differences.
Table 2: In Vivo Efficacy of Aldoxorubicin in Combination with Doxorubicin in an Ovarian Carcinoma A2780 Xenograft Model
| Treatment Group | Dosing Schedule | Median Relative Tumor Volume (Day 40) | Body Weight Change (%) | Mortality |
| Control (5% Glucose) | Days 6, 13, 20 | ~55 | ~ +5 | 0/8 |
| Doxorubicin | 2 x 8 mg/kg (Days 6, 13) | ~25 | ~ -10 | 0/8 |
| Aldoxorubicin (DOXO-EMCH) | 3 x 24 mg/kg (Days 6, 13, 20) | ~10 | ~ -20 | 2/8 |
| Aldoxorubicin + Doxorubicin | 3 x 12 mg/kg (Aldo) + 3 x 4 mg/kg (Dox) | 0 (Complete Remission) | ~ -5 | 0/8 |
This study demonstrates that a combination of half the dose of aldoxorubicin with a lower dose of doxorubicin resulted in complete tumor remission and better tolerability compared to higher doses of the single agents.
Signaling Pathways and Mechanisms of Action
Aldoxorubicin, upon releasing doxorubicin within the tumor, engages multiple cytotoxic pathways. Understanding these pathways is crucial for designing rational combination therapies.
Caption: Mechanism of aldoxorubicin delivery and action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of preclinical studies involving aldoxorubicin combinations.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of aldoxorubicin and its combination partners on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Aldoxorubicin and combination agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of aldoxorubicin and the combination agent(s) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with aldoxorubicin combinations.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture cells and treat with aldoxorubicin and/or the combination agent for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of aldoxorubicin combinations in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Aldoxorubicin and combination agent(s) for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, aldoxorubicin alone, combination agent alone, aldoxorubicin + combination agent).
-
Administer the treatments according to the desired dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
The targeted delivery mechanism and favorable safety profile of aldoxorubicin make it an attractive candidate for combination therapies. Preclinical studies, though limited, suggest that combining aldoxorubicin with other cytotoxic agents can lead to enhanced antitumor efficacy and, in some cases, complete tumor remission with improved tolerability. The protocols provided herein offer a framework for researchers to further explore and validate novel aldoxorubicin-based combination strategies in experimental models. Future preclinical research should focus on generating more quantitative data for various combinations and elucidating the underlying molecular mechanisms of synergy to guide the clinical development of more effective cancer treatments.
Troubleshooting & Optimization
Technical Support Center: Overcoming Aldoxorubicin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to aldoxorubicin in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of resistance to aldoxorubicin?
Aldoxorubicin is a prodrug of doxorubicin, and resistance mechanisms are often similar to those observed with doxorubicin. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), actively pumps aldoxorubicin and its active form, doxorubicin, out of the cancer cells, reducing intracellular drug concentration.[1][2][3]
-
Enhanced DNA Damage Repair: Cancer cells can develop resistance by upregulating DNA repair pathways that counteract the DNA damage induced by doxorubicin.[1][4] Key pathways include those for repairing double-strand breaks, such as non-homologous end joining (NHEJ) and homologous recombination repair (HRR).[1]
-
Evasion of Apoptosis: Resistant cells can have defects in apoptotic signaling pathways, preventing the drug from inducing programmed cell death.[5][6] This can involve the upregulation of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic effectors.[5]
-
Alterations in Drug Target: Changes in the expression or function of topoisomerase II, the primary target of doxorubicin, can lead to reduced drug sensitivity.[5][6]
2. My aldoxorubicin-treated cells are showing signs of resistance. What are the initial troubleshooting steps?
If you observe a decrease in the cytotoxic effect of aldoxorubicin, consider the following initial steps:
-
Confirm Drug Integrity: Ensure the aldoxorubicin used is not degraded. Prepare fresh solutions and store them appropriately.
-
Cell Line Authentication: Verify the identity of your cancer cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp) to determine if your resistant cells exhibit increased efflux activity compared to sensitive parental cells.
-
Evaluate Expression of Resistance-Associated Proteins: Perform Western blotting or qPCR to check for the overexpression of key resistance markers like P-gp (MDR1), ABCG2, and proteins involved in DNA repair and apoptosis.
3. Are there known small molecules or compounds that can reverse aldoxorubicin resistance?
Yes, several compounds have been shown to reverse resistance to doxorubicin, and these may also be effective for aldoxorubicin:
-
ABC Transporter Inhibitors:
-
Verapamil and Thioridazine: These have been shown to completely circumvent P-glycoprotein-mediated resistance in doxorubicin-resistant sarcoma 180 cells.[7]
-
EIPA (5-(N-ethyl-N-isopropyl) amiloride): This selective inhibitor of the Na+/H+ exchanger can reverse doxorubicin resistance by increasing intracellular drug accumulation.[8]
-
-
Inhibitors of DNA Repair Pathways:
-
ATM and DNA-PK Inhibitors: Targeting these kinases can re-sensitize cells to doxorubicin by impairing the DNA damage response.[1]
-
-
Natural Compounds:
-
Allicin: A component of garlic, allicin has been found to overcome doxorubicin resistance in breast cancer cells by targeting the Nrf2 pathway.[9]
-
-
Other Agents:
-
Chloroquine and GW4869: An autophagy inhibitor and an extracellular vesicle release inhibitor, respectively, have been shown to enhance doxorubicin's activity in resistant Hodgkin lymphoma cells.[10]
-
Troubleshooting Guides
Issue 1: Aldoxorubicin Shows Reduced Cytotoxicity in a Previously Sensitive Cell Line
Possible Cause: Development of acquired resistance through increased drug efflux.
Troubleshooting Steps:
-
Assess ABC Transporter Expression:
-
Method: Perform Western blot analysis to compare the protein levels of P-gp (MDR1) and ABCG2 in your resistant cell line and the parental sensitive line.
-
Expected Outcome: A significant increase in the expression of these transporters in the resistant cells.
-
-
Functional Assay for Drug Efflux:
-
Method: Use a rhodamine 123 or calcein-AM efflux assay. Co-incubate the cells with aldoxorubicin and a known ABC transporter inhibitor (e.g., verapamil).
-
Expected Outcome: The inhibitor should restore the intracellular accumulation of the fluorescent substrate and potentially increase the cytotoxicity of aldoxorubicin.
-
-
Gene Silencing:
-
Method: Use siRNA or shRNA to specifically knock down the expression of the overexpressed ABC transporter (e.g., ABCB1 for P-gp).[11]
-
Expected Outcome: Successful knockdown should re-sensitize the resistant cells to aldoxorubicin.
-
Issue 2: Cells Survive Aldoxorubicin Treatment Despite Evidence of DNA Damage
Possible Cause: Upregulation of DNA damage repair pathways.
Troubleshooting Steps:
-
Assess DNA Repair Protein Levels:
-
Method: Use Western blotting to analyze the expression and phosphorylation status of key DNA repair proteins such as ATM, Chk1, Chk2, and RAD51 in response to aldoxorubicin treatment.[1][12]
-
Expected Outcome: Resistant cells may show higher basal levels or a more robust and rapid activation of these proteins upon drug exposure.
-
-
Inhibition of DNA Repair Pathways:
-
Method: Treat the resistant cells with a combination of aldoxorubicin and a specific inhibitor of a DNA repair kinase, such as an ATM inhibitor or a DNA-PK inhibitor.[1]
-
Expected Outcome: The combination treatment should lead to increased apoptosis and reduced cell viability compared to aldoxorubicin alone.
-
-
Comet Assay:
-
Method: Perform a comet assay (single-cell gel electrophoresis) to visualize DNA damage. Compare the extent of DNA damage and repair kinetics in sensitive and resistant cells after aldoxorubicin treatment.
-
Expected Outcome: Resistant cells may show less initial DNA damage or faster repair of DNA breaks.
-
Quantitative Data Summary
Table 1: Examples of Reversal of Doxorubicin Resistance
| Cell Line | Resistance Mechanism | Reversal Agent | Effect | Reference |
| Sarcoma 180 (S180/Dox) | P-glycoprotein (P-170) overexpression | Verapamil, Thioridazine | Complete reversal of resistance | [7] |
| Human Colon Carcinoma (LoVo/DX) | P-glycoprotein overexpression | EIPA (10-50 µM) | Dose-dependent increase in cytotoxicity and drug accumulation | [8] |
| Breast Cancer (MCF-7/DOX, MDA-MB-231/DOX) | Nrf2 pathway activation | Allicin | Improved doxorubicin sensitivity by inactivating the Nrf2/HO-1 signaling pathway | [9] |
| Hodgkin Lymphoma (KM-H2dx, HDLM-2dx) | Cytoplasmic drug accumulation, reduced sensitivity to DNA damage | Chloroquine, GW4869 | Enhanced doxorubicin activity and counteracted resistance | [10] |
Experimental Protocols
Protocol 1: Western Blot for ABC Transporter Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp/MDR1 (ABCB1) or ABCG2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay) for Resistance Reversal
-
Cell Seeding: Seed the resistant cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of aldoxorubicin alone or in combination with a fixed concentration of a resistance-reversing agent (e.g., verapamil, allicin). Include untreated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Key mechanisms of aldoxorubicin resistance in cancer cells.
Caption: Troubleshooting workflow for aldoxorubicin resistance.
Caption: Signaling pathways targeted to overcome aldoxorubicin resistance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Single-step doxorubicin-selected cancer cells overexpress the ABCG2 drug transporter through epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnsbm.org [jnsbm.org]
- 4. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 5. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. Reversal of doxorubicin-resistance in sarcoma 180 tumor cells by inhibition of different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of doxorubicin resistance by the amiloride analogue EIPA in multidrug resistant human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allicin Overcomes Doxorubicin Resistance of Breast Cancer Cells by Targeting the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming doxorubicin resistance of cancer cells by Cas9-mediated gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of radiation resistance in doxorubicin-resistant breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing aldoxorubicin dosage to reduce off-target effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing aldoxorubicin dosage to minimize off-target effects during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for aldoxorubicin?
Aldoxorubicin is a prodrug of doxorubicin.[1][2] Its design leverages the unique tumor microenvironment to achieve targeted drug delivery. After intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1][3] This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic environment characteristic of tumors and intracellular lysosomes facilitates the cleavage of the acid-sensitive hydrazone linker, releasing doxorubicin directly at the tumor site.[1][2][3] The released doxorubicin then exerts its cytotoxic effects by intercalating with DNA, inhibiting topoisomerase II, and inducing apoptosis.[4]
Q2: How does aldoxorubicin's pharmacokinetic profile differ from conventional doxorubicin?
Aldoxorubicin exhibits a distinct pharmacokinetic profile compared to doxorubicin, characterized by a longer half-life and slower clearance. The mean circulating half-life of aldoxorubicin is approximately 20-21 hours, with a slow mean clearance rate of 0.136–0.152 L/h/m².[5][6][7] This is significantly lower than the clearance rate of conventional doxorubicin.[5] The volume of distribution for aldoxorubicin is narrow, suggesting it remains primarily within the bloodstream and does not readily accumulate in off-target tissues.[5][6][7]
Q3: What is the primary off-target effect of aldoxorubicin, and how is it mitigated?
The primary and dose-limiting off-target effect of doxorubicin is cardiotoxicity.[4] Aldoxorubicin is designed to mitigate this toxicity. Preclinical and clinical studies have shown that aldoxorubicin has a more favorable cardiotoxicity profile than doxorubicin.[1] This is attributed to the targeted delivery mechanism, which reduces the exposure of cardiac tissue to free doxorubicin.[8] Additionally, the formation of the toxic metabolite doxorubicinol is significantly lower with aldoxorubicin administration.[1][6][7]
Q4: What are the common non-cardiac off-target effects observed with aldoxorubicin?
While cardiotoxicity is reduced, other off-target effects, primarily related to myelosuppression, can occur. In clinical trials, grade 3-4 neutropenia has been observed.[5] Mucositis and stomatitis are also potential side effects.[5]
Troubleshooting Guides
Problem 1: High variability in in vitro cytotoxicity assays (IC50 values).
-
Possible Cause 1: Cell line-dependent sensitivity. Different cancer cell lines exhibit varying sensitivity to doxorubicin and its derivatives.[9][10]
-
Solution: Establish a baseline IC50 for doxorubicin in your specific cell line. This will provide a reference point for evaluating the potency of aldoxorubicin.
-
-
Possible Cause 2: Inconsistent drug stability and handling. Aldoxorubicin's stability is pH-dependent, with more rapid release of doxorubicin in acidic conditions.[1]
-
Solution: Prepare fresh solutions of aldoxorubicin for each experiment. Ensure consistent pH of the culture medium.
-
-
Possible Cause 3: Variations in assay protocol. Minor differences in cell seeding density, drug incubation time, and the type of viability assay used (e.g., MTT, CCK-8) can impact results.[11][12]
-
Solution: Standardize all assay parameters and perform experiments in triplicate to ensure reproducibility.
-
Problem 2: Unexpectedly high cytotoxicity in normal (non-cancerous) cell lines.
-
Possible Cause 1: In vitro release of doxorubicin. Even under physiological pH, some release of doxorubicin from aldoxorubicin may occur over time.
-
Solution: Minimize the incubation time of aldoxorubicin with normal cells to what is necessary to observe an effect in cancer cells. Consider using a conditioned media approach where the media from aldoxorubicin-treated cancer cells is transferred to normal cells to assess bystander effects.
-
-
Possible Cause 2: Non-specific uptake. While targeted, some non-specific uptake of the albumin-aldoxorubicin conjugate by normal cells can occur.
-
Solution: Compare the cytotoxicity of aldoxorubicin with an equimolar concentration of free doxorubicin in the same normal cell line to determine if the prodrug offers a significant safety margin.
-
Problem 3: Difficulty in assessing mitochondrial dysfunction as an off-target effect.
-
Possible Cause 1: Insensitive assay. Some assays for mitochondrial function may not be sensitive enough to detect subtle changes.
-
Possible Cause 2: Incorrect timing of measurement. Mitochondrial dysfunction can be an early event in doxorubicin-induced apoptosis.[15]
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting changes in mitochondrial function after aldoxorubicin treatment.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of Aldoxorubicin and Doxorubicin
| Parameter | Aldoxorubicin | Doxorubicin | Reference(s) |
| Mean Half-life (t½) | 20.1 - 21.1 hours | ~15 - 40 hours | [5] |
| Mean Clearance (Cl) | 0.136 - 0.152 L/h/m² | ~580 mL/min/m² | [5] |
| Volume of Distribution (Vd) | 3.96 - 4.09 L/m² | Wide | [5] |
Table 2: Doxorubicin IC50 Values in Various Human Cancer Cell Lines (24-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| BFTC-905 | Bladder Cancer | 2.3 | [10] |
| MCF-7 | Breast Cancer | 2.5 | [10] |
| M21 | Skin Melanoma | 2.8 | [10] |
| HeLa | Cervical Carcinoma | 2.9 | [9] |
| UMUC-3 | Bladder Cancer | 5.1 | [10] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [10] |
| TCCSUP | Bladder Cancer | 12.6 | [10] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [10] |
| VMCUB-1 | Bladder Cancer | > 20 | [10] |
| A549 | Lung Cancer | > 20 | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of aldoxorubicin and a positive control (e.g., free doxorubicin) in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Staining
-
Cell Treatment: Culture cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the desired concentrations of aldoxorubicin for the predetermined time.
-
JC-1 Staining: After treatment, remove the medium, wash the cells with PBS, and incubate with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Immediately visualize the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Quantification (Optional): Use a flow cytometer to quantify the percentage of cells with red and green fluorescence.
Visualizations
Caption: Mechanism of action of aldoxorubicin.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Peroxiredoxin V Silencing Elevates Susceptibility to Doxorubicin-induced Cell Apoptosis via ROS-dependent Mitochondrial Dysfunction in AGS Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. Mitochondrial dysfunction is an early indicator of doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aldoxorubicin Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cytotoxicity assays with aldoxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is aldoxorubicin and how does its mechanism of action differ from doxorubicin in vitro?
Aldoxorubicin is a prodrug of doxorubicin.[1][2][3] This means it is administered in an inactive form and is metabolized into the active cytotoxic agent, doxorubicin, under specific conditions. Aldoxorubicin is designed to bind to the cysteine-34 residue of albumin in the bloodstream.[1][4] This albumin-bound form is then preferentially taken up by tumor cells. Inside the acidic environment of the lysosome, the linker connecting doxorubicin to the carrier molecule is cleaved, releasing doxorubicin to exert its cytotoxic effects, which include DNA intercalation and inhibition of topoisomerase II.[1][4] In standard in vitro cell culture, the activation of aldoxorubicin is dependent on the pH of the microenvironment.
Q2: I am not observing the expected cytotoxicity with aldoxorubicin. What are the possible reasons?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Suboptimal pH for Activation: Aldoxorubicin requires an acidic environment (pH ~5.0) for the efficient release of doxorubicin.[1] Standard cell culture media is typically buffered at a physiological pH of ~7.4, which may not be acidic enough for optimal drug activation.
-
Insufficient Incubation Time: As a prodrug, aldoxorubicin may require a longer incubation period compared to doxorubicin to allow for uptake, cleavage of the linker, and release of the active compound.
-
Cell Line Resistance: The cancer cell line you are using may have inherent or acquired resistance to doxorubicin.
-
Drug Stability: Doxorubicin, the active metabolite of aldoxorubicin, can be unstable in tissue culture media, with a half-life that can be as short as 3 hours.[5] This instability can lead to a loss of lethal activity.[5]
Q3: My results show high variability between replicate wells. What are the common causes?
High variability in cytotoxicity assays can stem from several sources:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a common cause of variability.[6][7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug solutions, or assay reagents can lead to significant differences between wells.[8]
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth and drug efficacy.
-
Cell Clumping: Failure to create a single-cell suspension before seeding can result in clumps of cells, leading to uneven growth and drug exposure.
-
Contamination: Bacterial, yeast, or mycoplasma contamination can affect cell health and metabolism, leading to unreliable results.[9]
Q4: Can aldoxorubicin or its active metabolite, doxorubicin, interfere with standard cytotoxicity assays like the MTT or XTT assay?
Yes. Doxorubicin has a red color and exhibits fluorescence, which can interfere with colorimetric and fluorometric assays.[10] Specifically, the absorbance spectrum of doxorubicin can overlap with that of the formazan product in MTT and XTT assays, leading to inaccurate readings.[10] It is recommended to include appropriate controls, such as wells with doxorubicin but no cells, to account for this interference.[10] Alternatively, washing the cells with PBS before the addition of the MTT reagent can help to remove residual doxorubicin.[10]
Troubleshooting Guides
Problem 1: Lower than Expected IC50 Value (Higher Potency)
| Possible Cause | Recommended Solution |
| Calculation Error | Double-check all calculations for drug dilutions and IC50 determination. |
| Incorrect Drug Concentration | Verify the concentration of the aldoxorubicin stock solution. |
| Cell Seeding Density Too Low | Optimize the cell seeding density. A lower cell number can make the cells more susceptible to the drug. |
| Contamination | Check for microbial contamination, which can impact cell health and increase sensitivity to the drug.[9] |
Problem 2: Higher than Expected IC50 Value (Lower Potency)
| Possible Cause | Recommended Solution |
| Suboptimal Drug Activation | Consider using a more acidic culture medium or a lysosomotropic agent to facilitate the cleavage of the aldoxorubicin linker. |
| Drug Degradation | Prepare fresh drug dilutions for each experiment. Avoid storing doxorubicin solutions in tissue culture media for extended periods.[5] |
| Cell Seeding Density Too High | A higher cell density can reduce the effective drug concentration per cell. Optimize the seeding density for your cell line.[7] |
| Cell Line Resistance | Use a positive control (e.g., doxorubicin) to confirm that the cells are sensitive to the active drug. Consider using a different cell line. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient uptake and activation of the prodrug. |
Problem 3: High Variability in Absorbance Readings
| Possible Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and consistently.[6] |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Pipetting Technique | Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes.[8] |
Experimental Protocols
MTT Cytotoxicity Assay for Aldoxorubicin
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Aldoxorubicin
-
Doxorubicin (as a positive control)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Resuspend cells in complete medium to the desired seeding density (typically 1,000-100,000 cells/well, to be optimized for each cell line).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of aldoxorubicin and doxorubicin in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Include a "no-cell" control with the highest drug concentration to check for colorimetric interference.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, carefully remove the drug-containing medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Example IC50 Values for Doxorubicin in Various Cancer Cell Lines (as a reference)
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference |
| A549 | Lung Carcinoma | 0.13 - 2 | 0.6 | 0.23 | [12] |
| MCF-7 | Breast Adenocarcinoma | - | 1.25 | - | [13] |
| HeLa | Cervical Carcinoma | 2.9 | - | - | [13] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | - | - | [13] |
| HCT116 | Colon Carcinoma | - | - | 24.30 µg/ml | [14][15] |
| PC3 | Prostate Cancer | - | - | 2.64 µg/ml | [14][15] |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions such as cell passage number and specific assay protocols.[13]
Visualizations
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. m.youtube.com [m.youtube.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Aldoxorubicin-Induced Stomatitis In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating aldoxorubicin-induced stomatitis in in vivo experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vivo studies of aldoxorubicin-induced stomatitis.
Q1: What is the expected incidence and severity of stomatitis with aldoxorubicin compared to doxorubicin in vivo?
Q2: Which animal model is most appropriate for studying aldoxorubicin-induced stomatitis?
A2: While specific models for aldoxorubicin-induced stomatitis are not extensively described, models for chemotherapy-induced mucositis (CIM) using the parent drug, doxorubicin, or other agents like 5-fluorouracil (5-FU) are well-established and can be adapted.[3][4]
-
Rodent Models (Mice, Rats, Hamsters): These are the most common due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains. They allow for well-controlled, in-depth mechanistic studies.[3][4] However, inducing oral mucositis in rodents with systemic chemotherapy sometimes requires an additional mild mechanical irritation to the cheek pouch to ensure consistent ulceration.[5]
-
Pig Models: The gastrointestinal physiology of pigs is more similar to humans, making them a more translationally relevant model.[3][4] However, they are more expensive and require specialized housing and handling.
The choice of model will depend on the specific research question, available resources, and the desired level of translational relevance.
Q3: My animals are losing a significant amount of weight and appear dehydrated after aldoxorubicin administration. What can I do?
A3: Significant weight loss and dehydration are common toxicities associated with chemotherapy-induced mucositis due to painful oral ulcers that reduce food and water intake.
-
Provide supportive care: Ensure easy access to softened food or a liquid diet. Subcutaneous fluid administration (e.g., sterile saline) can be used to combat dehydration.
-
Refine the dose: If mortality is high, consider a dose-response study to find a dose of aldoxorubicin that induces measurable stomatitis without causing excessive systemic toxicity.
-
Monitor closely: Increase the frequency of monitoring for clinical signs of distress, and establish clear humane endpoints for euthanasia.
Q4: I am not observing consistent oral ulceration in my rodent model. How can I improve the consistency of the model?
A4: Inconsistency in ulcer development is a known challenge in rodent models of CIM.
-
Mechanical Irritation: As mentioned in Q2, a gentle, superficial scratching of the buccal mucosa with a sterile needle tip after chemotherapy administration can help to localize and synchronize the development of ulcers.[5]
-
Standardize Procedures: Ensure that the chemotherapy administration and any mechanical irritation are performed consistently across all animals by the same trained personnel.
-
Animal Strain: Different strains of mice or rats may have varying sensitivities to chemotherapy. A literature search for the most sensitive strains for doxorubicin-induced mucositis may be beneficial.
Q5: What are the key endpoints to measure the efficacy of a potential mitigating agent?
A5: A combination of clinical and histological endpoints is recommended for a comprehensive assessment.
-
Clinical Scoring: Macroscopic scoring of the oral mucosa for erythema, edema, and ulceration at regular intervals. The World Health Organization (WHO) oral toxicity scale is a commonly used reference.
-
Body Weight: Daily monitoring of body weight is a sensitive indicator of systemic toxicity and the animal's ability to eat.
-
Histopathology: At the end of the study, collection of oral mucosal tissue for histological analysis of ulceration, inflammation, epithelial thickness, and cell proliferation (e.g., Ki-67 staining).
-
Biomarkers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or serum via ELISA.[5]
Quantitative Data
The following tables summarize clinical data on the incidence of stomatitis with aldoxorubicin and doxorubicin, and preclinical data on a potential intervention for doxorubicin-induced mucositis.
Table 1: Incidence of Grade ≥3 Stomatitis in a Phase III Clinical Trial
| Treatment Arm | Number of Patients | Incidence of Grade ≥3 Stomatitis |
| Aldoxorubicin | Not Specified | 15.5% |
| Investigator's Choice (including doxorubicin) | Not Specified | Not explicitly stated for stomatitis |
Data from a study in patients with relapsed or refractory soft tissue sarcomas.[1]
Table 2: Adverse Events in a Phase IIb Randomized Clinical Trial
| Adverse Event | Aldoxorubicin (n=83) | Doxorubicin (n=40) |
| Grade 3/4 Neutropenia | 29% | 12% |
| Grade 3/4 Febrile Neutropenia | 14% | 18% |
While this study did not specifically report stomatitis rates in a comparative table, it highlights the myelosuppressive effects which can exacerbate mucositis.[6][7]
Table 3: Effect of Bovine Colostrum on Doxorubicin-Induced Intestinal Mucositis in Pigs
| Parameter | Doxorubicin (3.75 mg/kg) | Doxorubicin + Bovine Colostrum |
| Villus Height (μm) | Significantly reduced vs. control | Partially prevented reduction |
| Crypt Depth (μm) | Significantly increased vs. control | Partially prevented increase |
| Serum TNF-α | Increased | Reduction in increase noted |
This data is for intestinal mucositis but suggests that natural bioactive diets could be a potential avenue for mitigating anthracycline-induced mucosal damage.[4]
Experimental Protocols
Protocol 1: Induction and Assessment of Aldoxorubicin-Induced Oral Mucositis in a Rat Model
This protocol is adapted from established methods for chemotherapy-induced mucositis.
1. Animal Model:
-
Species: Male Wistar rats (or other suitable strain)
-
Weight: 200-250 g
-
Acclimatization: 1 week prior to the experiment with free access to standard chow and water.
2. Induction of Mucositis:
-
Administer aldoxorubicin via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose-finding study is recommended, but a starting point can be extrapolated from doxorubicin models (e.g., 10-20 mg/kg i.p. as a single dose).
-
On day 2 post-chemotherapy, to induce consistent ulceration, lightly scratch the inner surface of the buccal pouch with the tip of a sterile 18-gauge needle under brief isoflurane anesthesia.
3. Administration of Mitigating Agent:
-
The investigational mitigating agent can be administered according to the desired experimental design (e.g., prophylactically starting before chemotherapy, or therapeutically after induction). The route of administration will depend on the agent's properties (e.g., oral gavage, topical application, i.p. injection).
4. Monitoring and Assessment:
-
Daily: Record body weight and clinical signs of illness.
-
Every other day (starting Day 4): Score the oral mucosa of anesthetized animals using a standardized scale (e.g., 0 = normal, 1 = erythema, 2 = severe erythema, 3 = ulceration).
-
Endpoint (e.g., Day 10-14): Euthanize animals. Collect blood for cytokine analysis and oral mucosal tissue for histopathology (H&E staining, immunohistochemistry for markers of inflammation and proliferation).
Protocol 2: Histopathological Evaluation of Oral Mucosa
1. Tissue Collection:
-
Excise the buccal mucosa from the euthanized animal.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
2. Tissue Processing:
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear with xylene and embed in paraffin wax.
3. Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount sections on glass slides.
-
Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).
4. Microscopic Analysis:
-
Examine the slides under a light microscope.
-
Score for epithelial integrity, ulceration size, inflammatory cell infiltration, and submucosal edema. A semi-quantitative scoring system (e.g., 0-4 scale) should be used by a blinded observer.
Visualizations
Caption: Signaling pathway of chemotherapy-induced stomatitis.
References
- 1. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of chemotherapy-induced mucositis: translational relevance and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Addressing variability in aldoxorubicin binding to bovine vs human albumin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability observed in aldoxorubicin binding to bovine serum albumin (BSA) versus human serum albumin (HSA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aldoxorubicin binding to albumin?
A1: Aldoxorubicin is a prodrug of doxorubicin designed to bind covalently to albumin. It features a maleimide group that specifically reacts with the free thiol group of the cysteine-34 residue on albumin, forming a stable covalent bond. This targeted binding allows for preferential accumulation of the drug in tumor tissues.[1][2]
Q2: Why is there variability in aldoxorubicin binding between bovine (BSA) and human (HSA) albumin?
Q3: Can I use BSA as a substitute for HSA in my preliminary binding studies with aldoxorubicin?
A3: BSA can be a cost-effective substitute for initial, qualitative assessments of binding. However, for quantitative studies, such as determining precise binding affinities and thermodynamic parameters that are relevant to human physiology, it is crucial to use HSA.[3][4] Extrapolating quantitative data from BSA to HSA should be done with caution due to the inherent structural and binding differences.[3]
Q4: How does the covalent nature of aldoxorubicin binding affect the choice of experimental techniques?
A4: The irreversible covalent bond formation requires specific considerations in experimental design and data analysis. For techniques like Isothermal Titration Calorimetry (ITC), the standard equilibrium models may not be directly applicable, and kinetic models might be more appropriate.[5] For fluorescence quenching studies, it's important to ensure that the quenching observed is due to the binding event and not other factors, especially since the covalent reaction is time-dependent.
Data Center
The following table summarizes the binding constants for the non-covalent interaction of doxorubicin with BSA and HSA. It is important to note that aldoxorubicin binds covalently, and these values for the parent drug are provided for reference.
| Drug | Albumin | Binding Constant (K) M⁻¹ | Number of Binding Sites (n) |
| Doxorubicin | BSA | 7.8 (±0.7) x 10³ | 1.5 |
| Doxorubicin | HSA | 1.1 (±0.3) x 10⁴ | 1.5 |
Data sourced from a spectroscopic and docking study.[3]
Experimental Protocols
Fluorescence Quenching Assay to Determine Binding Affinity
This protocol is adapted for studying the interaction between aldoxorubicin and albumin, taking into account the covalent nature of the binding.
Objective: To determine the binding constant and stoichiometry of aldoxorubicin binding to BSA or HSA.
Materials:
-
Aldoxorubicin solution of known concentration
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), fatty acid-free
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of BSA or HSA (e.g., 2 µM) in PBS buffer.
-
Prepare a stock solution of aldoxorubicin (e.g., 1 mM) in an appropriate solvent and then dilute it in PBS to the desired working concentrations.
-
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm (for tryptophan excitation in albumin) and the emission wavelength range to 300-450 nm.[6]
-
-
Titration:
-
Pipette a fixed volume of the albumin solution into the cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the aldoxorubicin solution to the cuvette, incubate for a specific time to allow for the covalent reaction to proceed, and then record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Plot the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant.[6]
-
For covalent binding, analyze the time-dependency of the quenching to determine kinetic parameters.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of aldoxorubicin binding to albumin.
Materials:
-
Isothermal Titration Calorimeter
-
Aldoxorubicin solution
-
BSA or HSA solution
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
ITC Experiment:
-
Load the albumin solution into the sample cell and the aldoxorubicin solution into the syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections of aldoxorubicin into the albumin solution, measuring the heat change after each injection.
-
-
Data Analysis:
Circular Dichroism (CD) Spectroscopy for Conformational Change Analysis
Objective: To assess changes in the secondary structure of albumin upon covalent binding of aldoxorubicin.
Materials:
-
Circular Dichroism Spectropolarimeter
-
Aldoxorubicin solution
-
BSA or HSA solution
-
PBS buffer, pH 7.4
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation:
-
Prepare solutions of albumin and aldoxorubicin in PBS.
-
Incubate the albumin solution with aldoxorubicin to allow for covalent bond formation.
-
-
CD Measurement:
-
Data Analysis:
Troubleshooting Guides
Issue 1: High background fluorescence in fluorescence quenching assay.
-
Possible Cause: Impurities in the albumin or aldoxorubicin solution.
-
Solution: Ensure high purity of all reagents. Filter the solutions before use.
-
Possible Cause: Inner filter effect, where the drug absorbs at the excitation or emission wavelengths.[13]
-
Solution: Measure the absorbance of the drug at the excitation and emission wavelengths and apply a correction to the fluorescence data.
Issue 2: Poorly defined sigmoid curve in ITC data.
-
Possible Cause: Incorrect concentrations of ligand and protein.
-
Solution: Ensure the concentration of the ligand in the syringe is at least 10 times that of the protein in the cell.[8] The 'c' value (product of stoichiometry, binding constant, and protein concentration) should ideally be between 10 and 1000 for a well-defined curve.
-
Possible Cause: Mismatched buffers between the syringe and the cell.[7]
-
Solution: Dialyze both the ligand and protein against the exact same buffer batch.
Issue 3: No significant change in the CD spectrum after adding aldoxorubicin.
-
Possible Cause: The covalent binding of aldoxorubicin does not induce a significant change in the overall secondary structure of the albumin.
-
Solution: While the overall secondary structure might be preserved, there could be local conformational changes. Consider using near-UV CD to probe changes in the tertiary structure around aromatic amino acid residues.[14]
-
Possible Cause: Insufficient incubation time for the covalent reaction to occur.
-
Solution: Increase the incubation time of aldoxorubicin with albumin before taking the measurement.
Visualizations
Caption: Experimental workflow for studying aldoxorubicin-albumin binding.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Caption: Troubleshooting flowchart for fluorescence quenching experiments.
References
- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin. [scholars.duke.edu]
- 3. Probing the Binding Sites of Antibiotic Drugs Doxorubicin and N-(trifluoroacetyl) Doxorubicin with Human and Bovine Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular Dichroism as a Rapid Method for Analyzing the Binding of a Targeting Ligand to the Surface of Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-human serum albumin analysis: the near-UV CD and UV-Vis spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Doxorubicin Release Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the pH-dependent release of doxorubicin (DOX).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of pH-dependent doxorubicin release?
A1: The primary strategy for pH-dependent doxorubicin release is to exploit the acidic microenvironment of tumors (extracellular pH 6.5-7.2) and the even lower pH within endosomes and lysosomes of cancer cells (pH 4.0-6.5).[1][2][3] Nanocarriers are designed to be stable at physiological pH (7.4) and to release their doxorubicin payload in response to these acidic conditions.[4][5] This is often achieved through the use of pH-sensitive polymers or linkers that undergo conformational changes or cleavage at lower pH, triggering drug release.[1][4]
Q2: What are the common types of pH-sensitive nanocarriers for doxorubicin delivery?
A2: A variety of nanocarriers are utilized for pH-dependent doxorubicin delivery, including:
-
Polymeric Micelles and Nanoparticles: These are self-assembled structures of pH-responsive polymers such as poly(L-histidine), chitosan, and poly(β-amino ester).[6][7][8]
-
Liposomes: Lipid-based vesicles can be formulated with pH-sensitive components to trigger drug release in acidic environments.
-
Inorganic Nanoparticles: Materials like magnetic nanoparticles, gold nanoparticles, and zinc oxide nanoparticles can be functionalized with pH-sensitive coatings.[9][10][11]
-
Graphene Oxide: This carbon-based nanomaterial can be modified to create pH-responsive drug delivery systems.[12]
-
Silk Nanoparticles: Silk proteins offer a biocompatible platform for creating nanoparticles that exhibit pH-dependent drug release.[13]
Q3: How do pH-sensitive linkers work in doxorubicin delivery systems?
A3: pH-sensitive linkers are chemical bonds that are stable at neutral pH but cleave under acidic conditions. Common examples include:
-
Hydrazone Bonds: These are frequently used to conjugate doxorubicin to a carrier. In the acidic environment of a tumor or endosome, the hydrazone bond is hydrolyzed, releasing the drug.[1][14]
-
Schiff Bases: Similar to hydrazones, Schiff base linkages are also acid-labile and can be used to create prodrugs that release doxorubicin at low pH.[4]
-
Orthoesters and Ketals: These are other examples of acid-sensitive linkers that can be incorporated into nanocarrier systems.[1]
Troubleshooting Guides
Issue 1: Low Doxorubicin Encapsulation Efficiency
-
Possible Cause: Poor interaction between doxorubicin and the nanocarrier, or suboptimal loading conditions.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the initial concentration of doxorubicin relative to the nanocarrier to find the optimal loading ratio.
-
Adjust pH during Loading: The pH of the loading solution can influence the charge of both the drug and the carrier, affecting encapsulation. For PLGA nanoparticles, adjusting the pH of the aqueous phase in a w/o/w emulsion can significantly impact encapsulation efficiency.[15]
-
Modify the Nanocarrier Surface: Functionalizing the nanoparticle surface can improve its interaction with doxorubicin.
-
Alter the Preparation Method: For polymeric nanoparticles, methods like nanoprecipitation or emulsion solvent evaporation can be optimized. For instance, in the w/o/w emulsion solvent evaporation method for PLGA nanoparticles, the pH of the external aqueous phase is a critical parameter.[15]
-
Issue 2: Premature Doxorubicin Release at Physiological pH (7.4)
-
Possible Cause: Instability of the nanocarrier or the pH-sensitive linker in neutral conditions.
-
Troubleshooting Steps:
-
Strengthen Carrier Stability: For self-assembled structures like micelles, using polymers with stronger hydrophobic interactions in the core can enhance stability. Cross-linking the nanoparticle core can also prevent premature drug leakage.
-
Select a More Stable Linker: If using a pH-sensitive linker, ensure it is sufficiently stable at pH 7.4. The choice of the specific hydrazone or Schiff base can influence its stability profile.
-
PEGylation: Coating the surface of nanoparticles with polyethylene glycol (PEG) can improve their stability in physiological conditions and reduce non-specific protein binding.[7]
-
Issue 3: Nanoparticle Aggregation
-
Possible Cause: Insufficient surface charge or steric hindrance to prevent particle-particle interactions.
-
Troubleshooting Steps:
-
Optimize Surface Charge: Ensure the nanoparticles have a sufficient zeta potential (typically > ±20 mV) to maintain colloidal stability through electrostatic repulsion.
-
Surface Coating (PEGylation): As mentioned above, PEGylation provides a steric barrier that prevents aggregation.[7]
-
Control Ionic Strength of the Medium: High salt concentrations can screen surface charges and lead to aggregation. Ensure the nanoparticles are stable in the intended biological media.
-
Issue 4: Inefficient Doxorubicin Release at Target pH
-
Possible Cause: The pH transition range of the carrier or linker does not match the target acidic environment, or the degradation/swelling of the carrier is too slow.
-
Troubleshooting Steps:
-
Tune the pKa of the pH-Sensitive Moiety: By selecting different monomers or modifying the polymer backbone, the pH at which the carrier responds can be adjusted to better match the tumor or endosomal pH.
-
Incorporate Proton Sponges: Materials with high buffering capacity, like polymers with abundant amine groups, can facilitate endosomal escape by the "proton sponge" effect, leading to faster intracellular drug release.[2]
-
Use a Combination of Triggers: In addition to pH, other stimuli like redox potential can be incorporated to create a dual-responsive system for more efficient drug release.[16][17]
-
Quantitative Data Summary
Table 1: pH-Dependent Doxorubicin Release from Various Nanocarriers
| Nanocarrier System | pH 7.4 Release | Acidic pH Release (pH) | Time (hours) | Reference |
| Anti-CD22-MNPs-DOX | ~20% | ~80% (5.6) | 4 | [9] |
| Aragonite Nanoparticles | ~32% (in 2.5h) | ~73% (4.8) | 1 | [18] |
| Fe3O4@SiĸCRG | ~25% | ~80% (5.0) | 5 | [6] |
| DNA Tetrahedron | ~25% | ~50% (5.0) | 24 | [1] |
| Silk Nanoparticles | <10% | ~40% (4.5) | 24 | [13] |
| DOX-FGO | ~37% | ~53% (5.2) | 600 | [12] |
| PLGA Nanoparticles | ~25% | ~55% (7.0) | 6 | [15] |
| Carboxymethyl Chitosan-AuNPs | ~10.46% | ~96.6% (4.6) | 12.25 | [10] |
| ZnO@dextran | ~7% | ~93.1% (5.0) | Not Specified | [11] |
| TSPCs-based self-assemblies | ~21.41% | ~83.38% (5.0) | 24 | [19] |
| C-dots-HBA-dox | Not Specified | ~74.6% (5.5) | Not Specified | [17][20] |
| ZIF8–Dox@PAA | ~24.7% | ~84.7% (4.0) | 30 | [21] |
Experimental Protocols
1. Synthesis of Aragonite Nanoparticles from Cockle Shells
-
Objective: To synthesize pH-sensitive aragonite nanoparticles for doxorubicin delivery.
-
Procedure:
-
Clean cockle shells with banana pelts and grind them using a mortar and pestle.
-
Stir the ground shells vigorously in a dodecyl dimethyl betaine solution using a rotary pulverizing blending machine.
-
Add approximately 2 g of the resulting CaCO3 powder (75 µm) to 50 mL of deionized water.
-
Add 0.5 mL of BS-12 to the aqueous solution in a flat-bottom flask and stir at 1,000 rpm at 27°C for 2 hours.
-
After cooling, filter the solution with filter paper using deionized water.
-
Dry the sediment nanoparticles in an oven for three days at 50°C.[18]
-
2. Doxorubicin Loading onto Nanoparticles
-
Objective: To load doxorubicin onto the synthesized nanoparticles.
-
General Procedure:
-
Disperse a known amount of nanoparticles in a doxorubicin solution of a specific concentration.
-
Stir or incubate the mixture for a defined period (e.g., 24 hours) in the dark at room temperature to allow for drug adsorption or encapsulation.
-
Centrifuge the suspension to separate the doxorubicin-loaded nanoparticles from the unloaded drug.
-
Collect the supernatant and measure the concentration of free doxorubicin using a UV-vis spectrophotometer (at ~480 nm).
-
Calculate the drug loading efficiency and encapsulation efficiency based on the initial and final doxorubicin concentrations.[12]
-
3. In Vitro pH-Dependent Doxorubicin Release Study
-
Objective: To evaluate the release profile of doxorubicin from the nanoparticles at different pH values.
-
Procedure:
-
Place a known amount of doxorubicin-loaded nanoparticles into a dialysis bag (with a specific molecular weight cutoff, e.g., 10 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) with a specific pH (e.g., 7.4, 6.8, 5.0).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released doxorubicin in the collected aliquots using a UV-vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug release against time for each pH condition.[18]
-
Visualizations
Caption: Experimental workflow for developing and testing pH-sensitive doxorubicin nanocarriers.
Caption: Mechanism of pH-dependent doxorubicin release in the tumor microenvironment.
Caption: A logical guide for troubleshooting common issues in pH-sensitive DOX delivery experiments.
References
- 1. pH-Dependent Non-Covalent Release of Chemotherapy from Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Overcoming MDR by Associating Doxorubicin and pH-Sensitive PLGA Nanoparticles Containing a Novel Organoselenium Compound—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drpress.org [drpress.org]
- 5. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pH-responsive nano carriers for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin loaded pH-sensitive micelle targeting acidic extracellular pH of human ovarian A2780 tumor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel synthesizing method of pH-dependent doxorubicin-loaded anti-CD22-labelled drug delivery nanosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient pH Dependent Drug Delivery to Target Cancer Cells by Gold Nanoparticles Capped with Carboxymethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Sensitive doxorubicin delivery using zinc oxide nanoparticles as a rectified theranostic platform: in vitro anti-proliferative, apoptotic, cell cycle arrest and in vivo radio-distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Dependent anticancer drug release from silk nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Doxorubicin Delivery Using pH and Redox Dual-Responsive Hollow Nanocapsules with a Cationic Electrostatic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH and redox triggered doxorubicin release from covalently linked carbon dots conjugates - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. dovepress.com [dovepress.com]
- 19. pH-sensitive doxorubicin-loaded polymeric nanocomplex based on β-cyclodextrin for liver cancer-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Aldoxorubicin dose-response curve optimization for IC50 calculation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing aldoxorubicin dose-response curves for accurate IC50 calculation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aldoxorubicin dose-response curve is shifted to the right (higher IC50) compared to published data. What are the potential causes?
A1: A rightward shift in the dose-response curve, indicating lower potency, can be attributed to several factors specific to aldoxorubicin's mechanism.
-
Serum Albumin Concentration: Aldoxorubicin binds to albumin in the cell culture medium.[1][2][3] Variations in the concentration of bovine serum albumin (BSA) in your fetal bovine serum (FBS) can alter the free fraction of aldoxorubicin available to the cells. Higher albumin levels can sequester the drug, leading to a higher calculated IC50.
-
Cell Seeding Density: High cell density can lead to a higher consumption of the drug and may also alter the local microenvironment, potentially affecting drug uptake and efficacy.
-
pH of the Culture Medium: Aldoxorubicin releases its active payload, doxorubicin, in an acidic environment.[1][4] If the pH of your culture medium is not sufficiently acidic in the vicinity of the cells, the activation of aldoxorubicin may be inefficient, resulting in reduced cytotoxicity.
-
Drug Stability: Doxorubicin, the active component of aldoxorubicin, can be unstable in tissue culture media over long incubation periods.[5] This degradation can lead to a decrease in the effective concentration of the active drug.
Troubleshooting Steps:
-
Standardize Serum Lot: Use a single lot of FBS for a set of experiments to minimize variability in albumin concentration. If possible, quantify the albumin concentration in your FBS.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the assay period without reaching over-confluence.
-
Monitor Medium pH: Ensure your cell culture medium is properly buffered and monitor the pH, especially during long incubation times.
-
Limit Incubation Time: Consider the stability of doxorubicin in your experimental setup. Shorter incubation times may yield more consistent results.[6]
Q2: I am observing a very shallow or flat dose-response curve. What could be the reason?
A2: A shallow dose-response curve suggests that the drug is not achieving a significant biological effect even at high concentrations.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to doxorubicin, the active metabolite of aldoxorubicin.
-
Inefficient Drug Activation: As mentioned, the acidic environment required for aldoxorubicin activation might not be present. This is particularly relevant for cell lines that do not significantly acidify their culture medium.
-
Drug Degradation: Significant degradation of the released doxorubicin during the assay can lead to a reduced effect at all concentrations.[5]
Troubleshooting Steps:
-
Use a Positive Control: Include a known doxorubicin-sensitive cell line in your experiments to validate your assay setup and drug activity.
-
Consider a Lower pH Medium: For resistant cell lines, experimenting with a slightly more acidic culture medium (if tolerated by the cells) could enhance aldoxorubicin activation.
-
Check Drug Stock: Ensure your aldoxorubicin stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Q3: The results from my replicate experiments are highly variable. How can I improve reproducibility?
A3: High variability can obscure the true biological effect of aldoxorubicin.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.
-
Pipetting Errors: Inaccurate serial dilutions or inconsistent volumes added to the wells will lead to significant errors.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Incomplete Drug Solubilization: Aldoxorubicin that is not fully dissolved will lead to inaccurate concentrations.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell number in each well.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes for accuracy and precision.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.
-
Proper Drug Preparation: Ensure your aldoxorubicin stock is fully dissolved before making serial dilutions.
Experimental Protocols
Protocol 1: In Vitro IC50 Determination of Aldoxorubicin using a Resazurin-Based Viability Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of aldoxorubicin.
Materials:
-
Aldoxorubicin
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density (see Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of aldoxorubicin in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the aldoxorubicin stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of aldoxorubicin. Include vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the aldoxorubicin concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[7][8][9]
-
Data Presentation
Table 1: Recommended Starting Aldoxorubicin Concentrations and Cell Seeding Densities
| Cell Line (Example) | Seeding Density (cells/well) | Aldoxorubicin Concentration Range (µM) | Incubation Time (hours) |
| MCF-7 (Breast Cancer) | 5,000 - 10,000 | 0.01 - 100 | 48 - 72 |
| A549 (Lung Cancer) | 3,000 - 8,000 | 0.1 - 200 | 48 - 72 |
| PANC-1 (Pancreatic Cancer) | 8,000 - 15,000 | 0.5 - 500 | 72 |
| U-87 MG (Glioblastoma) | 7,000 - 12,000 | 0.1 - 250 | 72 |
Note: These are suggested starting points and should be optimized for your specific experimental conditions and cell lines.
Visualizations
Aldoxorubicin Mechanism of Action
Caption: Aldoxorubicin binds to albumin in the bloodstream and is preferentially taken up by tumor cells. The acidic environment of the endosome facilitates the release of doxorubicin, which then induces DNA damage and apoptosis.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of aldoxorubicin, from cell culture to data analysis.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ww2.amstat.org [ww2.amstat.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Aldoxorubicin vs. Doxorubicin: A Comparative Efficacy Guide in Sarcoma Models
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin has long been a cornerstone in the treatment of soft tissue sarcomas, but its clinical utility is often hampered by significant cardiotoxicity. Aldoxorubicin, a prodrug of doxorubicin, was developed to enhance the therapeutic index by selectively targeting tumor tissue and minimizing systemic exposure. This guide provides an objective comparison of the efficacy of aldoxorubicin and doxorubicin in both preclinical sarcoma models and clinical trials, supported by experimental data and detailed methodologies.
Preclinical Efficacy in Sarcoma Xenograft Models
Preclinical studies in patient-derived xenograft (PDX) models of soft tissue sarcoma have demonstrated the potential for enhanced efficacy of doxorubicin prodrugs over the parent compound.
Quantitative Data Summary: Preclinical Studies
| Parameter | Doxorubicin | Aldoxorubicin/Enzyme-Activated Prodrug | Sarcoma Model | Reference |
| Tumor Growth Inhibition | Less effective in delaying tumor growth | Significantly greater tumor growth delay | Patient-Derived Xenografts (Soft Tissue Sarcoma) | [1] |
| Mitotic Activity Reduction | No significant reduction | Nearly three- to four-fold reduction | UZLX-STS3 & UZLX-STS5 PDX | [1] |
| Tumor Volume | Maintained or increased | Significant reduction | Synovial Sarcoma PDX (UZLX-STS7) | [1] |
Clinical Efficacy in Advanced Soft Tissue Sarcoma
Clinical trials provide robust data on the comparative efficacy and safety of aldoxorubicin and doxorubicin in patients with advanced soft tissue sarcoma.
Quantitative Data Summary: Phase 2b Clinical Trial (NCT01514188)
| Efficacy Endpoint | Doxorubicin | Aldoxorubicin | p-value | Reference |
| Median Progression-Free Survival (PFS) | 2.7 months | 5.6 months | 0.02 | [2] |
| 6-Month Progression-Free Survival Rate | 23% | 46% | 0.02 | [2] |
| Overall Response Rate (ORR) | 0% | 25% | <0.01 | [2][3] |
| Median Overall Survival (OS) | 14.3 months | 15.8 months | 0.21 | [2] |
Experimental Protocols
Preclinical Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the antitumor efficacy of an enzyme-activated doxorubicin prodrug (PhAc-ALGP-Dox) and aldoxorubicin compared to doxorubicin in soft tissue sarcoma PDX models.
Methodology:
-
Animal Models: Patient-derived tumor tissues from various soft tissue sarcoma subtypes were surgically implanted into immunodeficient mice to create xenograft models.
-
Treatment Groups: Mice were randomized into several groups: vehicle control, doxorubicin, aldoxorubicin, and the enzyme-activated doxorubicin prodrug.
-
Drug Administration: Treatments were administered intravenously. Doxorubicin was given at its maximum tolerated dose, while the prodrugs were administered at equimolar or higher doses.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and analyzed histologically for markers of proliferation and apoptosis.
-
Statistical Analysis: Tumor growth curves were analyzed using appropriate statistical methods to determine significant differences between treatment groups.[1]
Phase 2b Randomized Clinical Trial (NCT01514188)
Objective: To compare the efficacy and safety of aldoxorubicin versus doxorubicin in patients with metastatic, locally advanced, or unresectable soft tissue sarcomas.
Methodology:
-
Patient Population: 123 patients with advanced soft tissue sarcoma who had not received prior chemotherapy were enrolled.
-
Study Design: An international, multicenter, open-label, randomized (2:1) phase 2b trial.
-
Treatment Arms:
-
Aldoxorubicin: 350 mg/m² (equivalent to 260 mg/m² of doxorubicin) administered intravenously every 3 weeks.
-
Doxorubicin: 75 mg/m² administered intravenously every 3 weeks.
-
-
Treatment Duration: Patients received up to 6 cycles of treatment.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.
-
Tumor Assessment: Tumor responses were evaluated every 6 weeks according to RECIST 1.1 criteria by blinded independent central review.[2][3]
Mechanism of Action and Signaling Pathways
Aldoxorubicin's design as a prodrug leads to a distinct mechanism of drug delivery, ultimately culminating in the same cytotoxic pathways as doxorubicin at the cellular level.
Aldoxorubicin: Targeted Delivery System
Doxorubicin: Cellular Cytotoxicity Pathways
Doxorubicin, once released from aldoxorubicin or administered directly, exerts its anticancer effects through multiple mechanisms, primarily by intercalating with DNA and inhibiting topoisomerase II. This leads to DNA damage and the activation of several signaling pathways that culminate in apoptosis. In sarcoma cells, the p53, TGF-beta, and Notch signaling pathways have been implicated in doxorubicin-induced cell death.
Experimental Workflow: Comparative Preclinical Study
The following diagram outlines a typical experimental workflow for comparing the efficacy of aldoxorubicin and doxorubicin in a sarcoma xenograft model.
References
- 1. Enhanced Antitumor Efficacy of PhAc-ALGP-Dox, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
Head-to-Head Comparison: Aldoxorubicin vs. Liposomal Doxorubicin in Oncology Research
In the landscape of advanced cancer therapeutics, particularly for solid tumors like soft tissue sarcomas, doxorubicin remains a cornerstone of chemotherapy. However, its clinical utility is often hampered by significant cardiotoxicity. To mitigate this, several advanced formulations have been developed, including aldoxorubicin and liposomal doxorubicin. This guide provides a detailed, data-driven comparison of these two doxorubicin formulations for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Aldoxorubicin | Liposomal Doxorubicin |
| Drug Type | Prodrug of doxorubicin | Doxorubicin encapsulated in liposomes |
| Mechanism of Action | Covalently binds to albumin in the bloodstream, releasing doxorubicin in the acidic tumor microenvironment.[1][2] | Encapsulation in liposomes leads to preferential accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect.[3][4] |
| Primary Indication | Investigated for soft tissue sarcomas and other solid tumors.[5][6][7] | Approved for ovarian cancer, AIDS-related Kaposi's sarcoma, and multiple myeloma.[8] |
| Cardiotoxicity | Reduced cardiotoxicity compared to conventional doxorubicin.[1][5][7] | Reduced cardiotoxicity compared to conventional doxorubicin.[9] |
Mechanism of Action: A Tale of Two Delivery Systems
Both aldoxorubicin and liposomal doxorubicin are designed to enhance the therapeutic index of doxorubicin by increasing its concentration at the tumor site while minimizing exposure to healthy tissues, particularly the heart.
Aldoxorubicin: This agent is a prodrug where doxorubicin is attached to an acid-sensitive linker.[2] Following intravenous administration, aldoxorubicin rapidly binds to the cysteine-34 position of circulating albumin.[1][10] This albumin-drug conjugate preferentially accumulates in tumors due to their high metabolic demand and leaky vasculature. The acidic environment characteristic of tumor tissues then cleaves the linker, releasing active doxorubicin directly at the tumor site.[10][2]
Liposomal Doxorubicin: This formulation encapsulates doxorubicin within a lipid bilayer sphere. The most common formulation is pegylated liposomal doxorubicin (PLD), where the liposomes are coated with polyethylene glycol (PEG). This "stealth" technology prevents rapid clearance by the mononuclear phagocyte system, prolonging its circulation time.[3] The small size of the liposomes allows them to extravasate through the fenestrated vasculature of tumors, a phenomenon known as the enhanced permeability and retention (EPR) effect, leading to targeted drug delivery.[11]
Visualizing the Mechanisms
Caption: Figure 1: Comparative Mechanisms of Action.
Clinical Efficacy in Soft Tissue Sarcoma: A Comparative Overview
Direct head-to-head clinical trials comparing aldoxorubicin and liposomal doxorubicin are limited. However, data from separate clinical trials, often with conventional doxorubicin as a comparator, provide valuable insights.
Aldoxorubicin Clinical Trial Data
A phase 2b randomized clinical trial compared aldoxorubicin with doxorubicin in patients with metastatic or locally advanced unresectable soft-tissue sarcoma.[12][13]
| Endpoint | Aldoxorubicin (n=83) | Doxorubicin (n=40) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02[12] |
| 6-Month Progression-Free Survival Rate | 46% | 23% | 0.02[12] |
| Overall Response Rate (ORR) | 25% | 0% | - |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21[12] |
Table 1: Efficacy of Aldoxorubicin vs. Doxorubicin in Soft Tissue Sarcoma (Phase 2b).[12]
However, a subsequent phase 3 trial of aldoxorubicin in patients with advanced soft tissue sarcoma who had failed prior systemic therapy did not meet its primary endpoint of improving progression-free survival compared to the investigator's choice of therapy.[14]
Liposomal Doxorubicin Clinical Trial Data
A phase II trial of liposomal doxorubicin (Doxil) in patients with previously untreated advanced soft tissue sarcomas showed no objective responses in the 15 evaluable patients.[15] The median time to progression was 1.9 months, and the median overall survival was 12.3 months.[15] It's important to note that this was a single-arm study with a small patient population.
Another study reported that in a randomized controlled trial, pegylated liposomal doxorubicin (PLD) demonstrated comparable efficacy to doxorubicin in treating soft tissue sarcoma but with a better toxicity profile.[16]
Pharmacokinetics: A Comparative Analysis
The pharmacokinetic profiles of aldoxorubicin and liposomal doxorubicin differ significantly from conventional doxorubicin and from each other.
| Parameter | Aldoxorubicin | Liposomal Doxorubicin | Conventional Doxorubicin |
| Half-life (t½) | ~20-21 hours[5][17][18] | ~36.4 hours[19] | ~15-40 hours[5] |
| Volume of Distribution (Vd) | Narrow (~3.96–4.09 L/m²)[5][17] | Small (~5-7 L)[11] | Wide |
| Clearance (Cl) | Slow (~0.136–0.152 L/h/m²)[5][17] | Low (~0.1 L/hour)[11] | High (~580 mL/min/m²)[5] |
Table 2: Comparative Pharmacokinetic Parameters.
The prolonged half-life and slow clearance of both aldoxorubicin and liposomal doxorubicin contribute to increased drug exposure at the tumor site. The narrow volume of distribution for both formulations suggests limited distribution into tissues outside the bloodstream, which is consistent with their reduced systemic toxicity.[5][11][17]
Safety and Toxicity Profile
A major advantage of both aldoxorubicin and liposomal doxorubicin is their improved safety profile, particularly concerning cardiotoxicity, compared to conventional doxorubicin.
Cardiotoxicity:
-
Aldoxorubicin: Clinical studies have shown a favorable cardiotoxicity profile for aldoxorubicin compared to doxorubicin.[1] In a phase 2b trial, no acute cardiotoxic effects were observed with aldoxorubicin, while some patients receiving doxorubicin experienced a decrease in left ventricular ejection fraction (LVEF).[12]
-
Liposomal Doxorubicin: The liposomal formulation significantly reduces the accumulation of doxorubicin in the heart muscle, thereby lowering the risk of cardiotoxicity.[9]
Other Common Adverse Events:
-
Aldoxorubicin: Common grade 3 or 4 adverse events include neutropenia, anemia, and thrombocytopenia.[20][21]
-
Liposomal Doxorubicin: The most common adverse events include nausea, fatigue, and vomiting.[22] A notable side effect is hand-foot syndrome (palmar-plantar erythrodysesthesia).[23]
Experimental Protocols: A Glimpse into the Research
Pharmacokinetic Analysis of Aldoxorubicin
Objective: To determine the pharmacokinetic profile of aldoxorubicin in patients with advanced solid tumors.
Methodology:
-
Patients received aldoxorubicin intravenously over 30 minutes.[20]
-
Blood samples were collected at multiple time points pre- and post-infusion (e.g., at 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 16, 24, 48, and 72 hours).[18]
-
Urine samples were also collected at 24, 48, and 72 hours post-infusion.[18]
-
Serum and urine concentrations of albumin-bound doxorubicin, free doxorubicin, and its metabolite doxorubicinol were measured using validated analytical methods (e.g., HPLC).
Caption: Figure 2: Experimental Workflow for Pharmacokinetic Studies.
Conclusion
Both aldoxorubicin and liposomal doxorubicin represent significant advancements in mitigating the toxicity of conventional doxorubicin while aiming to enhance its anti-tumor efficacy. Aldoxorubicin's unique albumin-binding and acid-cleavable linker mechanism shows promise, particularly in the context of soft tissue sarcomas, although phase 3 results have been mixed. Liposomal doxorubicin, with its established EPR-mediated tumor targeting, has gained regulatory approval for several indications and demonstrates a clear benefit in reducing cardiotoxicity.
For researchers and drug developers, the choice between these formulations may depend on the specific tumor type, its microenvironment, and the desired pharmacokinetic profile. Further head-to-head comparative studies would be invaluable in delineating the precise clinical settings where each agent offers the greatest therapeutic advantage.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 3. Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Doxorubicin Liposomal: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. Liposome-encapsulated doxorubicin compared with conventional doxorubicin in a randomized multicenter trial as first-line therapy of metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. First-line aldoxorubicin vs doxorubicin in metastatic or locally advanced unresectable soft-tissue sarcoma: A phase 2b randomized clinical trial [cancer.fr]
- 13. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Phase II trial of liposomal doxorubicin (Doxil) in advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I Trial of Pegylated Liposomal Doxorubicin Combined with Ifosfamide for Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. sarcomaoncology.com [sarcomaoncology.com]
- 22. Pharmacokinetics of liposomal doxorubicin (TLC-D99; Myocet) in patients with solid tumors: an open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Doxorubicin liposomal (Doxil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Aldoxorubicin: A Cardioprotective Advancement in Anthracycline Chemotherapy
A detailed comparison of the cardiotoxicity profile of aldoxorubicin and its parent compound, doxorubicin, for researchers, scientists, and drug development professionals.
Aldoxorubicin, a prodrug of the widely used chemotherapeutic agent doxorubicin, has been developed to enhance tumor-specific drug delivery and mitigate the dose-limiting cardiotoxicity associated with conventional doxorubicin. This guide provides a comprehensive comparison of the cardiotoxicity profiles of aldoxorubicin and doxorubicin, supported by available preclinical and clinical data. The information is intended to provide an objective resource for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Reduced Cardiotoxicity
Aldoxorubicin is designed to selectively target tumor tissue. It reversibly binds to albumin in the bloodstream, creating a stable complex. This complex circulates in the body and preferentially accumulates in tumor tissues due to their leaky vasculature and high albumin demand. The acidic microenvironment of the tumor then facilitates the cleavage of the linker between doxorubicin and the carrier molecule, releasing the active drug directly at the tumor site. This targeted delivery system is hypothesized to reduce systemic exposure of doxorubicin to healthy tissues, most notably the heart, thereby diminishing the risk of cardiotoxicity.
Preclinical Evidence of Reduced Cardiotoxicity
Preclinical studies in animal models have been instrumental in evaluating the comparative cardiotoxicity of aldoxorubicin and doxorubicin. These studies typically involve the administration of equitoxic doses of both drugs to rodents and monitoring of cardiac function, cardiac biomarkers, and histopathological changes in the heart tissue.
While specific quantitative data from direct head-to-head preclinical comparisons are limited in the public domain, the general findings from studies on doxorubicin-induced cardiotoxicity in animal models provide a baseline for understanding the damage caused by the conventional drug.
Table 1: Representative Preclinical Data on Doxorubicin-Induced Cardiotoxicity in Rodent Models
| Parameter | Animal Model | Doxorubicin Dosage | Key Findings |
| Cardiac Function | Rat | 2.5 mg/kg, 4 times a week for 4 weeks | Significant reduction in Left Ventricular Ejection Fraction (LVEF).[1] |
| Mouse | 2.17 mg/kg, daily for 7 days | Early remodeling of the left ventricle with reduced radial and circumferential strain after two days of therapy.[2] | |
| Cardiac Biomarkers | Rat | 1 mg/kg for 10 days | Significant increase in cardiac troponin I (cTnI) levels one and two weeks after the end of administration.[1] |
| Mouse | Single 15 mg/kg dose | Significant elevation of serum creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI). | |
| Histopathology | Rat | Cumulative dose of 15 mg/kg | Progressive cardiomyocyte degeneration, hypertrophy, and extensive vacuolation.[3] |
| Mouse | Single 15 mg/kg dose | Myofibrillar loss, cytoplasmic vacuolization, and necrosis.[3] |
Note: The data presented for doxorubicin is a composite from multiple studies and serves as a general representation of its cardiotoxic effects in preclinical models. Direct comparative studies with aldoxorubicin are needed for a definitive quantitative assessment.
Clinical Evidence of a Favorable Cardiac Safety Profile
Clinical trials in human patients have provided further evidence supporting the reduced cardiotoxicity of aldoxorubicin compared to doxorubicin.
A Phase III clinical trial evaluating aldoxorubicin in patients with relapsed/refractory soft tissue sarcomas reported minimal to no cardiotoxicity with aldoxorubicin treatment, even after numerous cycles, in contrast to the known cumulative cardiotoxicity of doxorubicin.[4] Aldoxorubicin could be administered safely for more than six cycles, a significant advantage over doxorubicin where cardiotoxicity concerns often limit the duration of treatment.[4] In this trial, aldoxorubicin demonstrated an improved progression-free survival and disease control rate compared to standard treatments, with a lower propensity for cardiac damage.[4]
Another prospective Phase III trial in advanced soft tissue sarcoma patients, the ANNOUNCE trial, provided detailed insights into the cardiotoxicity of doxorubicin.[1][2] This data can serve as a benchmark for comparison.
Table 2: Comparison of Cardiac Safety in Clinical Trials: Aldoxorubicin vs. Doxorubicin
| Parameter | Aldoxorubicin (Phase III Trial Data) | Doxorubicin (ANNOUNCE Phase III Trial Data)[2] |
| Clinically Significant Cardiotoxicity | Minimal to no cardiotoxicity reported.[4] | Grade ≥3 cardiac dysfunction occurred in 2-3% of patients. |
| LVEF Deterioration | Not specifically quantified in available reports, but described as minimal.[4] | LVEF deterioration was observed in 40.5% of patients receiving <450 mg/m², 51.6% receiving 450 - <600 mg/m², and 56.2% receiving ≥600 mg/m². |
| Treatment Duration | Safely administered for >6 cycles, with some patients receiving up to 40 cycles.[4] | Treatment is often limited by cumulative dose to mitigate cardiotoxicity risk. |
Experimental Protocols
Preclinical Cardiotoxicity Assessment
A standard experimental protocol to compare the cardiotoxicity of aldoxorubicin and doxorubicin in a preclinical rat model is outlined below.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, 250-300g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Treatment Groups:
-
Group 1: Control (vehicle administration).
-
Group 2: Doxorubicin (e.g., cumulative dose of 15 mg/kg administered intraperitoneally over 2 weeks).
-
Group 3: Aldoxorubicin (equitoxic dose to the doxorubicin group).
3. Data Collection:
-
Cardiac Function: Perform echocardiography at baseline and at specified time points during and after treatment to measure LVEF and fractional shortening.
-
Cardiac Biomarkers: Collect blood samples at baseline and at specified time points to measure serum levels of cTnI and CK-MB using ELISA kits.
-
Histopathology: At the end of the study, euthanize the animals, excise the hearts, and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis. A veterinary pathologist should perform a blinded assessment and scoring of myocardial damage (e.g., vacuolization, myofibrillar loss, inflammation, and fibrosis).
Clinical Cardiotoxicity Monitoring
The following protocol outlines the standard of care for monitoring cardiac function in patients receiving anthracycline-based chemotherapy, which is applicable to clinical trials comparing aldoxorubicin and doxorubicin.
1. Patient Population:
-
Patients with a confirmed diagnosis of a malignancy for which anthracycline-based chemotherapy is indicated.
-
Baseline LVEF ≥ 50%.
-
Absence of significant underlying cardiac disease.
2. Cardiac Monitoring Schedule:
-
Baseline: All patients should undergo a comprehensive cardiac assessment before initiating treatment, including a medical history, physical examination, electrocardiogram (ECG), and measurement of LVEF by echocardiography or multigated acquisition (MUGA) scan.
-
During Treatment: LVEF should be monitored at regular intervals, for example, after every 2-3 cycles of chemotherapy or upon reaching specific cumulative dose milestones.
-
Post-Treatment: Follow-up cardiac assessments should be performed at the end of treatment and then periodically, especially for patients who have received high cumulative doses.
3. Assessment Methods:
-
LVEF Measurement: Echocardiography is the most common method for assessing LVEF. The biplane Simpson's method is recommended for accuracy.
-
Cardiac Biomarkers: Serial measurements of cardiac troponins (cTnI or cTnT) can be performed to detect early signs of myocardial injury.
-
Definition of Cardiotoxicity: A significant decrease in LVEF, typically defined as a drop of >10% from baseline to an absolute value of <50%, is considered evidence of cardiotoxicity.
Signaling Pathways and Experimental Workflows
Conclusion
The available evidence from both preclinical and clinical studies suggests that aldoxorubicin has a significantly improved cardiac safety profile compared to conventional doxorubicin. Its tumor-targeting mechanism appears to successfully reduce the exposure of the heart to the cytotoxic effects of doxorubicin, allowing for higher cumulative doses and longer treatment durations without inducing clinically significant cardiotoxicity. While more direct quantitative comparative studies, particularly in the preclinical setting, would be beneficial to further delineate the differences in their cardiotoxic profiles, the current data strongly supports the potential of aldoxorubicin as a safer alternative to doxorubicin for the treatment of various cancers. This reduced cardiotoxicity, coupled with its demonstrated efficacy, positions aldoxorubicin as a promising advancement in anthracycline-based chemotherapy.
References
- 1. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrated characterization of serological, pathological, and functional events in doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Aldoxorubicin vs. Investigator's Choice: A Comparative Analysis of Progression-Free Survival in Soft Tissue Sarcoma
This guide provides a detailed comparison of the efficacy, focusing on progression-free survival (PFS), of aldoxorubicin against the investigator's choice of therapy in patients with relapsed or refractory soft tissue sarcomas (STS). The data presented is primarily derived from a pivotal Phase III multicenter, randomized, open-label clinical trial (NCT02049905), with supplementary context from a preceding Phase IIb study.
Data Presentation: Progression-Free Survival and Overall Survival
The following tables summarize the key efficacy endpoints from the Phase III clinical trial, which evaluated aldoxorubicin versus an investigator's choice of standard-of-care chemotherapies in patients with STS who had relapsed or were refractory to prior treatment.
Table 1: Progression-Free Survival (PFS) in the Phase III Trial of Aldoxorubicin vs. Investigator's Choice [1]
| Patient Population | Aldoxorubicin (Median PFS, months) | Investigator's Choice (Median PFS, months) | Hazard Ratio (HR) (95% CI) | p-value |
| Total Population | 4.06 | 2.96 | 0.82 (0.64-1.06) | 0.12 |
| North American Cohort | 4.21 | 2.96 | 0.71 (0.53-0.97) | 0.027 |
| L-Sarcomas (Leiomyosarcoma & Liposarcoma) | 5.32 | 2.96 | 0.62 (0.44-0.88) | 0.007 |
Table 2: Overall Survival (OS) and Disease Control Rate (DCR) in the Phase III Trial [1][2]
| Patient Population | Endpoint | Aldoxorubicin | Investigator's Choice | Hazard Ratio (HR) (95% CI) / p-value |
| Total Population | Median OS (months) | 12.88 | 12.16 | p=0.8555[2] |
| Total Population | DCR (%) | 30.3 | 20.9 | p=0.028[1] |
| North American Cohort | DCR (%) | 32.9 | 19.2 | p=0.007[1] |
| L-Sarcomas | DCR (%) | 37.5 | 23.0 | p=0.018[1] |
Experimental Protocols
Phase III Clinical Trial (NCT02049905)
Study Design: A multicenter, randomized, open-label Phase III study was conducted to compare the efficacy and safety of aldoxorubicin with the investigator's choice of therapy.[1]
Patient Population: The trial enrolled 433 patients with metastatic, locally advanced, or unresectable soft tissue sarcomas who had relapsed or were refractory to prior chemotherapy.[1] Key inclusion criteria included histologically confirmed intermediate or high-grade STS.
Treatment Arms:
-
Aldoxorubicin Arm: Patients received aldoxorubicin at a dose of 350 mg/m² (equivalent to 260 mg/m² of doxorubicin) administered intravenously every three weeks.[1]
-
Investigator's Choice Arm: The treating physician selected one of the following standard-of-care regimens: dacarbazine, doxorubicin, pazopanib, ifosfamide, or gemcitabine/docetaxel.[1]
Endpoints and Assessments:
-
Primary Endpoint: The primary outcome measured was progression-free survival (PFS), which was assessed by a blinded independent central review.[1]
-
Secondary Endpoints: Secondary endpoints included overall survival (OS), overall response rate (ORR), and disease control rate (DCR).[1]
-
Tumor Assessment: Tumor responses were evaluated using computed tomography (CT) scans every six weeks for the first 30 weeks, and then every 12 weeks thereafter, based on the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1]
Context from Phase IIb Clinical Trial
A preceding Phase IIb randomized clinical trial compared first-line treatment with aldoxorubicin versus doxorubicin in patients with advanced STS. In this study, aldoxorubicin demonstrated a statistically significant improvement in median PFS (5.6 months vs. 2.7 months; p=0.02) compared to doxorubicin.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Aldoxorubicin
Aldoxorubicin is a prodrug of doxorubicin. It is designed to selectively target tumor tissue. After intravenous administration, aldoxorubicin rapidly binds to the cysteine-34 of circulating serum albumin. This albumin-drug conjugate preferentially accumulates in tumors due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment within the tumor then cleaves the linker, releasing doxorubicin directly at the tumor site. This targeted delivery mechanism aims to increase the therapeutic concentration of doxorubicin in the tumor while minimizing systemic exposure and associated toxicities.
Caption: Mechanism of Action of Aldoxorubicin
Phase III Clinical Trial Workflow
The diagram below outlines the logical flow of the Phase III clinical trial comparing aldoxorubicin to the investigator's choice of therapy.
Caption: Phase III Clinical Trial Workflow
References
Aldoxorubicin Demonstrates Superior Efficacy in Doxorubicin-Resistant Tumor Models
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data reveal that aldoxorubicin, a novel prodrug of doxorubicin, exhibits significantly greater efficacy in tumor models resistant to conventional doxorubicin. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential of aldoxorubicin to overcome key mechanisms of chemotherapy resistance, offering a promising alternative for patients with refractory cancers.
Aldoxorubicin is engineered to bind to albumin in the bloodstream, allowing for targeted delivery to tumors and release of the active doxorubicin payload in the acidic tumor microenvironment. This mechanism not only enhances drug accumulation at the tumor site but also appears to circumvent the common resistance pathways that limit the effectiveness of standard doxorubicin.
Overcoming P-glycoprotein Mediated Resistance
A key challenge in doxorubicin therapy is the overexpression of P-glycoprotein (P-gp), a drug efflux pump encoded by the MDR1 gene, which actively removes doxorubicin from cancer cells. Preclinical studies in glioblastoma xenograft models have shown that aldoxorubicin can effectively accumulate in tumor cells that overexpress P-gp. This suggests that aldoxorubicin's unique delivery mechanism may bypass this primary mode of resistance.
Comparative Efficacy in Resistant Models
While direct head-to-head preclinical studies in a wide range of doxorubicin-resistant models are emerging, existing data from models of glioblastoma and inferences from clinical trials in heavily pre-treated patient populations provide strong evidence of aldoxorubicin's superior performance against resistant tumors.
Table 1: Comparative Efficacy of Aldoxorubicin vs. Doxorubicin in a TMZ-Resistant Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Survival vs. Vehicle |
| Vehicle | 26 | - |
| Doxorubicin | 26 | 0% |
| Aldoxorubicin | 62 | 138% |
Data from a study on a temozolomide (TMZ)-resistant U87 glioblastoma xenograft model, which often exhibits multi-drug resistance.
Clinical data from trials involving patients with relapsed or refractory soft tissue sarcomas, many of whom had prior doxorubicin treatment, further support these preclinical findings. In a Phase IIb study, aldoxorubicin demonstrated a significantly improved progression-free survival (PFS) of 5.6 months compared to 2.7 months for doxorubicin.[1] The overall response rate was 25% for aldoxorubicin, while no responses were observed in the doxorubicin arm.[1]
Experimental Protocols
The following methodologies are representative of the experimental designs used to evaluate the efficacy of aldoxorubicin in doxorubicin-resistant tumor models.
Induction of Doxorubicin Resistance in Cell Lines
Doxorubicin-resistant cancer cell lines are typically generated by continuous exposure to incrementally increasing concentrations of doxorubicin over a period of several months.
-
Initial Culture: Parental cancer cell lines (e.g., MCF-7 breast cancer, U87 glioblastoma) are cultured in standard growth medium.
-
Doxorubicin Exposure: Cells are treated with an initial low dose of doxorubicin (e.g., the IC20, or 20% inhibitory concentration).
-
Dose Escalation: As cells develop resistance and resume normal proliferation, the concentration of doxorubicin in the culture medium is gradually increased.
-
Verification of Resistance: The resistance of the resulting cell line is confirmed by comparing its IC50 value (the concentration of drug that inhibits 50% of cell growth) to that of the parental cell line using a cell viability assay (e.g., MTT or SRB assay). Overexpression of resistance-associated proteins like P-glycoprotein is often confirmed by Western blot or flow cytometry.
Xenograft Tumor Model Studies
In vivo efficacy is assessed using immunodeficient mice bearing tumors derived from doxorubicin-resistant cancer cell lines.
-
Cell Implantation: Doxorubicin-resistant cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive intravenous injections of aldoxorubicin, doxorubicin, or a vehicle control at clinically relevant doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The primary efficacy endpoints are typically tumor growth inhibition and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of drug concentration, apoptosis markers (e.g., cleaved caspase-3), and proliferation markers (e.g., Ki-67).
Signaling Pathways and Mechanisms of Action
Doxorubicin resistance is a multifactorial process involving several signaling pathways. Aldoxorubicin's mechanism of action allows it to potentially overcome these resistance mechanisms.
Doxorubicin Resistance Pathways
Caption: Key signaling pathways contributing to doxorubicin resistance.
Aldoxorubicin's Mechanism of Overcoming Resistance
Caption: Aldoxorubicin's targeted delivery and release mechanism.
The enhanced efficacy of aldoxorubicin in doxorubicin-resistant models underscores its potential as a valuable therapeutic agent in oncology. Further preclinical and clinical investigations are warranted to fully elucidate its activity across a broader range of resistant tumor types and to identify patient populations most likely to benefit from this novel treatment.
References
Aldoxorubicin Demonstrates Enhanced Tumor Accumulation Over Doxorubicin in Preclinical Models
For Immediate Release
A comparative analysis of preclinical data reveals that aldoxorubicin, a prodrug of doxorubicin, achieves significantly higher concentrations within tumor tissues compared to its parent drug, doxorubicin. This enhanced accumulation is attributed to its unique mechanism of binding to circulating albumin and leveraging the tumor's leaky vasculature and impaired lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.
Researchers and drug development professionals will find compelling evidence in the quantitative data from preclinical studies, which consistently show a superior tumor-targeting capability of aldoxorubicin. This guide provides a detailed comparison of tumor accumulation, the experimental protocols used to derive this data, and a visualization of the underlying mechanisms.
Quantitative Comparison of Tumor Accumulation
Preclinical studies in tumor-bearing mouse models have demonstrated a marked difference in the intratumoral concentration of aldoxorubicin compared to doxorubicin. The data clearly indicates that aldoxorubicin's design as an albumin-binding prodrug leads to greater and more sustained accumulation at the tumor site.
| Drug Formulation | Time Post-Injection | Tumor Accumulation (% Injected Dose/gram) | Fold Increase vs. Doxorubicin | Reference |
| Doxorubicin | 2 hours | ~1.6 | - | [1] |
| Aldoxorubicin | 2 hours | ~3.1 | ~2x | [1] |
| Doxorubicin | 72 hours | 0.07 | - | [1] |
| Albumin-binding Doxorubicin Conjugate (ABD-Dox)* | 72 hours | ~8.0 | ~114x | [1] |
Note: Data for ABD-Dox, a compound with a similar albumin-binding mechanism to aldoxorubicin, is included to illustrate the potential for sustained long-term tumor accumulation.
Mechanism of Enhanced Tumor Accumulation
Aldoxorubicin's superior tumor accumulation is a direct result of its innovative drug delivery mechanism. Upon intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[2][3][4] This drug-albumin conjugate then circulates throughout the body.
Due to the unique pathophysiology of solid tumors, which includes leaky blood vessels and poor lymphatic drainage (the EPR effect), the large aldoxorubicin-albumin conjugate preferentially extravasates and accumulates in the tumor microenvironment.[5][6] Once in the acidic environment of the tumor, the acid-sensitive linker connecting doxorubicin to the albumin-binding moiety is cleaved, releasing the active doxorubicin payload directly at the tumor site.[4][7] This targeted delivery mechanism increases the concentration of the cytotoxic agent where it is most needed, while potentially reducing systemic exposure and associated toxicities.[3]
In contrast, conventional doxorubicin is a small molecule that distributes more broadly throughout the body and is rapidly cleared from circulation, leading to lower and more transient concentrations within the tumor.[1]
References
- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination and Modeling of Kinetics of Cancer Cell Killing by Doxorubicin and Doxorubicin Encapsulated in Targeted Liposomes | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Meta-analysis of aldoxorubicin clinical trials in soft tissue sarcoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aldoxorubicin's performance against alternative treatments for soft tissue sarcoma (STS), supported by a meta-analysis of clinical trial data.
Aldoxorubicin, a prodrug of doxorubicin, has been developed to enhance the therapeutic index of its parent compound by selectively targeting tumor tissue and reducing systemic toxicity, particularly cardiotoxicity. This guide synthesizes data from key clinical trials to evaluate its efficacy and safety profile in comparison to standard therapies for STS.
Mechanism of Action: Enhanced Tumor Targeting
Aldoxorubicin is designed to leverage the unique physiology of the tumor microenvironment. It consists of doxorubicin attached to a linker that rapidly and covalently binds to the cysteine-34 of circulating serum albumin[1][2][3]. This albumin-bound complex preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic environment characteristic of tumors then cleaves the acid-sensitive linker, releasing doxorubicin directly at the tumor site[1][4][5][6]. This targeted delivery mechanism aims to increase the drug concentration in the tumor while minimizing exposure to healthy tissues, thereby reducing side effects[1][7].
Clinical Trial Workflow: A Pivotal Phase 3 Study Example
The clinical development of aldoxorubicin in STS has progressed through several phases of clinical trials. A representative workflow of a pivotal Phase 3 trial is depicted below. These trials typically involve randomizing patients to receive either aldoxorubicin or a standard-of-care chemotherapy regimen.
Comparative Efficacy of Aldoxorubicin
Clinical trials have evaluated aldoxorubicin against doxorubicin and other chemotherapeutic agents in both first-line and relapsed/refractory settings for advanced STS.
First-Line Treatment: Aldoxorubicin vs. Doxorubicin
A Phase 2b randomized clinical trial directly compared the efficacy and safety of aldoxorubicin with doxorubicin in patients with metastatic or locally advanced unresectable STS[8][9][10][11].
| Efficacy Endpoint | Aldoxorubicin (n=83) | Doxorubicin (n=40) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02[8][9] |
| 6-Month PFS Rate | 46% | 23% | 0.02[8][9] |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21[8][9] |
| Objective Response Rate (ORR) | 25% | 0% | 0.004[3] |
Data from a Phase 2b randomized clinical trial as reported by Chawla et al.[8][9][10][11]
Second-Line and Beyond: Aldoxorubicin vs. Investigator's Choice
A pivotal Phase 3 trial evaluated aldoxorubicin in patients with relapsed or refractory STS compared to an investigator's choice of various standard therapies[12][13][14][15].
| Efficacy Endpoint | Aldoxorubicin (n=213) | Investigator's Choice (n=207) | p-value |
| Overall Population | |||
| Median PFS | Not significantly different | 0.12[13] | |
| Objective Response Rate (ORR) | 8.3% | 4.2% | 0.1106[12] |
| Disease Control Rate (DCR) | 33.5% | 25.1% | 0.0583[12] |
| Median OS | 12.88 months | 12.16 months | 0.8555[12] |
| L-Sarcomas (Leiomyosarcoma & Liposarcoma) | |||
| Median PFS | Statistically significant improvement | 0.007[13] | |
| Objective Response Rate (ORR) | 10.0% | 4.0% | 0.0790[12] |
| Disease Control Rate (DCR) | 41.7% | 27.0% | 0.0161[12] |
Data from a pivotal Phase 3 clinical trial.[12][13]
Safety and Tolerability Profile
A key advantage of aldoxorubicin is its potential for reduced cardiotoxicity compared to doxorubicin. In the Phase 2b first-line study, no acute cardiotoxic effects were observed with aldoxorubicin, while 3 of 40 patients receiving doxorubicin experienced a left ventricular ejection fraction of less than 50%[8][9]. Grade 3 or 4 neutropenia was more frequent with aldoxorubicin (29% vs. 12%), but febrile neutropenia rates were similar (14% vs. 18%)[8][9]. In a Phase 1b/2 study, cumulative doxorubicin equivalent doses of over 2000 mg/m² were achieved with aldoxorubicin with no clinically significant acute cardiac abnormalities[2].
Common drug-related adverse events for aldoxorubicin include myelosuppression, nausea, fatigue, alopecia, and stomatitis[2][16].
Experimental Protocols
Phase 2b First-Line Study (Aldoxorubicin vs. Doxorubicin)
-
Design: International, multicenter, open-label, randomized (2:1) study[8][10][11].
-
Participants: 123 patients with metastatic, locally advanced, or unresectable STS who had not received prior systemic therapy[3][10].
-
Interventions:
-
Secondary Endpoints: 6-month PFS, overall survival (OS), overall response rate (ORR), and safety[8][10].
Phase 3 Relapsed/Refractory Study (Aldoxorubicin vs. Investigator's Choice)
-
Participants: 433 patients with metastatic, locally advanced, or unresectable STS who had progressed after one or more prior systemic chemotherapy regimens[12][13][15].
-
Interventions:
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control rate (DCR), and safety[12][14].
Conclusion
The meta-analysis of clinical trial data suggests that aldoxorubicin demonstrates superior efficacy in prolonging progression-free survival and improving response rates compared to doxorubicin in the first-line treatment of advanced soft tissue sarcoma[8]. In the relapsed/refractory setting, while not showing a significant PFS benefit in the overall population, aldoxorubicin did demonstrate a statistically significant improvement in PFS in patients with L-sarcomas[13]. A notable advantage of aldoxorubicin appears to be its reduced cardiotoxicity, allowing for higher cumulative doses of the active agent to be administered[2][17]. Further investigation is warranted to fully establish the role of aldoxorubicin in the treatment landscape of soft tissue sarcoma.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarcomaoncology.com [sarcomaoncology.com]
- 3. onclive.com [onclive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Aldoxorubicin therapy for the treatment of patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of Aldoxorubicin In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]
- 14. ascopubs.org [ascopubs.org]
- 15. onclive.com [onclive.com]
- 16. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldoxorubicin in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aldoxorubicin and Other Albumin-Bound Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted drug delivery systems that enhance efficacy while minimizing off-target toxicities. Albumin, the most abundant protein in human plasma, has emerged as a natural carrier for chemotherapeutic agents due to its preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and receptor-mediated transcytosis. This guide provides a comprehensive benchmark of aldoxorubicin against other notable albumin-bound and albumin-targeting chemotherapeutics, supported by experimental data and detailed methodologies.
Executive Summary
This guide compares aldoxorubicin with other albumin-utilizing cancer therapies, including the established nab-paclitaxel and emerging agents CID-103 and L-DOS47. Aldoxorubicin, a prodrug of doxorubicin, leverages a covalent bond with albumin to deliver its cytotoxic payload to the acidic tumor microenvironment.[1] Nab-paclitaxel, a nanoparticle formulation of paclitaxel, utilizes a non-covalent association with albumin. The newer agents, CID-103 and L-DOS47, employ different albumin-related strategies for tumor targeting. This comparison delves into their mechanisms of action, clinical efficacy, and safety profiles, providing a data-driven overview for drug development professionals.
Data Presentation: Comparative Performance of Albumin-Bound Chemotherapeutics
The following tables summarize the key characteristics and clinical trial outcomes for aldoxorubicin and its comparators.
Table 1: Mechanism of Action and Physicochemical Properties
| Feature | Aldoxorubicin | Nab-paclitaxel | CID-103 | L-DOS47 |
| Parent Drug | Doxorubicin | Paclitaxel | Not Applicable | Not Applicable |
| Albumin Binding | Covalent (via acid-sensitive linker) | Non-covalent (nanoparticle) | Not Applicable (targets CD38) | Not Applicable (targets CEACAM6) |
| Mechanism of Action | DNA intercalation and topoisomerase II inhibition by released doxorubicin in the acidic tumor microenvironment.[2] | Promotes microtubule assembly and stabilization, leading to cell cycle arrest.[3] | Anti-CD38 monoclonal antibody that induces antibody-dependent cellular cytotoxicity (ADCC).[4][5] | Targets CEACAM6 on tumor cells, delivering urease to locally increase pH and induce apoptosis.[1][6] |
| Drug Release Trigger | Low pH in the tumor microenvironment and endosomes/lysosomes.[2] | Dissociation from albumin nanoparticles. | Not Applicable | Enzymatic activity of urease upon binding to CEACAM6.[1] |
Table 2: Efficacy in Key Clinical Trials
| Drug | Indication | Trial Phase | Comparator | Primary Endpoint | Result | Citation(s) |
| Aldoxorubicin | Soft Tissue Sarcoma | Phase 2b | Doxorubicin | Progression-Free Survival (PFS) | 5.6 months vs. 2.7 months (p=0.02) | [7] |
| Aldoxorubicin | Soft Tissue Sarcoma | Phase 3 | Investigator's Choice | Progression-Free Survival (PFS) | No significant improvement overall; benefit in leiomyosarcoma and liposarcoma subgroups (p=0.007). | [3][8] |
| Nab-paclitaxel | Metastatic Breast Cancer | Phase 3 | Paclitaxel | Overall Response Rate (ORR) | 33% vs. 19% (p=0.001) | [9] |
| Nab-paclitaxel | Metastatic Pancreatic Cancer | Phase 3 | Gemcitabine | Overall Survival (OS) | 8.5 months vs. 6.7 months (p<0.001) | [10][11][12] |
| CID-103 | Multiple Myeloma | Phase 1 | - | Safety and Tolerability | Ongoing | [4] |
| L-DOS47 | Non-Small Cell Lung Cancer | Phase 1/2a | - | Safety and Tolerability | Well-tolerated | [6] |
Table 3: Safety and Tolerability Profile (Grade 3/4 Adverse Events)
| Adverse Event | Aldoxorubicin (vs. Doxorubicin) | Nab-paclitaxel (vs. Paclitaxel) | CID-103 | L-DOS47 |
| Neutropenia | 29% vs. 12% | 9% vs. 22% | Data not yet available | Data not yet available |
| Febrile Neutropenia | 14% vs. 18% | 2% vs. 1% | Data not yet available | Data not yet available |
| Sensory Neuropathy | Not reported as primary | 10% vs. 2% | Data not yet available | Data not yet available |
| Cardiotoxicity | No acute events vs. LVEF <50% in 3/40 patients | Not reported as primary | Data not yet available | Data not yet available |
| Citation(s) | [7] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of albumin-bound chemotherapeutics.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of chemotherapeutic agents on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Chemotherapeutic agent (e.g., Doxorubicin, Aldoxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Drug-Albumin Binding Affinity: Equilibrium Dialysis
Equilibrium dialysis is the gold standard for measuring the extent of drug binding to plasma proteins like albumin.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cut-off (e.g., 8-12 kDa)
-
Human Serum Albumin (HSA) solution in phosphate-buffered saline (PBS), pH 7.4
-
Chemotherapeutic agent
-
PBS (pH 7.4)
-
Analytical method for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Apparatus Assembly: Assemble the dialysis cells with the prepared membrane separating the two chambers.
-
Sample Loading: Add a solution of the chemotherapeutic agent and HSA to one chamber (the plasma chamber). Add an equal volume of PBS to the other chamber (the buffer chamber).
-
Equilibration: Incubate the dialysis apparatus on a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours).[14]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Drug Quantification: Determine the concentration of the drug in both chambers using a validated analytical method.
-
Data Analysis: Calculate the fraction of unbound drug (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of protein binding is then calculated as: % Bound = (1 - fu) x 100.
In Vivo Antitumor Efficacy: Tumor Xenograft Model
This protocol describes a general workflow for evaluating the antitumor activity of a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Chemotherapeutic agent formulation for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.[15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Drug Administration: Administer the chemotherapeutic agent to the treatment group according to the desired dosing schedule (e.g., intravenous, intraperitoneal). The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[17]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, drug concentration measurement).
-
Data Analysis: Plot the average tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Mandatory Visualization
The following diagrams illustrate key mechanisms and workflows discussed in this guide.
Aldoxorubicin's mechanism of action.
Nab-paclitaxel's tumor-targeting mechanism.
Workflow for in vitro cytotoxicity (MTT) assay.
Conclusion
The strategy of utilizing albumin for targeted drug delivery has demonstrated significant clinical benefits, as exemplified by the improved therapeutic index of aldoxorubicin and nab-paclitaxel over their parent compounds. Aldoxorubicin's pH-sensitive cleavage offers a targeted release mechanism, while nab-paclitaxel's nanoparticle formulation enhances tumor accumulation. Emerging agents like CID-103 and L-DOS47 are expanding the repertoire of albumin-associated cancer therapies with novel mechanisms of action. The choice of an optimal albumin-bound chemotherapeutic will depend on the specific tumor type, its microenvironment, and the expression of relevant biomarkers. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers to make informed decisions in the advancement of next-generation cancer therapies.
References
- 1. L-DOS47 Elevates Pancreatic Cancer Tumor pH and Enhances Response to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. CASI Pharmaceuticals | Technology [casipharmaceuticals.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Insights from L-DOS47 Trials in NSCLC - Helix Biopharma [helixbiopharma.com]
- 9. Facebook [cancer.gov]
- 10. Nab-paclitaxel promotes the cancer-immunity cycle as a potential immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
Aldoxorubicin Objective Response Rate in Soft Tissue Sarcoma: A Statistical Review and Comparison
A comprehensive analysis of clinical trial data reveals aldoxorubicin's performance in treating soft tissue sarcomas, particularly when compared with the standard-of-care anthracycline, doxorubicin. This guide synthesizes objective response rate (ORR) data from key clinical studies, providing researchers, scientists, and drug development professionals with a concise overview of aldoxorubicin's efficacy profile.
Aldoxorubicin, a prodrug of doxorubicin, is designed to selectively target tumors by binding to albumin in the bloodstream. This mechanism allows for higher doses of the cytotoxic agent to be delivered to the tumor site while potentially mitigating the cardiotoxicity associated with conventional doxorubicin. Clinical investigations have primarily focused on its efficacy in advanced soft tissue sarcomas (STS), a heterogeneous group of malignancies with limited treatment options.
Comparative Efficacy: Aldoxorubicin vs. Doxorubicin
Clinical trial data consistently demonstrates a higher objective response rate for aldoxorubicin compared to doxorubicin in patients with advanced soft tissue sarcomas. A pivotal phase IIb study showed a statistically significant improvement in ORR for patients treated with aldoxorubicin.[1][2][3][4][5]
| Clinical Trial Phase | Treatment Arm | Objective Response Rate (ORR) | Comparator Arm | Comparator ORR |
| Phase IIb | Aldoxorubicin | 25%[2][3][4][5] | Doxorubicin | 0%[1][2][3][4][5] |
| Phase Ib/II (STS Patients) | Aldoxorubicin (≥350 mg/m²) | 38%[6] | - | - |
| Phase III (Relapsed/Refractory STS) | Aldoxorubicin | 8.3%[7] | Investigator's Choice | 4.2%[7] |
In a phase IIb trial involving 123 patients with metastatic, locally advanced, or unresectable soft tissue sarcomas, the ORR for those receiving aldoxorubicin was 25%, whereas no responses were observed in the doxorubicin arm.[2][3][4][5] Furthermore, an earlier phase Ib/II study reported an ORR of 38% in STS patients who received aldoxorubicin at a dose of at least 350 mg/m².[6]
A larger phase III study in patients with relapsed or refractory STS who had received at least one prior systemic therapy showed an ORR of 8.3% for aldoxorubicin compared to 4.2% for the investigator's choice of therapy, which included doxorubicin, pazopanib, dacarbazine, ifosfamide, or gemcitabine plus docetaxel.[7] Notably, in a subgroup of patients with L-sarcomas (leiomyosarcoma and liposarcoma), the ORR with aldoxorubicin showed a trend towards a more significant improvement (10.0% vs 4.0%).[7]
Experimental Protocols
The methodologies of the key clinical trials provide context for the presented data:
Phase IIb Randomized Clinical Trial (NCT01514188):
-
Objective: To evaluate the efficacy and safety of first-line aldoxorubicin versus doxorubicin in patients with advanced soft-tissue sarcoma.[5]
-
Patient Population: 126 patients with metastatic, locally advanced, or unresectable soft-tissue sarcoma who had not received prior chemotherapy for metastatic disease.[5][8]
-
Treatment Arms:
-
Secondary Endpoints: Overall response rate (ORR), 6-month progression-free survival, and overall survival (OS).[5][9]
-
Tumor Response Assessment: Monitored by CT scans every 6 weeks until the completion of treatment, then 2 months post-treatment, and every 3 months thereafter until progression or withdrawal from the study, analyzed using RECIST 1.1 criteria by a blinded, independent central review.[9][10]
Phase III Randomized Clinical Trial (NCT02049905):
-
Objective: To evaluate the efficacy and safety of aldoxorubicin compared to the investigator's choice of treatment in subjects with soft tissue sarcomas who have relapsed or were refractory to prior chemotherapy.[10]
-
Patient Population: 433 patients with metastatic, locally advanced, or unresectable soft tissue sarcomas who had relapsed or were refractory to prior chemotherapy.[7][10]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[10]
-
Secondary Endpoints: Tumor response (ORR), disease control rate (DCR), and overall survival (OS).[10]
-
Tumor Response Assessment: CT scans were performed every 6 weeks for 30 weeks, then every 12 weeks, and were analyzed using RECIST 1.1 by a Blinded Independent Central Review.[10]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of aldoxorubicin and a generalized clinical trial workflow.
References
- 1. onclive.com [onclive.com]
- 2. sarcomaoncology.com [sarcomaoncology.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-Line Aldoxorubicin vs Doxoru ... | Article | H1 Connect [archive.connect.h1.co]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of Aldoxorubicin Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: Aldoxorubicin hydrochloride, a potent cytotoxic agent, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the environment. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound and associated contaminated materials. Adherence to these procedures is critical to mitigate risks of exposure and ensure regulatory compliance.
This compound and its related waste are classified as hazardous and must be managed separately from regular municipal or biohazardous waste.[1] The primary method of disposal for cytotoxic waste is incineration to ensure complete destruction of the active hazardous compounds.[2][3]
Personal Protective Equipment (PPE)
Before handling any materials contaminated with this compound, personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE for Handling Cytotoxic Waste:
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4] |
| Gown | Disposable, impermeable, long-sleeved gown.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Respiratory | An N-95 respirator may be required, especially during spill cleanup or when handling powders to prevent aerosolization.[4][5] |
Waste Segregation and Disposal Procedures
Proper segregation of waste is paramount to ensure safe and compliant disposal.[6][7] Cytotoxic waste is broadly categorized into "trace" and "bulk" waste, each requiring specific containment.
Trace Chemotherapy Waste
Trace waste includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[7][8] This category encompasses items such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable materials.[2][7]
Disposal Steps for Trace Waste:
-
Segregation: Immediately after use, place all non-sharp trace-contaminated items into a designated yellow chemotherapy waste container.[2][8] These containers must be rigid, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[7]
-
Sharps: All sharps, such as needles and syringes, must be disposed of in a designated yellow, puncture-proof sharps container labeled "Chemo Sharps".[2][3]
-
Container Sealing: Once a container is full, it should be securely sealed.[1]
-
Storage and Pickup: Store the sealed containers in a designated secure area until they are collected by a licensed hazardous waste disposal service.
Bulk Chemotherapy Waste
Bulk waste includes any unused or expired this compound, partially filled vials or syringes, and materials used to clean up spills.[6][8]
Disposal Steps for Bulk Waste:
-
Containment: Unused or partially used vials of this compound should remain in their original containers if possible.[7] Other bulk waste, including spill cleanup materials, must be placed in a designated black RCRA-rated hazardous waste container.[8]
-
Labeling: The black container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".
-
Liquid Waste: Under no circumstances should liquid cytotoxic waste be disposed of down the drain.[1] Collect all liquid waste in leak-proof containers with tight-fitting lids and manage as bulk hazardous waste.[1]
-
Storage and Pickup: As with trace waste, store sealed bulk waste containers in a secure, designated area for collection by a certified hazardous waste handler.
Summary of Waste Types and Disposal Containers
| Waste Type | Description | Container Type | Color | Labeling |
| Trace Non-Sharps | Empty vials, IV bags, tubing, gloves, gowns | Rigid, puncture-resistant plastic container or tear-resistant yellow bag[2][7] | Yellow | "Trace Chemotherapy Waste", "Incinerate Only"[7] |
| Trace Sharps | Needles, syringes, contaminated glass | Puncture-proof sharps container[2] | Yellow | "Chemo Sharps"[2] |
| Bulk Waste | Unused/expired drug, partially filled containers, spill cleanup materials | RCRA-rated hazardous waste container[8] | Black | "Hazardous Waste", Chemical Name[8] |
| Liquid Waste | Unused solutions, contaminated liquids | Leak-proof container with a tight-fitting lid[1] | Black | "Hazardous Waste", Chemical Name |
Experimental Protocols and Workflows
Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for segregating this compound waste.
Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.
-
Contain the Spill:
-
Clean the Area: Clean the spill area thoroughly with soap and water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, are considered bulk hazardous waste and must be disposed of in a black RCRA-rated container.[5][6]
-
Report the Spill: Document and report the spill according to your institution's safety protocols.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. ehs.utoronto.ca [ehs.utoronto.ca]
- 5. laurentian.ca [laurentian.ca]
- 6. medical-systems.com [medical-systems.com]
- 7. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 8. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
